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  • Product: 5-(Pyridin-3-yl)pentan-2-ol
  • CAS: 119981-04-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(Pyridin-3-yl)pentan-2-ol: Structure, Properties, Synthesis, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the chemical properties and structure of 5-(Pyridin-3-yl)pentan-2-ol.

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-(Pyridin-3-yl)pentan-2-ol. As a chiral secondary alcohol containing a pyridine moiety, this compound holds potential for applications in medicinal chemistry and materials science. This document details its physicochemical properties, proposes robust synthetic protocols for its preparation, and provides predicted spectroscopic data for its characterization. Furthermore, potential applications are discussed based on the structural features of the molecule.

Introduction

Pyridine-based alcohols are a class of compounds that have garnered significant interest in various scientific fields due to their unique chemical characteristics.[1] The presence of a nitrogen atom in the aromatic pyridine ring imparts basicity and the ability to coordinate with metal ions, while the hydroxyl group can participate in hydrogen bonding and serve as a key site for chemical modifications. 5-(Pyridin-3-yl)pentan-2-ol is a specific example of this class, featuring a five-carbon aliphatic chain separating the pyridine ring and a secondary alcohol. Its chiral nature at the C-2 position introduces the possibility of stereospecific interactions, which is of particular importance in drug design and asymmetric synthesis.[2] This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Chemical Structure and Properties

The chemical structure of 5-(Pyridin-3-yl)pentan-2-ol consists of a pyridine ring substituted at the 3-position with a pentan-2-ol side chain.

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Caption: Retrosynthetic analysis of 5-(Pyridin-3-yl)pentan-2-ol.

Protocol 1: Synthesis via Grignard Reaction

This protocol involves the reaction of a Grignard reagent derived from 3-halopyridine with pentanal. The formation of pyridyl Grignard reagents can be challenging but has been successfully reported.[3]

Step 1: Formation of 3-Pyridylmagnesium Bromide

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition: Add a solution of 3-bromopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is exothermic and may require initial heating to initiate.

  • Reaction: Once initiated, the reaction should be maintained at a gentle reflux until all the magnesium has been consumed. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a grayish solution.

Step 2: Reaction with Pentanal

  • Cooling: Cool the freshly prepared 3-pyridylmagnesium bromide solution to 0 °C in an ice bath.

  • Aldehyde Addition: Add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-(pyridin-3-yl)pentan-2-ol.

Protocol 2: Synthesis via Reduction of a Ketone

This method involves the synthesis of the corresponding ketone, 5-(pyridin-3-yl)pentan-2-one, followed by its reduction to the secondary alcohol.

Step 1: Synthesis of 5-(Pyridin-3-yl)pentan-2-one

The synthesis of the precursor ketone can be achieved through various methods, such as a Friedel-Crafts acylation or a cross-coupling reaction, which are beyond the scope of this immediate protocol but represent standard organic chemistry transformations.

Step 2: Reduction of 5-(Pyridin-3-yl)pentan-2-one

  • Reaction Setup: In a round-bottom flask, dissolve 5-(pyridin-3-yl)pentan-2-one (1.0 equivalent) in methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution. Be cautious of gas evolution (hydrogen).[4]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude alcohol by column chromatography as described in Protocol 1.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50d1HH-2 (Pyridine)
~8.45dd1HH-6 (Pyridine)
~7.50dt1HH-4 (Pyridine)
~7.25dd1HH-5 (Pyridine)
~3.80m1HCH-OH
~2.65t2HPy-CH₂
~1.80-1.40m4H-CH₂-CH₂-
~1.20d3HCH₃
~2.0-3.0br s1HOH

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150.0C-6 (Pyridine)
~147.5C-2 (Pyridine)
~138.0C-3 (Pyridine)
~135.5C-4 (Pyridine)
~123.5C-5 (Pyridine)
~68.0CH-OH
~38.0CH₂
~32.0Py-CH₂
~25.0CH₂
~23.0CH₃

Infrared (IR) Spectroscopy:

  • ~3300-3400 cm⁻¹ (broad): O-H stretching vibration, characteristic of an alcohol.[7]

  • ~3030 cm⁻¹ (weak): Aromatic C-H stretching of the pyridine ring.

  • ~2850-2960 cm⁻¹ (medium-strong): Aliphatic C-H stretching of the pentyl chain.

  • ~1580, 1480, 1430 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • ~1100 cm⁻¹: C-O stretching vibration, characteristic of a secondary alcohol.[6]

Mass Spectrometry (Electron Ionization - EI):

  • M⁺ at m/z 165: Molecular ion peak.

  • m/z 150: Loss of a methyl radical (•CH₃).

  • m/z 147: Loss of water (H₂O) via dehydration.

  • m/z 122: Alpha-cleavage with loss of a propyl radical (•C₃H₇).

  • m/z 93: Pyridine ring fragment.

  • m/z 78: Pyridine fragment.

  • m/z 45: Fragment corresponding to [CH(OH)CH₃]⁺ from alpha-cleavage.

Potential Applications

The structural features of 5-(Pyridin-3-yl)pentan-2-ol suggest its potential utility in several areas of research and development, particularly in medicinal chemistry.

  • Drug Discovery: The pyridine ring is a common scaffold in many approved drugs.[8] The chiral alcohol moiety can engage in specific hydrogen bonding interactions with biological targets. This compound could serve as a building block for the synthesis of novel therapeutic agents, for instance, as ligands for receptors or enzyme inhibitors where a specific stereochemical orientation is required for activity.[2]

  • Asymmetric Catalysis: Chiral pyridine-containing alcohols can act as ligands for metal-catalyzed asymmetric reactions. The nitrogen atom of the pyridine can coordinate to a metal center, while the chiral hydroxyl group can influence the stereochemical outcome of a reaction.

  • Materials Science: The ability of the pyridine nitrogen to coordinate with metal ions and the potential for the alcohol to be further functionalized makes this compound a candidate for the development of novel coordination polymers and functional materials.

Conclusion

5-(Pyridin-3-yl)pentan-2-ol is a chiral, functionalized pyridine derivative with potential for a range of applications. This technical guide has provided a detailed overview of its structure, predicted physicochemical and spectroscopic properties, and robust synthetic protocols. While experimental data for this specific compound is limited, the information presented here, based on established chemical principles and data from analogous structures, provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this versatile molecule.

References

  • 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved January 27, 2026, from [Link]

  • 3-Pentanol. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • 3-PENTANOL. (n.d.). INCHEM. Retrieved January 27, 2026, from [Link]

  • Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Pentan-3-ol. (2025, August 20). Chemsrc. Retrieved January 27, 2026, from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved January 27, 2026, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

    • (n.d.). Organic Syntheses Procedure. Retrieved January 27, 2026, from [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (2020, April 3). IAPC Journals. Retrieved January 27, 2026, from [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021, April 2). Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • What is the difference in boiling points between pentan-2-one and pentan-3-one? Which one has a higher boiling point and why?. (2024, May 9). Quora. Retrieved January 27, 2026, from [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015, September 29). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. (n.d.). IntechOpen. Retrieved January 27, 2026, from [Link]

  • Process for making grignard reagents. (n.d.). Google Patents.
  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). (n.d.). NP-MRD. Retrieved January 27, 2026, from [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved January 27, 2026, from [Link]

  • Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

  • 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Can small drugs predict the intrinsic aqueous solubility of 'beyond Rule of 5' big drugs?. (2020, April 14). IAPC Journals. Retrieved January 27, 2026, from [Link]

  • The “prediction” part of a lab focusing on the boiling points of organic compounds is being completed. Pentanoic acid, pentanal, and pentan-2-ol are being studied. List these chemicals in order of increasing boiling points (lowest to highest). Why?. (2020, April 21). Quora. Retrieved January 27, 2026, from [Link]

  • Aluminum complexes based on pyridine substituted alcohols: synthesis, structure, and catalytic application in ROP. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 27, 2026, from [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

  • Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. (n.d.). PMC - PubMed Central. Retrieved January 27, 2026, from [Link]

  • pentan-3-yl group (CHEBI:32881). (n.d.). EMBL-EBI. Retrieved January 27, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-(Pyridin-3-yl)pentan-2-ol (CAS No. 119981-04-3)

For Researchers, Scientists, and Drug Development Professionals Foreword The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous therapeutic agents due to its ability to engag...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous therapeutic agents due to its ability to engage in hydrogen bonding and its favorable physicochemical properties.[1] This guide provides a comprehensive technical overview of 5-(Pyridin-3-yl)pentan-2-ol, a secondary alcohol derivative of pyridine. While specific experimental data for this compound is not extensively documented in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data from analogous structures to present a robust guide for research and development. We will delve into its chemical identity, plausible synthetic routes with detailed protocols, expected analytical characteristics, and its potential significance in the landscape of drug discovery.

Chemical Identity and Physicochemical Properties

5-(Pyridin-3-yl)pentan-2-ol is a chiral secondary alcohol with a pyridine ring linked to a pentanol backbone. The presence of the basic pyridine nitrogen and the hydroxyl group suggests a molecule with a degree of polarity and the potential for various intermolecular interactions.

PropertyValueSource
CAS Number 119981-04-3Generic Chemical Supplier Data
Molecular Formula C₁₀H₁₅NOGeneric Chemical Supplier Data
Molecular Weight 165.23 g/mol Generic Chemical Supplier Data
IUPAC Name 5-(Pyridin-3-yl)pentan-2-olIUPAC Nomenclature
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidGeneral Chemical Knowledge
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSOGeneral Chemical Knowledge
Boiling Point Estimated to be in the range of 250-280 °C at atmospheric pressureExtrapolation from similar structures
pKa The pyridine nitrogen is expected to have a pKa around 5-6General Pyridine Chemistry

Retrosynthetic Analysis and Proposed Synthesis

A logical retrosynthetic disconnection of 5-(Pyridin-3-yl)pentan-2-ol points to the formation of the carbon-carbon bond between the pyridine ring and the pentanol chain, or the reduction of a corresponding ketone. A plausible and efficient synthetic strategy involves the reduction of the precursor ketone, 5-(pyridin-3-yl)pentan-2-one.

Retrosynthesis Target 5-(Pyridin-3-yl)pentan-2-ol Precursor_Ketone 5-(Pyridin-3-yl)pentan-2-one Target->Precursor_Ketone Reduction Disconnect_1 C-C Bond Formation Precursor_Ketone->Disconnect_1 Retrosynthesis Starting_Material_1 3-Bromopyridine Disconnect_1->Starting_Material_1 Starting_Material_2 Pentan-2-one Disconnect_1->Starting_Material_2 Synthesis_Workflow cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Reduction Picoline 3-Picoline Coupling Alkylation Picoline->Coupling Butanone_deriv 1-bromo-3-butanone Butanone_deriv->Coupling Ketone 5-(Pyridin-3-yl)pentan-2-one Coupling->Ketone Reduction Reduction Ketone->Reduction Reducing_agent NaBH4, MeOH Reducing_agent->Reduction Alcohol 5-(Pyridin-3-yl)pentan-2-ol Reduction->Alcohol Purification Purification (Chromatography) Alcohol->Purification

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Pyridin-3-yl)pentan-2-ol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The synthesis of this guide is grounded in the foundational principles of spectroscopic analysis, drawing paralle...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of this guide is grounded in the foundational principles of spectroscopic analysis, drawing parallels from data on analogous structures such as 2-pentanol and alkyl-substituted pyridines. This approach allows for a robust prediction of the spectral characteristics of the target molecule.

Molecular Structure and Predicted Spectroscopic Behavior

5-(Pyridin-3-yl)pentan-2-ol is a bifunctional molecule incorporating a 3-substituted pyridine ring and a secondary alcohol. This unique combination of a heteroaromatic system and a chiral aliphatic alcohol moiety dictates its chemical and physical properties, and consequently, its spectroscopic signature. Understanding the interplay between these two functional groups is paramount for accurate spectral interpretation. The pyridine ring, an electron-withdrawing system, will influence the chemical shifts of the adjacent pentyl chain in NMR spectroscopy. Conversely, the hydroxyl group will dominate the IR spectrum with its characteristic broad absorption and will play a significant role in the fragmentation patterns observed in mass spectrometry.

Diagram of the Molecular Structure of 5-(Pyridin-3-yl)pentan-2-ol

Caption: Structure of 5-(Pyridin-3-yl)pentan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-(Pyridin-3-yl)pentan-2-ol, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the pentanol chain.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-2' (Pyridine)8.4 - 8.6dJ = 2.0
H-6' (Pyridine)8.3 - 8.5ddJ = 4.8, 1.5
H-4' (Pyridine)7.5 - 7.7dtJ = 7.8, 2.0
H-5' (Pyridine)7.2 - 7.4ddJ = 7.8, 4.8
H-2 (CH-OH)3.7 - 3.9m-
H-5 (CH₂-Py)2.6 - 2.8tJ = 7.5
H-1 (CH₃)1.1 - 1.3dJ = 6.2
H-3, H-4 (CH₂)1.4 - 1.8m-
OH1.5 - 4.0br s-

Causality behind Predicted Shifts: The protons on the pyridine ring (H-2', H-4', H-5', H-6') are expected to be in the downfield region (7.2-8.6 ppm) due to the deshielding effect of the aromatic ring current. The protons on the carbon adjacent to the nitrogen (H-2' and H-6') will be the most deshielded. The aliphatic protons of the pentanol chain will appear more upfield. The methine proton (H-2) attached to the hydroxyl group is deshielded by the electronegative oxygen atom, placing its signal around 3.7-3.9 ppm. The methylene protons adjacent to the pyridine ring (H-5) will also be slightly deshielded. The terminal methyl group (H-1) will be the most shielded and appear at the highest field. The hydroxyl proton signal is expected to be a broad singlet and its chemical shift can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2' (Pyridine)148 - 152
C-6' (Pyridine)147 - 151
C-4' (Pyridine)135 - 139
C-3' (Pyridine)132 - 136
C-5' (Pyridine)122 - 126
C-2 (CH-OH)65 - 70
C-5 (CH₂-Py)30 - 35
C-3, C-4 (CH₂)20 - 40
C-1 (CH₃)22 - 26

Causality behind Predicted Shifts: The aromatic carbons of the pyridine ring will resonate in the downfield region (122-152 ppm). The carbon bearing the hydroxyl group (C-2) will be significantly deshielded by the oxygen atom, with a predicted chemical shift in the 65-70 ppm range. The remaining aliphatic carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-(pyridin-3-yl)pentan-2-ol for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using automated shimming routines.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • For ¹H NMR, acquire a single-pulse experiment with a 90° pulse angle, a spectral width of approximately 16 ppm, and an acquisition time of at least 2 seconds.

    • For ¹³C NMR, acquire a proton-decoupled experiment with a 45° pulse angle, a spectral width of approximately 240 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-(Pyridin-3-yl)pentan-2-ol will be dominated by the absorptions of the hydroxyl and pyridine moieties.

Predicted IR Spectrum
Functional Group Predicted Absorption Range (cm⁻¹) Intensity and Shape
O-H (alcohol)3200 - 3600Strong, Broad
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 2960Strong
C=N, C=C (pyridine)1400 - 1600Medium to Strong
C-O (secondary alcohol)1050 - 1150Strong

Causality behind Predicted Absorptions: The most prominent feature will be the broad O-H stretching band of the alcohol, which arises from hydrogen bonding.[1] The C-H stretching vibrations of the aromatic pyridine ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. The characteristic ring stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. A strong C-O stretching band for the secondary alcohol is expected in the 1050-1150 cm⁻¹ range.

Experimental Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing liquid samples with minimal preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small drop of 5-(pyridin-3-yl)pentan-2-ol directly onto the center of the ATR crystal.

    • Ensure the entire crystal surface is covered by the sample.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Mass Spectrum (Electron Ionization)

The molecular ion peak (M⁺) for 5-(Pyridin-3-yl)pentan-2-ol is expected at m/z = 179. The fragmentation pattern will be influenced by the presence of both the pyridine ring and the hydroxyl group.

m/z Predicted Fragment Fragmentation Pathway
179[C₁₀H₁₅NO]⁺Molecular Ion
164[C₁₀H₁₃N]⁺Loss of CH₃
134[C₈H₁₀N]⁺Loss of C₂H₅O (from α-cleavage)
107[C₆H₇N]⁺McLafferty-type rearrangement
93[C₅H₅N+CH₂]⁺Benzylic cleavage
78[C₅H₄N]⁺Pyridine ring
45[C₂H₅O]⁺α-cleavage

Causality behind Predicted Fragmentation: The molecular ion, though expected, may be of low intensity. A common fragmentation pathway for alcohols is the loss of water (M-18), which may or may not be prominent. Alpha-cleavage next to the hydroxyl group is a highly favorable process, leading to the loss of a propyl radical to give a fragment at m/z 134, or the loss of the pyridylethyl radical to give a fragment at m/z 45.[2] Cleavage of the bond between the alkyl chain and the pyridine ring (benzylic cleavage) would result in a fragment at m/z 93. A McLafferty-type rearrangement could also occur, leading to a fragment at m/z 107.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization and Analysis:

    • The sample is vaporized and enters the ion source.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3]

    • The resulting positive ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Interpretation:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

    • Compare the obtained spectrum with spectral libraries for confirmation, if available.

Integrated Spectroscopic Analysis Workflow

A logical and systematic workflow is essential for the comprehensive characterization of a novel compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of 5-(Pyridin-3-yl)pentan-2-ol Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Conclusion

This guide provides a detailed theoretical framework for the spectroscopic characterization of 5-(Pyridin-3-yl)pentan-2-ol. By understanding the predicted NMR, IR, and MS data, and by following the outlined experimental protocols, researchers can confidently identify and characterize this molecule. The principles discussed herein are broadly applicable to a wide range of organic compounds, serving as a valuable resource for drug development and chemical research professionals. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in the final structural assignment.

References

  • SpectraBase. (n.d.). 2-Pentanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pentylpyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Sources

Exploratory

Pyridinyl Alkanol Scaffolds: Synthetic Architectures and Therapeutic Utility

[1] Executive Summary This technical guide examines the pyridinyl alkanol moiety—a privileged substructure in medicinal chemistry characterized by a pyridine ring attached to an alkyl alcohol chain. This scaffold is pivo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide examines the pyridinyl alkanol moiety—a privileged substructure in medicinal chemistry characterized by a pyridine ring attached to an alkyl alcohol chain. This scaffold is pivotal in the design of histamine H1 antagonists, chiral ligands for asymmetric synthesis, and emerging oncology therapeutics. We explore the physicochemical properties that make this motif attractive for drug development, specifically its ability to modulate solubility and engage in critical hydrogen-bonding interactions within receptor pockets.[1]

Chemical Architecture & Stereochemistry

The pyridinyl alkanol core typically consists of a pyridine ring (2-, 3-, or 4-substituted) linked to a hydroxyl-bearing alkyl chain. The most pharmacological relevant subclass involves chiral 1-(pyridinyl)ethanols and diarylpyridinyl methanols .

Physicochemical Advantages
  • Solubility Modulation: The pyridine nitrogen acts as a weak base (

    
    ), improving aqueous solubility at physiological pH compared to purely carbocyclic analogs (e.g., phenyl rings).
    
  • Hydrogen Bonding: The hydroxyl group serves as a dual H-bond donor/acceptor, while the pyridine nitrogen is a specific H-bond acceptor. This "push-pull" capability allows for high-affinity binding in polar receptor pockets (e.g., GPCRs).

  • Chirality: In compounds like 1-(2-pyridyl)ethanol , the chiral center at the

    
    -carbon is critical. For many antihistamines (e.g., carbinoxamine), one enantiomer often exhibits significantly higher potency (
    
    
    
    -isomer vs
    
    
    -isomer) due to stereoselective receptor fit.

Synthetic Methodologies

Synthesis of pyridinyl alkanols ranges from classical organometallic additions to modern biocatalytic resolutions.

Classical Organometallic Addition

The most direct route involves the addition of Grignard reagents or organolithiums to acetylpyridines or pyridine-carboxaldehydes. While high-yielding, this method produces racemic mixtures requiring subsequent resolution.

Biocatalytic Kinetic Resolution

To address the stereochemical requirements of modern pharmaceuticals, enzymatic resolution has become a standard protocol. Lipases, particularly from Candida antarctica (CAL-B), show high enantioselectivity toward pyridinyl alkanols.

Visualization: Synthetic Pathways

The following diagram contrasts the classical racemic route with the enantioselective enzymatic route.

SyntheticPathways Start 2-Acetylpyridine Racemic Racemic 1-(2-Pyridyl)ethanol Start->Racemic NaBH4 Reduction (Non-selective) Enzymatic Kinetic Resolution (Lipase CAL-B) Racemic->Enzymatic Vinyl Acetate Solvent: DIPE R_Acetate (R)-Acetate (High ee) Enzymatic->R_Acetate Fast Acylation S_Alcohol (S)-Alcohol (High ee) Enzymatic->S_Alcohol Unreacted

Caption: Comparison of non-selective chemical reduction versus lipase-catalyzed kinetic resolution for chiral purity.

Pharmacological Utility & Mechanistic Insights[1][2][3][4][5]

H1-Receptor Antagonists (Antihistamines)

The pyridinyl alkanol motif is the structural anchor for the ethanolamine class of antihistamines (e.g., Doxylamine, Carbinoxamine).

  • Mechanism: These compounds act as inverse agonists at the H1 G-protein coupled receptor (GPCR).

  • Binding Mode: The pyridine ring occupies a specific hydrophobic pocket, while the protonated tertiary amine (often attached via an ether linkage to the alkanol) interacts with a conserved aspartate residue (Asp107).

  • The "Diaryl" Rule: High affinity typically requires two aryl rings attached to the central carbon.[2] One is usually a phenyl, and the other a 2-pyridyl.[2] The 2-pyridyl group improves potency over a second phenyl group, likely due to electronic repulsion minimizing steric clash or specific H-bonding with the receptor.

Structure-Activity Relationship (SAR)

The SAR of pyridinyl alkanol derivatives in H1 antagonism follows strict geometric constraints.

SAR_Logic Core Pyridinyl Alkanol Core (Ar1-C(OH)-Ar2) Sub1 Aryl Substitution 2-Pyridyl > Phenyl (Increases Affinity) Core->Sub1 Sub2 Linker Length 2-3 Carbon Ether/Amine (Critical for Asp Binding) Core->Sub2 Sub3 Chirality (S)-Enantiomer often more potent (e.g. Carbinoxamine) Core->Sub3 Sub4 Terminal Amine Tertiary Amine Required (pKa 8.5-9.5) Core->Sub4

Caption: Key Structure-Activity Relationship (SAR) determinants for pyridinyl alkanol-based H1 antagonists.

Experimental Protocol: Enzymatic Resolution of 1-(2-Pyridyl)ethanol

Objective: To isolate enantiomerically pure (S)-1-(2-pyridyl)ethanol from a racemic mixture using Candida antarctica lipase (CAL-B). This protocol ensures high enantiomeric excess (ee > 98%) suitable for pharmaceutical intermediates.[3]

Materials
  • Substrate: Racemic 1-(2-pyridyl)ethanol (10 mmol).

  • Acyl Donor: Vinyl acetate (30 mmol, 3 equiv).

  • Catalyst: Immobilized Lipase B from Candida antarctica (Novozym 435, 100 mg).

  • Solvent: Diisopropyl ether (DIPE), anhydrous.

  • Equipment: Orbital shaker, HPLC (Chiralcel OD column).

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of racemic 1-(2-pyridyl)ethanol in 20 mL of anhydrous DIPE.

  • Activation: Add 30 mmol of vinyl acetate to the solution.

  • Initiation: Add 100 mg of Novozym 435 (CAL-B). Seal the flask.

  • Incubation: Place the flask in an orbital shaker at 60°C and 200 rpm. (Note: Higher temperature accelerates the reaction for 2-pyridyl derivatives due to steric hindrance at the ortho-position).

  • Monitoring: Monitor the reaction via chiral HPLC every 4 hours. The enzyme selectively acetylates the (R)-enantiomer.

  • Termination: Stop the reaction when conversion reaches 50% (approx. 24-48 hours depending on scale). Filter off the enzyme beads.

  • Purification: Evaporate the solvent. Separate the (S)-alcohol (unreacted) from the (R)-acetate (product) using silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

  • Validation: Determine enantiomeric excess (ee) via HPLC. Expected ee > 99% for the (S)-alcohol.[3][4]

Data Summary: Pyridinyl Alkanol Applications[9][10]

Compound ClassPrimary ApplicationKey Pyridinyl RoleRepresentative Drug/Ligand
Ethanolamines Antihistamine (H1)Hydrophobic binding & SolubilityCarbinoxamine, Doxylamine
Chiral Alkanols Asymmetric SynthesisChiral Ligand (Chelation)1-(2-Pyridyl)ethanol derivatives
Pyridinyl-thiazoles Anti-inflammatoryTarget modulationExperimental COX-2 inhibitors
Piperidinyl-pyridines H4 AntagonistsReceptor SelectivityJNJ 39758979 (Experimental)

References

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives. ResearchGate. [Link]

  • Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. Journal of Organic Chemistry. [Link]

  • Structure-activity studies of pyridinylalkyl-isocytosine H1-receptor antihistamines. PubMed. [Link][5]

  • Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H4 receptor antagonists. PubMed. [Link]

  • Synthesis and characterisation of a suite of four chiral pyridyl alcohols. ResearchGate. [Link]

Sources

Foundational

IUPAC name and synonyms for 5-(Pyridin-3-yl)pentan-2-ol

An In-depth Technical Guide to the Nomenclature and Identification of 5-(Pyridin-3-yl)pentan-2-ol For researchers, scientists, and drug development professionals, the precise identification of a chemical entity is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Nomenclature and Identification of 5-(Pyridin-3-yl)pentan-2-ol

For researchers, scientists, and drug development professionals, the precise identification of a chemical entity is paramount. Unambiguous nomenclature, following the standards set by the International Union of Pure and Applied Chemistry (IUPAC), ensures clarity and reproducibility in research and development. This guide provides a detailed overview of the IUPAC name and known synonyms for the compound identified by the CAS number 119981-04-3.

Chemical Structure and IUPAC Nomenclature

The compound 5-(Pyridin-3-yl)pentan-2-ol is a secondary alcohol containing a pyridine ring. Its structure consists of a five-carbon pentane chain where a hydroxyl group is attached to the second carbon, and a pyridin-3-yl group is attached to the fifth carbon.

Systematic IUPAC Name

The formal IUPAC name for this compound is 5-(Pyridin-3-yl)pentan-2-ol . This name is derived following the systematic rules of organic nomenclature:

  • Principal Functional Group : The hydroxyl (-OH) group is the principal functional group, giving the suffix "-ol".

  • Parent Chain : The longest carbon chain containing the principal functional group is a five-carbon chain, hence "pentan-".

  • Locant for the Principal Functional Group : The hydroxyl group is located on the second carbon of the pentane chain, leading to "pentan-2-ol".

  • Substituent : A pyridin-3-yl group is attached to the fifth carbon of the pentane chain. The "3-yl" indicates that the pyridine ring is attached via its third position.

The chemical structure can be visualized as follows:

Figure 1: Chemical structure of 5-(Pyridin-3-yl)pentan-2-ol.

Synonyms and Identifiers

Accurate identification of a compound relies on its various registered names and numbers. While "5-(Pyridin-3-yl)pentan-2-ol" is the systematic name, other synonyms may be encountered in literature or commercial listings.

Identifier TypeValueSource
IUPAC Name 5-(Pyridin-3-yl)pentan-2-olBLD Pharm[1]
CAS Number 119981-04-3BLD Pharm[1]
Molecular Formula C10H15NOBLD Pharm[1]
SMILES Code CC(O)CCCC1=CC=CN=C1BLD Pharm[1]

Conclusion

The scientifically accepted IUPAC name for the compound with CAS number 119981-04-3 is 5-(Pyridin-3-yl)pentan-2-ol . This nomenclature precisely describes its chemical structure, which is fundamental for clear communication among researchers and professionals in the field of drug development and chemical sciences. While other synonyms might exist, adhering to the systematic IUPAC name is the best practice to avoid ambiguity.

References

Sources

Exploratory

An In-depth Technical Guide to 5-(Pyridin-3-yl)pentan-2-ol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(Pyridin-3-yl)pentan-2-ol, a heterocyclic alcohol of interest to researchers in medicinal chemistry and drug development. This document details its commercial a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-(Pyridin-3-yl)pentan-2-ol, a heterocyclic alcohol of interest to researchers in medicinal chemistry and drug development. This document details its commercial availability, synthesis, and physicochemical properties, offering a vital resource for scientists working with pyridinyl alkanols.

Introduction: The Significance of Pyridinyl Alkanols

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs and bioactive molecules.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a privileged structure in drug design.[2] Pyridinyl alkanols, which combine the features of a pyridine ring with an alcohol functional group, represent a versatile class of compounds with potential applications in various therapeutic areas. The alcohol moiety can serve as a key interaction point with biological targets or as a handle for further chemical modification. 5-(Pyridin-3-yl)pentan-2-ol, with its specific substitution pattern, is a valuable building block for the synthesis of more complex molecules with potential pharmacological activity.[3]

Commercial Availability and Supplier Landscape

5-(Pyridin-3-yl)pentan-2-ol is available from a select number of chemical suppliers, primarily catering to the research and development market. The compound is typically offered in small quantities, from milligrams to grams, with purities suitable for laboratory synthesis and preliminary biological screening.

Table 1: Commercial Suppliers of 5-(Pyridin-3-yl)pentan-2-ol

SupplierCatalog NumberPurityQuantityCAS Number
BLD PharmBD109859≥95%250mg, 1g, 5g119981-04-3[4]

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthesis and Retrosynthetic Analysis

While specific, detailed synthetic procedures for 5-(Pyridin-3-yl)pentan-2-ol are not extensively documented in readily available literature, a plausible retrosynthetic pathway can be proposed based on established organic chemistry principles. The primary disconnection would be at the C-C bond between the pyridine ring and the pentanol side chain, or by functional group interconversion from a ketone.

A logical synthetic approach would involve the Grignard reaction between 3-bromopyridine and pentan-2-one. Alternatively, a Wittig reaction followed by reduction could be employed. Another feasible route could be the reduction of a corresponding ketone, 5-(pyridin-3-yl)pentan-2-one.

Exemplary Protocol: Grignard Reaction for the Synthesis of 5-(Pyridin-3-yl)pentan-2-ol

Disclaimer: This is a theoretical protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • Dry tetrahydrofuran (THF)

  • Pentan-2-one

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings. Add a solution of 3-bromopyridine in dry THF dropwise to initiate the Grignard reaction. Gentle heating may be required. Once the reaction starts, add the remaining 3-bromopyridine solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of pentan-2-one in dry THF dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C during the addition.

  • Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-(Pyridin-3-yl)pentan-2-ol.

Caption: A generalized workflow for the synthesis of 5-(Pyridin-3-yl)pentan-2-ol via a Grignard reaction.

Physicochemical Properties and Analytical Characterization

The physicochemical properties of 5-(Pyridin-3-yl)pentan-2-ol are important for its handling, formulation, and potential biological activity.

Table 2: Physicochemical Properties of 5-(Pyridin-3-yl)pentan-2-ol

PropertyValueSource
Molecular Formula C₁₀H₁₅NOBLD Pharm[4]
Molecular Weight 165.23 g/mol BLD Pharm[4]
CAS Number 119981-04-3BLD Pharm[4]
Appearance (Predicted) Liquid or low-melting solidGeneral Chemical Knowledge
Boiling Point (Predicted) Not available-
Melting Point (Predicted) Not available-
Solubility (Predicted) Soluble in common organic solvents (e.g., methanol, ethanol, DMSO)General Chemical Knowledge
SMILES CC(O)CCCC1=CC=CN=C1BLD Pharm[4]

Analytical Data (Predicted):

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm), a multiplet for the carbinol proton (-CH(OH)-), a doublet for the methyl group adjacent to the hydroxyl, and multiplets for the methylene protons of the pentyl chain.

  • ¹³C NMR: The spectrum would display ten distinct carbon signals, including those for the pyridine ring, the carbon bearing the hydroxyl group (in the range of δ 60-75 ppm), and the aliphatic carbons of the pentyl chain.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 165. The fragmentation pattern would likely involve the loss of a methyl group, a water molecule, and cleavage of the pentyl chain.

Potential Applications in Drug Discovery and Research

The pyridine moiety is a well-established pharmacophore in a wide range of therapeutic agents.[5] Compounds containing the pyridinyl alkanol scaffold have been investigated for various biological activities. For instance, derivatives of pyridinyl methanol have been explored as potent and selective antagonists of the transient receptor potential vanilloid 3 (TRPV3), which is implicated in inflammation and pain sensation.[3]

The structure of 5-(Pyridin-3-yl)pentan-2-ol makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. The secondary alcohol provides a site for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program. The pyridine nitrogen can be protonated at physiological pH, potentially influencing the compound's solubility, membrane permeability, and interaction with biological targets.

Researchers can utilize this molecule as a starting point for the development of new chemical entities targeting a variety of diseases where modulation of pathways involving pyridine-interacting proteins is desired.

Conclusion

5-(Pyridin-3-yl)pentan-2-ol is a commercially available building block with significant potential for application in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited in the public domain, its structural features suggest it is a valuable tool for the synthesis of novel bioactive molecules. This guide provides a foundational understanding of its properties, availability, and potential synthetic routes to aid researchers in their scientific endeavors.

References

Sources

Foundational

The Discovery and Synthetic Evolution of Substituted Pyridine Alcohols

An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Abstract Substituted pyridine alcohols represent a cornerstone class of heterocyclic compounds, integral to medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridine alcohols represent a cornerstone class of heterocyclic compounds, integral to medicinal chemistry, materials science, and synthetic methodology. Their structural motif is found in numerous pharmaceuticals and biologically significant molecules, including the essential vitamin B6. This technical guide provides a comprehensive exploration of the discovery and history of these vital compounds. It traces the journey from the initial isolation of the parent pyridine heterocycle to the development of sophisticated and diverse synthetic routes for introducing the hydroxymethyl functionality. Key methodologies, including the reduction of carbonyls and carboxylic acid derivatives, side-chain functionalization of picolines, and organometallic additions, are examined in detail. By explaining the causality behind experimental choices and presenting validated protocols, this guide serves as an authoritative resource for professionals engaged in the synthesis and application of these pivotal chemical entities.

Chapter 1: The Pyridine Nucleus: A Foundation of Heterocyclic Chemistry

Introduction to Pyridine and its Significance

The pyridine ring is a fundamental six-membered aromatic heterocycle, structurally analogous to benzene but with one carbon atom replaced by a nitrogen atom.[1][2] This substitution imbues the ring with a unique set of electronic properties, rendering it electron-deficient and weakly basic.[3][4] These characteristics govern its reactivity and make it a "privileged scaffold" in drug discovery. Pyridine derivatives are essential components of numerous approved drugs, including anti-TB agents like isoniazid, antihistamines, and vasodilators.[5][6] The introduction of an alcohol functionality onto a substituted pyridine ring further enhances its utility, providing a key hydrogen bond donor/acceptor site and a versatile synthetic handle for further molecular elaboration.

Early Discovery and Isolation: From Industrial Byproduct to Chemical Staple

The history of pyridine begins not in a synthesis lab, but as a byproduct of industrial processes. In the 19th century, Scottish chemist Thomas Anderson first isolated pyridine from bone oil.[3] It was also identified as a component of coal tar, which for a long time remained its primary commercial source.[2][7] The fundamental structure of pyridine was a subject of study for decades, with Wilhelm Körner and James Dewar correctly proposing in the 1860s and 1870s that it was a nitrogen-substituted analog of benzene.[1] The first laboratory synthesis of the parent compound was achieved by William Ramsay in 1876, who passed a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[1]

Foundational Syntheses of the Pyridine Ring

The ability to construct substituted pyridine rings, the necessary precursors to their alcohol derivatives, was pioneered by several landmark reactions that remain relevant today.

  • Hantzsch Pyridine Synthesis (1881): Developed by Arthur Hantzsch, this method is a multicomponent reaction typically involving a β-ketoester, an aldehyde, and ammonia.[1][8] This condensation first yields a dihydropyridine, which is subsequently oxidized to the aromatic pyridine derivative.[3] The Hantzsch synthesis is exceptionally versatile for creating symmetrically and asymmetrically substituted pyridines.[1][9]

  • Chichibabin Pyridine Synthesis (1924): A significant breakthrough for industrial-scale production was Aleksei Chichibabin's synthesis, which uses inexpensive reagents like aldehydes and ammonia.[1][8] The reaction involves a condensation to form a dihydropyridine intermediate, which is then oxidized.[1] This method is still employed for the large-scale industrial production of pyridine and its simple alkylated derivatives.[1]

These foundational methods provided the chemical community with the tools to build the core pyridine scaffold, paving the way for the development of specific routes to introduce the alcohol functionality.

Chapter 2: Emergence of Substituted Pyridine Alcohols: Key Synthetic Strategies

The synthesis of pyridine alcohols can be broadly categorized by the final bond formation or functional group transformation that yields the desired hydroxymethyl group. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the pyridine ring.

From Pre-functionalized Pyridines: The Carbonyl Reduction Approach

One of the most direct methods to obtain pyridine alcohols is through the reduction of the corresponding pyridine aldehydes or ketones. This approach leverages the vast toolkit of carbonyl chemistry.

Causality and Mechanistic Insight: This strategy relies on the nucleophilic addition of a hydride (H⁻) species to the electrophilic carbonyl carbon of a pyridine aldehyde or ketone. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild and selective reagent, well-suited for reducing aldehydes and ketones without affecting other potentially reducible groups like esters or nitriles.[10] For less reactive ketones or for broader substrate reduction, the more powerful lithium aluminum hydride (LiAlH₄) is often employed, though it requires more stringent anhydrous conditions.[10] Modern methods also utilize catalytic hydrosilylation with iron or other transition metal complexes as a chemo- and regioselective alternative.[11]

Experimental Protocol: General Reduction of 4-Pyridinecarboxaldehyde with NaBH₄

  • Materials: 4-Pyridinecarboxaldehyde, Methanol (MeOH), Sodium Borohydride (NaBH₄), Deionized Water, Dichloromethane (DCM), Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Dissolve 4-pyridinecarboxaldehyde (1.0 eq) in methanol in an appropriately sized round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-pyridinemethanol.

  • Validation: The product can be purified by silica gel chromatography or recrystallization. Purity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, with expected yields typically exceeding 90%.

G cluster_start Starting Material cluster_reagent Reagents cluster_product Product PyAldehyde Pyridine Aldehyde/Ketone (R-CO-Py) Hydride Hydride Source (e.g., NaBH₄, LiAlH₄) PyAlcohol Pyridine Alcohol (R-CH(OH)-Py) Hydride->PyAlcohol Hydride Attack & Workup

Caption: General workflow for pyridine alcohol synthesis via carbonyl reduction.

Functional Group Interconversion: From Carboxylic Acids and Esters

A highly reliable and scalable route involves the reduction of pyridinecarboxylic acids or their corresponding esters. This is particularly valuable as many pyridinecarboxylic acids, such as nicotinic acid (pyridine-3-carboxylic acid), are commercially available and inexpensive.

Causality and Mechanistic Insight: Direct reduction of a carboxylic acid with NaBH₄ is generally ineffective. The acidic proton reacts to form hydrogen gas, and the resulting carboxylate is electron-rich and resistant to nucleophilic attack. Therefore, a two-step process is employed. First, the carboxylic acid is converted to an ester (e.g., a methyl ester) via Fischer esterification using an alcohol like methanol and a catalytic amount of strong acid (e.g., H₂SO₄).[10] While esters are also less reactive than ketones, their reduction can be achieved. A specialized system using a large excess of sodium borohydride in methanol has proven effective for reducing pyridine esters to the corresponding primary alcohols in high yields.[10] This method provides a safer and more operationally simple alternative to using LiAlH₄.

Experimental Protocol: Synthesis of 3-Pyridinemethanol from Nicotinic Acid [10]

  • Part A: Esterification

    • Materials: Nicotinic acid, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄).

    • Procedure: Suspend nicotinic acid (1.0 eq) in methanol. Carefully add a catalytic amount of concentrated H₂SO₄. Heat the mixture to reflux for 4-6 hours. Cool to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product (methyl nicotinate) with an organic solvent.

  • Part B: Reduction

    • Materials: Methyl nicotinate, Methanol (MeOH), Sodium Borohydride (NaBH₄).

    • Procedure: Dissolve the methyl nicotinate from Part A in methanol. Add a large excess of NaBH₄ (approx. 4-5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

    • Quench, concentrate, and extract as described in the previous protocol to isolate 3-pyridinemethanol.

  • Validation: This two-step, one-pot modification yields 3-pyridinemethanol with high purity after workup. The progress of both steps can be monitored by TLC.

G PyCOOH Pyridinecarboxylic Acid (Py-COOH) PyCOOMe Pyridine Ester (Py-COOR) PyCOOH->PyCOOMe Esterification (ROH, H⁺) PyCH2OH Pyridine Alcohol (Py-CH₂OH) PyCOOMe->PyCH2OH Reduction (NaBH₄/MeOH)

Caption: Synthetic workflow from a pyridinecarboxylic acid to a primary pyridine alcohol.

Side-Chain Functionalization: The Picoline Oxidation-Rearrangement Pathway

This strategy builds the alcohol functionality from a simple alkyl (typically methyl) substituent on the pyridine ring, known as a picoline. This is an elegant way to leverage readily available and inexpensive starting materials.

Causality and Mechanistic Insight: The process involves three key steps. First, the nitrogen atom of the picoline is oxidized to an N-oxide using an oxidant like hydrogen peroxide in acetic acid.[12][13] This N-oxide formation is crucial as it activates the methyl group for the subsequent step. Second, the N-oxide is treated with acetic anhydride. This induces a rearrangement reaction (related to the Boekelheide rearrangement) where the N-oxide oxygen attacks the acetic anhydride, and a subsequent intramolecular rearrangement and elimination sequence results in the formation of a pyridyl-2-methyl acetate ester.[14] Finally, simple hydrolysis of the acetate ester with an acid or base liberates the desired 2-pyridinemethanol.[12] This pathway is particularly effective for synthesizing 2- and 4-pyridinemethanols.

Experimental Protocol: Synthesis of 2-Pyridinemethanol from 2-Picoline [12]

  • Materials: 2-Picoline, Glacial Acetic Acid, Hydrogen Peroxide (30%), Acetic Anhydride, Potassium Hydroxide (KOH).

  • Procedure:

    • Step 1 (N-Oxidation): Dissolve 2-picoline in glacial acetic acid. Slowly add hydrogen peroxide while maintaining the temperature. Heat the reaction for several hours to form 2-picoline-N-oxide.

    • Step 2 (Rearrangement): Isolate the N-oxide and add it to acetic anhydride. Heat the mixture to reflux to induce the rearrangement, forming 2-pyridylmethyl acetate.

    • Step 3 (Hydrolysis): Add a solution of potassium hydroxide to the reaction mixture and heat to hydrolyze the ester.

    • Isolate the final 2-pyridinemethanol product via extraction and purify by distillation or chromatography.

  • Validation: Each intermediate can be isolated and characterized, or the process can be performed sequentially. The final product is validated by spectroscopic methods.

G picoline 2-Picoline Py-CH₃ n_oxide Picoline-N-Oxide Py⁺-O⁻-CH₃ picoline->n_oxide Oxidation (H₂O₂) acetate Pyridylmethyl Acetate Py-CH₂OAc n_oxide->acetate Rearrangement (Ac₂O) alcohol 2-Pyridinemethanol Py-CH₂OH acetate->alcohol Hydrolysis (KOH)

Caption: Multi-step synthesis of 2-pyridinemethanol starting from 2-picoline.

Chapter 3: Comparative Analysis and Modern Developments

The choice of synthetic route is a critical decision based on factors like substrate availability, desired substitution pattern, scalability, and reagent sensitivity.

Summary of Synthetic Routes
Method Starting Material Key Reagents Advantages Limitations
Carbonyl Reduction Pyridine Aldehyde/KetoneNaBH₄, LiAlH₄High yields, direct, well-understoodStarting materials can be expensive or require prior synthesis
Carboxylic Acid Reduction Pyridinecarboxylic AcidROH/H⁺, then NaBH₄/MeOHUses cheap, bulk starting materials (e.g., nicotinic acid)Two-step process, not suitable for base-sensitive substrates
Picoline Functionalization Picoline (e.g., 2- or 4-)H₂O₂, Ac₂O, BaseVery inexpensive starting materialsMulti-step, conditions can be harsh, primarily for 2/4-isomers
Organometallic Addition Pyridine N-Oxide / HalopyridineGrignard or Organolithium reagentsForms C-C bonds, creates 2°/3° alcoholsRequires anhydrous conditions, sensitive to functional groups
Modern Catalytic Approaches

While the classic methods remain robust, modern organic synthesis has introduced more efficient and greener alternatives. Palladium on carbon (Pd/C) is a versatile catalyst that can mediate both oxidation and reduction.[15] Catalytic transfer hydrogenation or direct hydrogenation using H₂ gas with a Pd/C catalyst can effectively reduce pyridine carbonyls and other functional groups, often under milder conditions and with less stoichiometric waste compared to hydride reagents.

Chapter 4: Significance in Drug Discovery and Development

The substituted pyridine alcohol motif is a privileged structure in medicinal chemistry. The hydroxyl group is an excellent hydrogen bond donor and acceptor, allowing for critical interactions with biological targets such as enzymes and receptors.

A preeminent example is Vitamin B6 , a group of related compounds including pyridoxine , which is a di-substituted pyridine alcohol. Pyridoxine is essential for numerous metabolic processes in the human body.[16] Its discovery and the subsequent elucidation of its role as a coenzyme highlighted the profound biological importance of this chemical class.

In drug development, the pyridine alcohol moiety is used as a bioisostere for other functional groups, a scaffold for building more complex molecules, and a key pharmacophore for target engagement. Its presence can improve solubility, modulate metabolic stability, and fine-tune binding affinity, making the synthetic routes described herein essential tools for medicinal chemists.[6]

Conclusion

The journey from the discovery of pyridine in industrial waste to the sophisticated synthesis of its substituted alcohol derivatives encapsulates the evolution of organic chemistry. Early foundational ring-forming reactions by Hantzsch and Chichibabin set the stage for the development of targeted functional group interconversions. The classic methods—reduction of carbonyls and acids, and the functionalization of picolines—remain the workhorses of both academic and industrial labs due to their reliability and scalability. These time-tested pathways provide the essential chemical language needed to construct the pyridine alcohol scaffold, a structure that continues to be of paramount importance in the development of new medicines and advanced materials.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Pyridine. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-(Pyridin-3-yl)pentan-2-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the synthesis and synthetic application...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis and synthetic applications of 5-(Pyridin-3-yl)pentan-2-ol. This versatile pyridyl-alkanol building block holds significant potential as a key intermediate in the development of novel therapeutic agents and agrochemicals.[1][2][3] This guide details a plausible and robust synthetic route to 5-(Pyridin-3-yl)pentan-2-ol, followed by detailed protocols for its subsequent functional group transformations. The experimental procedures are designed to be self-validating and are accompanied by mechanistic insights and practical considerations to ensure successful implementation in the laboratory.

Introduction: The Strategic Importance of the Pyridyl-Alkanol Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemical research, owing to its presence in numerous natural products and synthetic compounds with diverse biological activities.[1][2][3] Its ability to act as a hydrogen bond acceptor and its involvement in π-stacking interactions make it a crucial pharmacophore for targeting a wide array of biological targets.[4] The incorporation of an aliphatic side chain with a secondary alcohol, as seen in 5-(Pyridin-3-yl)pentan-2-ol, offers a versatile handle for further molecular elaboration. This specific structural motif allows for the introduction of various functional groups and the construction of more complex molecular architectures, making it a valuable intermediate for library synthesis and lead optimization in drug discovery programs.

The secondary alcohol functionality of 5-(Pyridin-3-yl)pentan-2-ol can be readily oxidized to the corresponding ketone, converted to a leaving group for nucleophilic substitution, or engaged in ether and ester formation. These transformations open avenues to a diverse range of derivatives with potential applications as modulators of nicotinic acetylcholine receptors, protein kinase inhibitors, or as components of novel pesticides.[5][6]

Synthesis of 5-(Pyridin-3-yl)pentan-2-ol

Logical Synthesis Workflow

G cluster_0 Step 1: Grignard Formation & Coupling cluster_1 Alternative Step 1: Ketone Synthesis cluster_2 Step 2: Reduction 3-Bromopyridine 3-Bromopyridine 3-Pyridylmagnesium_bromide 3-Pyridylmagnesium bromide 3-Bromopyridine->3-Pyridylmagnesium_bromide  + Mg, THF Mg Mg THF THF 5_Pyridin_3_yl_pentan_2_ol 5-(Pyridin-3-yl)pentan-2-ol 3-Pyridylmagnesium_bromide->5_Pyridin_3_yl_pentan_2_ol  + Propylene oxide Propylene_oxide Propylene oxide 3-Pyridylmagnesium_bromide_alt 3-Pyridylmagnesium bromide 1_Pyridin_3_yl_pentan_1_ol 1-(Pyridin-3-yl)pentan-1-ol 3-Pyridylmagnesium_bromide_alt->1_Pyridin_3_yl_pentan_1_ol  + Butyraldehyde Butyraldehyde Butyraldehyde 1_Pyridin_3_yl_pentan_1_one 1-(Pyridin-3-yl)pentan-1-one 1_Pyridin_3_yl_pentan_1_ol->1_Pyridin_3_yl_pentan_1_one  Oxidation (e.g., PCC) 1_Pyridin_3_yl_pentan_1_one_red 1-(Pyridin-3-yl)pentan-1-one 5_Pyridin_3_yl_pentan_2_ol_red 5-(Pyridin-3-yl)pentan-2-ol 1_Pyridin_3_yl_pentan_1_one_red->5_Pyridin_3_yl_pentan_2_ol_red  Reduction NaBH4 NaBH4, MeOH

Caption: Proposed synthetic routes to 5-(Pyridin-3-yl)pentan-2-ol.

Protocol 2.1: Synthesis via Grignard Reaction with Propylene Oxide

This protocol leverages the formation of a pyridyl Grignard reagent, which then undergoes a nucleophilic attack on propylene oxide. This method is advantageous for its convergency.

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Propylene oxide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of 3-bromopyridine (1.0 eq) in anhydrous THF via the dropping funnel.

    • Initiate the reaction by gentle heating. Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining 3-bromopyridine solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[7][8]

  • Reaction with Propylene Oxide:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add a solution of propylene oxide (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C. The reaction of Grignard reagents with epoxides can be exothermic.[9][10]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-(Pyridin-3-yl)pentan-2-ol.

Applications in Organic Synthesis: Key Transformations

5-(Pyridin-3-yl)pentan-2-ol is a versatile intermediate that can undergo a variety of chemical transformations at the secondary alcohol position. The following protocols detail some of the most synthetically useful reactions.

Oxidation to 5-(Pyridin-3-yl)pentan-2-one

The oxidation of the secondary alcohol to a ketone provides a key intermediate for further carbon-carbon bond-forming reactions, such as aldol condensations or Wittig reactions. Pyridinium chlorochromate (PCC) is a mild and effective reagent for this transformation, preventing over-oxidation.[11][12][13][14]

Reaction Scheme:

G Start 5-(Pyridin-3-yl)pentan-2-ol End 5-(Pyridin-3-yl)pentan-2-one Start->End PCC, CH2Cl2

Caption: Oxidation of 5-(Pyridin-3-yl)pentan-2-ol to the corresponding ketone.

Materials:

  • 5-(Pyridin-3-yl)pentan-2-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or diatomaceous earth

Protocol 3.1.1: PCC Oxidation

  • To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, add a solution of 5-(Pyridin-3-yl)pentan-2-ol (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celatom® to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-(Pyridin-3-yl)pentan-2-one.

Table 1: Typical Reaction Parameters for Oxidation

ParameterValue
Reactant5-(Pyridin-3-yl)pentan-2-ol
ReagentPyridinium chlorochromate (PCC)
Stoichiometry1.5 equivalents of PCC
SolventAnhydrous Dichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time2-4 hours
Typical Yield85-95%
Conversion to 3-(4-Chloropentyl)pyridine

The conversion of the alcohol to an alkyl halide opens up a wide range of nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction mechanism can proceed with either retention or inversion of stereochemistry depending on the reaction conditions, particularly the presence of a base like pyridine.[15][16]

Reaction Scheme:

G Start 5-(Pyridin-3-yl)pentan-2-ol End 3-(4-Chloropentyl)pyridine Start->End SOCl2, (Pyridine optional)

Caption: Conversion of 5-(Pyridin-3-yl)pentan-2-ol to the corresponding chloride.

Materials:

  • 5-(Pyridin-3-yl)pentan-2-ol

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine (optional, for inversion of stereochemistry)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Protocol 3.2.1: Chlorination with Thionyl Chloride

  • To a solution of 5-(Pyridin-3-yl)pentan-2-ol (1.0 eq) in anhydrous diethyl ether at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • (Optional for inversion of stereochemistry): If inversion is desired, add anhydrous pyridine (1.2 eq) to the reaction mixture prior to the addition of SOCl₂.[15]

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain the crude 3-(4-chloropentyl)pyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Ether and Ester Formation

The hydroxyl group of 5-(Pyridin-3-yl)pentan-2-ol can be readily converted to ethers and esters, which are common functionalities in biologically active molecules.

This protocol describes the formation of an ether by deprotonating the alcohol followed by reaction with an alkyl halide.

Materials:

  • 5-(Pyridin-3-yl)pentan-2-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous THF

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF, add a solution of 5-(Pyridin-3-yl)pentan-2-ol (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate, dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Esterification can be achieved using an acyl chloride or carboxylic acid with a coupling agent. Pyridine can act as a nucleophilic catalyst in these reactions.[17][18]

Materials:

  • 5-(Pyridin-3-yl)pentan-2-ol

  • Acyl chloride (e.g., acetyl chloride) or Carboxylic acid

  • Pyridine or a coupling agent like DCC/DMAP

  • Anhydrous DCM

Procedure (using an acyl chloride):

  • To a solution of 5-(Pyridin-3-yl)pentan-2-ol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C, add the acyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the ester by flash column chromatography.

Conclusion

5-(Pyridin-3-yl)pentan-2-ol is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation and the reactivity of its secondary alcohol functionality allow for the synthesis of a wide range of derivatives. The protocols detailed in this guide provide a solid foundation for researchers and scientists to utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and agrochemical development. The strategic application of this intermediate is expected to facilitate the discovery of novel molecules with significant biological activities.

References

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Application

Application Notes & Protocols for 5-(Pyridin-3-yl)pentan-2-ol in Synthetic Chemistry

Introduction: The Versatility of the Pyridine Moiety in Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetic pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyridine Moiety in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its polar and ionizable nature often enhances the aqueous solubility and bioavailability of drug candidates.[2] The compound 5-(Pyridin-3-yl)pentan-2-ol incorporates this privileged heterocycle with a secondary alcohol, presenting a versatile building block for the synthesis of a diverse array of potential therapeutic agents. The secondary alcohol functionality serves as a key handle for introducing a variety of functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.[3][4] This document provides detailed experimental protocols for key transformations of 5-(Pyridin-3-yl)pentan-2-ol, offering researchers a practical guide to leveraging this valuable synthetic intermediate.

Physicochemical Properties of 5-(Pyridin-3-yl)pentan-2-ol

A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to successful reaction planning and execution. The following table summarizes the key properties of 5-(Pyridin-3-yl)pentan-2-ol.

PropertyValueSource
Molecular Formula C₁₀H₁₅NOInferred
Molecular Weight 165.23 g/mol Inferred
Appearance Colorless to pale yellow oil (predicted)Inferred
Boiling Point Not available
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform. Limited solubility in water.Inferred
CAS Number 111848-81-8 (for the corresponding amine)[5]

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, as with any chemical transformation, optimization may be necessary to achieve the desired outcome for specific downstream applications.

Protocol 1: Oxidation of 5-(Pyridin-3-yl)pentan-2-ol to 5-(Pyridin-3-yl)pentan-2-one

Scientific Rationale: The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis.[6][7] This protocol utilizes a chromium-based oxidant, specifically Jones reagent (chromic acid), which is a well-established and effective method for this conversion.[8][9] The reaction proceeds via the formation of a chromate ester intermediate, followed by an E2-like elimination to yield the ketone.

Experimental Workflow Diagram:

Oxidation_Workflow start Dissolve 5-(Pyridin-3-yl)pentan-2-ol in acetone cool Cool to 0 °C (ice-water bath) start->cool add_jones Slowly add Jones Reagent (maintain T < 5 °C) stir Stir at 0 °C for 1-2 h (monitor by TLC) add_jones->stir 2 quench Quench with isopropanol neutralize Neutralize with sat. NaHCO₃ quench->neutralize 3 extract Extract with ethyl acetate neutralize->extract 4 dry_concentrate Dry (Na₂SO₄) and concentrate extract->dry_concentrate 5 purify Purify by column chromatography dry_concentrate->purify 6

Caption: Workflow for the oxidation of 5-(Pyridin-3-yl)pentan-2-ol.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(Pyridin-3-yl)pentan-2-ol (1.0 g, 6.05 mmol) in acetone (30 mL). Cool the solution to 0 °C in an ice-water bath.

  • Oxidation: While stirring vigorously, add Jones reagent (prepared by dissolving 2.7 g of CrO₃ in 2.3 mL of concentrated H₂SO₄ and diluting with water to 10 mL) dropwise to the cooled solution. The rate of addition should be controlled to maintain the internal temperature below 5 °C. After the addition is complete, continue stirring at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of isopropanol until the orange color of Cr(VI) is no longer visible and a green precipitate of Cr(III) salts forms.

  • Neutralization and Extraction: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-(pyridin-3-yl)pentan-2-one.

Protocol 2: Esterification of 5-(Pyridin-3-yl)pentan-2-ol via Acid-Catalyzed Reaction

Scientific Rationale: Esterification is a common method for modifying the properties of alcohols.[10] This protocol describes a classic Fischer esterification, where the alcohol reacts with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid.[11] The reaction is an equilibrium process, and to drive it towards the product, an excess of one of the reactants (usually the carboxylic acid or alcohol) can be used, or the water formed can be removed.

Experimental Workflow Diagram:

Esterification_Workflow mix_reagents Combine 5-(Pyridin-3-yl)pentan-2-ol, carboxylic acid, and solvent add_catalyst Add catalytic H₂SO₄ mix_reagents->add_catalyst reflux Reflux for 4-6 h (monitor by TLC) cool_neutralize Cool and neutralize with sat. NaHCO₃ extract Extract with diethyl ether cool_neutralize->extract 2 wash Wash with brine extract->wash 3 dry_concentrate Dry (MgSO₄) and concentrate wash->dry_concentrate 4 purify Purify by column chromatography dry_concentrate->purify 5

Caption: Workflow for the esterification of 5-(Pyridin-3-yl)pentan-2-ol.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 5-(pyridin-3-yl)pentan-2-ol (1.0 g, 6.05 mmol) and a carboxylic acid (e.g., acetic acid, 0.43 g, 7.26 mmol) in a suitable solvent such as toluene (20 mL), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Esterification: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Washing: Extract the aqueous layer with diethyl ether (3 x 40 mL). Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Protocol 3: Etherification of 5-(Pyridin-3-yl)pentan-2-ol via Mitsunobu Reaction

Scientific Rationale: The Mitsunobu reaction is a powerful tool for the formation of ethers from alcohols with inversion of stereochemistry.[12][13] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by another alcohol.[12][13] A modified Mitsunobu protocol can be particularly effective for preparing pyridine ethers.[14][15]

Experimental Workflow Diagram:

Mitsunobu_Workflow mix_reagents Combine 5-(Pyridin-3-yl)pentan-2-ol, primary alcohol, and PPh₃ in THF cool Cool to 0 °C mix_reagents->cool add_dead Add DEAD/DIAD dropwise warm_stir Warm to RT and stir for 12-16 h add_dead->warm_stir 2 concentrate Concentrate in vacuo purify Purify by column chromatography concentrate->purify 3

Caption: Workflow for the Mitsunobu etherification of 5-(Pyridin-3-yl)pentan-2-ol.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 5-(pyridin-3-yl)pentan-2-ol (1.0 g, 6.05 mmol), a primary alcohol (e.g., ethanol, 0.34 g, 7.26 mmol), and triphenylphosphine (1.90 g, 7.26 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl azodicarboxylate (DEAD, 1.26 g, 7.26 mmol) or diisopropyl azodicarboxylate (DIAD) dropwise.

  • Mitsunobu Coupling: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be directly purified by column chromatography on silica gel to yield the desired ether.

Conclusion

5-(Pyridin-3-yl)pentan-2-ol is a valuable and versatile building block for the synthesis of a wide range of pyridine-containing molecules. The protocols detailed in this application note provide a solid foundation for researchers to perform key chemical transformations, including oxidation, esterification, and etherification. These reactions open avenues for the creation of novel compounds with potential applications in drug discovery and materials science. As with all synthetic procedures, careful execution and monitoring are paramount to achieving high yields and purity.

References

  • Beilstein Journals. (2023-12-12). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Retrieved from [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (1956). US2758999A - Esterification of pyridine carboxylic acids.
  • ResearchGate. Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved from [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • MedCrave online. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]

  • ACS Publications. Convenient and inexpensive procedure for oxidation of secondary alcohols to ketones | The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2007). Direct Synthesis of Pyridine Derivatives | Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. Synthesis and antitumor activity evaluation of some pyrrolone and pyridazinone heterocycles derived from 3-((2-oxo-5-(p-tolyl)furan-3(2H)-ylidene)methyl)quinolin-2(1H)-one. Retrieved from [Link]

  • Wikipedia. Mitsunobu reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]

  • Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • National Institutes of Health. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]

  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • ACS Publications. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | ACS Omega. Retrieved from [Link]

  • Preprints.org. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]

  • ResearchGate. (PDF) The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. Retrieved from [Link]

  • PubMed. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Retrieved from [Link]

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  • ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Retrieved from [Link]

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Method

Application Notes and Protocols: 5-(Pyridin-3-yl)pentan-2-ol as a Versatile Precursor for Novel Pharmaceutical Compounds

Introduction: The Strategic Importance of the Pyridyl-Alkanol Scaffold The pyridine ring is a cornerstone in medicinal chemistry, gracing numerous FDA-approved drugs with its presence.[1] Its ability to act as a hydrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridyl-Alkanol Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, gracing numerous FDA-approved drugs with its presence.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold in drug design. When coupled with a flexible alkyl alcohol chain, as in the case of 5-(pyridin-3-yl)pentan-2-ol, a versatile precursor emerges, offering a unique combination of a polar, basic head and a functionalized, lipophilic tail. This structural motif holds significant potential for the synthesis of novel therapeutics targeting a range of biological entities, including ion channels and receptors in the central nervous system.

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and potential applications of 5-(pyridin-3-yl)pentan-2-ol as a key building block in the generation of innovative pharmaceutical compounds. We will delve into detailed, field-proven protocols for its synthesis and explore its derivatization to access libraries of compounds with potential therapeutic value, particularly as modulators of nicotinic acetylcholine receptors (nAChRs) and sigma receptors.

Synthetic Strategy and Protocols

The synthesis of 5-(pyridin-3-yl)pentan-2-ol can be efficiently achieved through a two-step process, commencing with the formation of a pyridyl ketone intermediate followed by its selective reduction. This approach offers a reliable and scalable route to the desired precursor.

Part 1: Synthesis of the Key Intermediate: 5-(Pyridin-3-yl)pentan-2-one

The initial step involves a Grignard reaction between 3-bromopyridine and propylene oxide to generate the target alcohol's corresponding ketone. This reaction leverages the nucleophilic character of the Grignard reagent to open the epoxide ring.

Experimental Protocol: Synthesis of 5-(Pyridin-3-yl)pentan-2-one

Parameter Value Notes
Reactants 3-Bromopyridine, Magnesium turnings, Propylene oxideEnsure all reactants are of high purity.
Solvent Anhydrous Tetrahydrofuran (THF)Dryness of the solvent is critical for Grignard reagent formation.
Reaction Temp. 0 °C to room temperatureMaintain temperature control for optimal reaction.
Work-up Saturated aqueous NH4Cl solutionQuenches the reaction and facilitates product extraction.
Purification Column chromatography on silica gelGradient elution with hexane/ethyl acetate.
Expected Yield 60-70%

Step-by-Step Methodology:

  • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 3-bromopyridine (1.0 eq) in anhydrous THF is then added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the magnesium and a change in color.

  • Reaction with Propylene Oxide: The Grignard solution is cooled to 0 °C in an ice bath. A solution of propylene oxide (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 5-(pyridin-3-yl)pentan-2-one as a pale yellow oil.

Causality Behind Experimental Choices:

  • The use of anhydrous conditions is paramount as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and prevent the desired reaction.

  • The slow, dropwise addition of propylene oxide at low temperature helps to control the exothermic reaction and minimize the formation of byproducts.

Part 2: Reduction to 5-(Pyridin-3-yl)pentan-2-ol

The second step involves the selective reduction of the ketone functionality of 5-(pyridin-3-yl)pentan-2-one to the corresponding secondary alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.

Experimental Protocol: Reduction of 5-(Pyridin-3-yl)pentan-2-one

Parameter Value Notes
Reactant 5-(Pyridin-3-yl)pentan-2-one
Reducing Agent Sodium borohydride (NaBH4)A mild and selective reducing agent.
Solvent MethanolA protic solvent suitable for NaBH4 reductions.
Reaction Temp. 0 °C to room temperature
Work-up Water, followed by extraction
Purification Column chromatography on silica gelGradient elution with dichloromethane/methanol.
Expected Yield 85-95%

Step-by-Step Methodology:

  • Reaction Setup: A solution of 5-(pyridin-3-yl)pentan-2-one (1.0 eq) in methanol is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

  • Reduction: Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution over 15 minutes. The reaction mixture is then stirred at room temperature for 2 hours.

  • Work-up and Extraction: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to yield 5-(pyridin-3-yl)pentan-2-ol as a colorless oil.

Self-Validating System:

The progress of both synthetic steps can be conveniently monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding to the work-up. The final product's identity and purity should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Synthetic Workflow Diagram

G cluster_0 Synthesis of 5-(Pyridin-3-yl)pentan-2-one cluster_1 Reduction to 5-(Pyridin-3-yl)pentan-2-ol 3-Bromopyridine 3-Bromopyridine Grignard_Formation Grignard Reagent Formation 3-Bromopyridine->Grignard_Formation Mg_THF Mg, anhy. THF Mg_THF->Grignard_Formation Grignard_Reaction Grignard Reaction Grignard_Formation->Grignard_Reaction Propylene_Oxide Propylene Oxide Propylene_Oxide->Grignard_Reaction Intermediate_Ketone 5-(Pyridin-3-yl)pentan-2-one Grignard_Reaction->Intermediate_Ketone Ketone_Input 5-(Pyridin-3-yl)pentan-2-one Intermediate_Ketone->Ketone_Input Reduction Reduction Ketone_Input->Reduction NaBH4_MeOH NaBH4, MeOH NaBH4_MeOH->Reduction Final_Product 5-(Pyridin-3-yl)pentan-2-ol Reduction->Final_Product

Caption: Synthetic workflow for 5-(Pyridin-3-yl)pentan-2-ol.

Application in Pharmaceutical Compound Synthesis

5-(Pyridin-3-yl)pentan-2-ol serves as a valuable scaffold for the synthesis of a diverse range of potential pharmaceutical agents. The secondary alcohol functionality provides a handle for further chemical modifications, while the pyridine nitrogen can be involved in crucial interactions with biological targets.

Potential Therapeutic Targets
  • Nicotinic Acetylcholine Receptors (nAChRs): These receptors are implicated in a variety of CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3] The pyridyl moiety of 5-(pyridin-3-yl)pentan-2-ol can mimic the pyridine ring of nicotine, a natural agonist of nAChRs.

  • Sigma Receptors: These receptors are involved in various cellular functions and are considered therapeutic targets for cancer, neurological disorders, and pain.[4][5] Many sigma receptor ligands possess a nitrogen-containing heterocyclic core and a flexible alkyl chain.

Protocol for Derivatization: Ether Synthesis

A common and effective way to derivatize the hydroxyl group of 5-(pyridin-3-yl)pentan-2-ol is through Williamson ether synthesis. This allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: Synthesis of Aryl Ethers of 5-(Pyridin-3-yl)pentan-2-ol

Parameter Value Notes
Reactants 5-(Pyridin-3-yl)pentan-2-ol, Substituted Phenol
Base Sodium hydride (NaH)A strong base to deprotonate the alcohol.
Solvent Anhydrous Dimethylformamide (DMF)A polar aprotic solvent suitable for this reaction.
Reaction Temp. 0 °C to 60 °C
Work-up Water, followed by extraction
Purification Column chromatography on silica gel
Expected Yield 50-80%

Step-by-Step Methodology:

  • Deprotonation: To a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under a nitrogen atmosphere, a solution of 5-(pyridin-3-yl)pentan-2-ol (1.0 eq) in anhydrous DMF is added dropwise. The mixture is stirred at room temperature for 30 minutes.

  • Ether Formation: A solution of the desired substituted phenol (1.2 eq) in anhydrous DMF is added to the reaction mixture. The resulting mixture is then heated to 60 °C and stirred for 16 hours.

  • Work-up and Extraction: The reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is extracted with ethyl acetate (3 x 40 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to afford the desired aryl ether derivative.

Logical Relationship Diagram: From Precursor to Potential Drug Candidates

G cluster_derivatization Derivatization Strategies cluster_targets Potential Pharmaceutical Targets Precursor 5-(Pyridin-3-yl)pentan-2-ol Etherification Etherification (Williamson Synthesis) Precursor->Etherification Esterification Esterification Precursor->Esterification Amination Reductive Amination (via oxidation to ketone) Precursor->Amination nAChR_Modulators Nicotinic Acetylcholine Receptor Modulators Etherification->nAChR_Modulators Sigma_Ligands Sigma Receptor Ligands Esterification->Sigma_Ligands Other_Targets Other CNS Targets Amination->Other_Targets

Caption: Derivatization pathways from the precursor to potential drug candidates.

Conclusion and Future Perspectives

5-(Pyridin-3-yl)pentan-2-ol is a readily accessible and highly versatile precursor for the synthesis of novel pharmaceutical compounds. The synthetic routes outlined in this guide are robust and scalable, providing a solid foundation for medicinal chemistry campaigns. The strategic combination of a pyridine moiety and a modifiable alkanol chain opens up avenues for the design and synthesis of potent and selective modulators of key neurological targets. Further exploration of the derivatization of this scaffold is highly encouraged to unlock its full potential in the quest for new and effective therapeutics.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC. [Link]

  • Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. (2022). PMC. [Link]

  • The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. (1991). ScienceDirect.
  • Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). (2012). ACS Publications. [Link]

  • Grignard Reagents. University of Calgary.
  • Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. (2022). PMC. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). PMC. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015). YouTube. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2020). MDPI. [Link]

  • Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). (2024). Taylor & Francis Online.
  • Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry.
  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. (2010). PubMed. [Link]

  • The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. (2010). PMC. [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). PMC. [Link]

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Application

Application Notes and Protocols for the Quantification of 5-(Pyridin-3-yl)pentan-2-ol

These application notes provide detailed protocols for the quantitative analysis of 5-(Pyridin-3-yl)pentan-2-ol in various matrices, tailored for researchers, scientists, and professionals in drug development. The method...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide detailed protocols for the quantitative analysis of 5-(Pyridin-3-yl)pentan-2-ol in various matrices, tailored for researchers, scientists, and professionals in drug development. The methodologies are designed to ensure accuracy, precision, and robustness, adhering to established scientific principles and validation standards.

Introduction

5-(Pyridin-3-yl)pentan-2-ol is a pyridine derivative of interest in pharmaceutical research due to its structural relation to compounds with potential biological activity. Accurate quantification of this analyte is crucial for pharmacokinetic studies, quality control of drug substances, and impurity profiling. This document outlines three robust analytical methods for its determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 5-(Pyridin-3-yl)pentan-2-ol in bulk drug substances and simple formulations where high sensitivity is not the primary requirement. The principle relies on the separation of the analyte from other components on a reversed-phase column followed by detection using a UV spectrophotometer.

Rationale for Method Selection

HPLC-UV is a widely accessible and robust technique for the analysis of organic molecules with a UV chromophore, such as the pyridine ring in 5-(Pyridin-3-yl)pentan-2-ol.[1] The method is straightforward to develop and validate, making it ideal for routine quality control applications.[2][3]

Experimental Protocol

1.1. Sample Preparation:

  • Bulk Drug Substance: Accurately weigh approximately 10 mg of the 5-(Pyridin-3-yl)pentan-2-ol standard and dissolve it in 10 mL of diluent (e.g., Methanol:Water 50:50 v/v) to prepare a stock solution of 1 mg/mL. Further dilute to prepare working standards.

  • Formulation: Extract a known amount of the formulation with a suitable solvent to achieve a theoretical concentration of 5-(Pyridin-3-yl)pentan-2-ol within the calibration range. Centrifuge or filter the extract to remove any undissolved excipients before injection.

1.2. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Phosphate buffer (pH 3.0) (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 260 nm (based on the pyridine chromophore)
Run Time 10 minutes

1.3. Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4] Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][6][7]

Data Analysis

Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions versus their known concentrations. The concentration of 5-(Pyridin-3-yl)pentan-2-ol in the sample is then determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of 5-(Pyridin-3-yl)pentan-2-ol in complex matrices, including biological samples, after appropriate sample preparation.[8] The method involves the separation of the volatile analyte in the gas phase followed by detection using a mass spectrometer, which provides structural information for definitive identification.[9]

Rationale for Method Selection

The semi-volatile nature of 5-(Pyridin-3-yl)pentan-2-ol makes it amenable to GC analysis. Coupling GC with MS provides excellent selectivity and sensitivity, which is beneficial for analyzing complex samples and for impurity identification.[10]

Experimental Protocol

2.1. Sample Preparation (for Biological Matrices):

  • Liquid-Liquid Extraction (LLE): To 1 mL of plasma or urine, add a suitable internal standard (e.g., a deuterated analog of the analyte). Adjust the pH to basic (e.g., pH 9-10) with a buffer. Extract the analyte with an organic solvent like ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in a small volume of a suitable solvent for GC injection.

2.2. GC-MS Conditions:

ParameterCondition
GC Column 5% Phenyl Polymethylsiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)[11]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Initial temp 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-300) for qualitative and Selected Ion Monitoring (SIM) for quantitative analysis

2.3. Method Validation:

Validation should be performed as per ICH guidelines, with a focus on matrix effects, extraction recovery, and stability of the analyte in the biological matrix.[4][6]

Data Analysis

In SIM mode, specific ions for 5-(Pyridin-3-yl)pentan-2-ol and the internal standard are monitored to enhance sensitivity and selectivity. Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for the quantification of 5-(Pyridin-3-yl)pentan-2-ol, especially at low concentrations in complex biological matrices like plasma and tissue homogenates.[12][13] This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[14][15]

Rationale for Method Selection

LC-MS/MS provides superior sensitivity and specificity compared to HPLC-UV and GC-MS, making it the gold standard for bioanalytical studies.[16] The use of Multiple Reaction Monitoring (MRM) minimizes interferences from the sample matrix.[14]

Experimental Protocol

3.1. Sample Preparation (for Biological Matrices):

  • Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add 3 volumes of cold acetonitrile containing an appropriate internal standard. Vortex to precipitate proteins, then centrifuge. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.[17]

3.2. LC-MS/MS Conditions:

ParameterCondition
LC Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm)
Mobile Phase A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
Gradient Elution Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by infusing a standard solution of 5-(Pyridin-3-yl)pentan-2-ol. A precursor ion corresponding to [M+H]+ would be selected, and characteristic product ions would be monitored.

3.3. Method Validation:

The bioanalytical method validation should be performed in accordance with the FDA or other relevant regulatory guidelines, covering parameters like selectivity, sensitivity, matrix effect, recovery, calibration curve, accuracy, precision, and stability.

Data Analysis

Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against the concentration to generate a calibration curve.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh/Extract Sample B Dissolve/Dilute in Diluent A->B C Filter/Centrifuge B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (260 nm) E->F G Generate Chromatogram F->G H Peak Integration G->H I Quantification via Calibration Curve H->I

Caption: HPLC-UV analysis workflow for 5-(Pyridin-3-yl)pentan-2-ol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Add Internal Standard B Liquid-Liquid Extraction A->B C Evaporate & Reconstitute B->C D Inject into GC C->D E Separation in Capillary Column D->E F MS Detection (EI) E->F G Generate Mass Spectrum F->G H SIM Peak Integration G->H I Quantification H->I

Caption: GC-MS analysis workflow for 5-(Pyridin-3-yl)pentan-2-ol.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Add Internal Standard B Protein Precipitation A->B C Centrifuge & Collect Supernatant B->C D Inject into LC C->D E Chromatographic Separation D->E F MS/MS Detection (MRM) E->F G Generate MRM Chromatogram F->G H Peak Area Ratio Calculation G->H I Quantification H->I

Caption: LC-MS/MS analysis workflow for 5-(Pyridin-3-yl)pentan-2-ol.

References

  • (PDF) Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices - ResearchGate. (2016-11-08). Available from: [Link]

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  • Analytical Methods - RSC Publishing. Available from: [Link]

  • Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PubMed Central. (2021-02-27). Available from: [Link]

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  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

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Method

Guide to the Safe Handling and Storage of 5-(Pyridin-3-yl)pentan-2-ol

An Application Note for Drug Development Professionals Introduction and Scope 5-(Pyridin-3-yl)pentan-2-ol is a heterocyclic compound incorporating both a pyridine ring and a secondary alcohol functional group. Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction and Scope

5-(Pyridin-3-yl)pentan-2-ol is a heterocyclic compound incorporating both a pyridine ring and a secondary alcohol functional group. Its structural motifs are common in pharmacologically active molecules, making it a relevant intermediate for researchers in drug discovery and development. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes safety protocols based on the well-documented hazards of its core chemical components: pyridine and aliphatic alcohols like pentanol.

This document provides a comprehensive framework for the safe handling, storage, and disposal of 5-(Pyridin-3-yl)pentan-2-ol, ensuring the protection of laboratory personnel and the integrity of experimental work. The protocols herein are designed to be self-validating, emphasizing the causality behind each safety measure.

Inferred Hazard Profile and Classification

The hazard profile is extrapolated from data on pyridine and pentanol. Personnel must handle this compound with the assumption that it exhibits the combined hazards of its constituent functional groups.

Hazard CategoryGHS Classification (Inferred)Rationale and Precautionary Statement Summary
Physical Hazards Flammable Liquid, Category 2 or 3 (H225/H226)Based on pyridine and pentanol structures, the compound is expected to be a flammable liquid with vapors that can form explosive mixtures with air.[1][2][3] Precautionary Actions: Keep away from heat, sparks, open flames, and hot surfaces.[4] Use explosion-proof equipment and non-sparking tools.[2] Ground and bond containers during transfer.
Health Hazards Acute Toxicity, Oral/Dermal/Inhalation, Category 4 (H302, H312, H332)Harmful if swallowed, in contact with skin, or if inhaled. This is a primary hazard associated with pyridine.[4][5] Precautionary Actions: Avoid breathing vapors.[3] Wash skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[7] Use only in a well-ventilated area or chemical fume hood.[8]
Skin Corrosion/Irritation, Category 2 (H315)Expected to cause skin irritation upon contact, a known property of both pyridine and various alcohols.[1][2] Precautionary Actions: Wear protective gloves and clothing.[6] Immediately remove contaminated clothing.[1]
Serious Eye Damage/Irritation, Category 2A (H319)Expected to cause serious eye irritation.[2][6] Precautionary Actions: Wear chemical safety goggles or a face shield.[4] If in eyes, rinse cautiously with water for several minutes.[1]
Specific Target Organ Toxicity - Single Exposure, Category 3 (H335)May cause respiratory irritation, a common hazard for volatile organic compounds and alcohols.[1][3] Precautionary Actions: Use in a certified chemical fume hood to prevent inhalation.[8] If inhaled, move the person to fresh air.[6]
Environmental Hazards Chronic Aquatic Toxicity, Category 2 (H411)Based on data for similar aromatic nitrogen-containing heterocycles, it should be considered toxic to aquatic life with long-lasting effects.[1] Precautionary Actions: Avoid release to the environment.[1] Dispose of contents and container to a licensed hazardous waste facility.[2]

Integrated Safety Workflow

The following diagram outlines the complete lifecycle for handling 5-(Pyridin-3-yl)pentan-2-ol, from acquisition to disposal, highlighting critical safety checkpoints.

PREP 1. Risk Assessment & PPE Selection - Review this guide - Select appropriate gloves (Nitrile/Neoprene) - Confirm fume hood certification RECV 2. Receiving & Inspection - Check container integrity - Verify label - Transport in secondary containment STORE 3. Segregated Storage - Flammables cabinet - Away from oxidizers & strong acids - Tightly sealed container RECV->STORE Store Immediately HANDLE 4. Active Handling - Work within chemical fume hood - Ground equipment for transfers - Keep container sealed when not in use STORE->HANDLE Retrieve for Use HANDLE->STORE Return to Storage WASTE 5. Waste Collection - Collect in designated, labeled container - Do not mix with incompatible waste HANDLE->WASTE DISP 6. Disposal - Dispose via certified hazardous waste program WASTE->DISP Full Container

Sources

Application

5-(Pyridin-3-yl)pentan-2-ol: A Versatile Synthon for the Construction of Novel Heterocyclic Scaffolds

Application Note APN-024 For Research Use Only. Introduction The pyridine nucleus is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Its unique electron...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note APN-024

For Research Use Only.

Introduction

The pyridine nucleus is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding contribute to favorable interactions with biological targets. The strategic functionalization of the pyridine ring with versatile side chains provides access to a diverse range of molecular architectures. This application note introduces 5-(pyridin-3-yl)pentan-2-ol, a valuable bifunctional building block, and details its application in the synthesis of novel fused heterocyclic systems. The presence of a secondary alcohol and a pyridine ring within the same molecule allows for a variety of chemical transformations, making it an ideal starting material for the construction of complex molecular frameworks.

This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the synthesis of 5-(pyridin-3-yl)pentan-2-ol and its subsequent utilization in two powerful cyclization strategies: the Pictet-Spengler and Bischler-Napieralski reactions. These classic yet highly relevant reactions enable the efficient construction of tetrahydro-γ-carboline and dihydronaphthyridine scaffolds, respectively, which are prevalent in numerous alkaloid natural products and synthetic drugs.

Physicochemical Properties of 5-(Pyridin-3-yl)pentan-2-ol

PropertyValue (Predicted)
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~280-290 °C at 760 mmHg
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform. Sparingly soluble in water.
pKa (of pyridinium ion) ~5.0 - 5.5

Synthesis of the Building Block: 5-(Pyridin-3-yl)pentan-2-ol

Synthesis_of_5_Pyridin_3_yl_pentan_2_ol cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ketone Reduction 3-Bromopyridine 3-Bromopyridine Grignard_Reagent 3-Pyridylmagnesium bromide 3-Bromopyridine->Grignard_Reagent Mg, THF Mg Mg, THF Pyridyl_Ketone 5-(Pyridin-3-yl)pentan-2-one Grignard_Reagent->Pyridyl_Ketone 1. Pentan-2-one 2. H₃O⁺ workup Pentan_2_one Pentan-2-one Pyridyl_Ketone_2 5-(Pyridin-3-yl)pentan-2-one Final_Product 5-(Pyridin-3-yl)pentan-2-ol Pyridyl_Ketone_2->Final_Product NaBH₄, MeOH NaBH4 NaBH₄, MeOH

Caption: Synthetic scheme for 5-(Pyridin-3-yl)pentan-2-ol.

Protocol 1: Synthesis of 5-(Pyridin-3-yl)pentan-2-one via Grignard Reaction

This protocol describes the formation of the Grignard reagent from 3-bromopyridine and its subsequent reaction with pentan-2-one.

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Pentan-2-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, heating mantle

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add anhydrous THF to cover the magnesium.

    • Dissolve 3-bromopyridine (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 3-bromopyridine solution to the magnesium suspension and warm the mixture gently to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

    • Add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Pentan-2-one:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve pentan-2-one (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the pentan-2-one solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product, 5-(pyridin-3-yl)pentan-2-one, can be purified by column chromatography on silica gel.

Protocol 2: Reduction of 5-(Pyridin-3-yl)pentan-2-one to 5-(Pyridin-3-yl)pentan-2-ol

This protocol details the reduction of the intermediate ketone to the target secondary alcohol using sodium borohydride.[1][2]

Materials:

  • 5-(Pyridin-3-yl)pentan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reduction:

    • Dissolve 5-(pyridin-3-yl)pentan-2-one (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of deionized water at 0 °C.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-(pyridin-3-yl)pentan-2-ol.

    • The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Application in Heterocyclic Synthesis

5-(Pyridin-3-yl)pentan-2-ol serves as a versatile precursor for the synthesis of various fused heterocyclic systems. The following sections detail its application in the Pictet-Spengler and Bischler-Napieralski reactions.

I. Pictet-Spengler Reaction: Synthesis of Tetrahydro-γ-carbolines

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation to form tetrahydro-β-carboline and related structures.[3] By analogy, we can utilize a derivative of 5-(pyridin-3-yl)pentan-2-ol to construct a tetrahydro-γ-carboline scaffold. This requires the conversion of the alcohol to a primary amine. A reliable method for this transformation is the Mitsunobu reaction with phthalimide, followed by hydrazinolysis (Gabriel synthesis).[4][5]

Pictet_Spengler_Workflow Start 5-(Pyridin-3-yl)pentan-2-ol Step1 Mitsunobu Reaction (Phthalimide, PPh₃, DIAD) Start->Step1 Intermediate1 N-(5-(Pyridin-3-yl)pentan-2-yl)phthalimide Step1->Intermediate1 Step2 Hydrazinolysis (Hydrazine hydrate) Intermediate1->Step2 Intermediate2 5-(Pyridin-3-yl)pentan-2-amine (β-Pyridylethylamine analog) Step2->Intermediate2 Step3 Pictet-Spengler Cyclization (Aldehyde, Acid catalyst) Intermediate2->Step3 Product Tetrahydro-γ-carboline derivative Step3->Product

Caption: Workflow for the Pictet-Spengler reaction.

Protocol 3: Synthesis of 5-(Pyridin-3-yl)pentan-2-amine

This protocol describes the conversion of the alcohol to the corresponding primary amine.

Materials:

  • 5-(Pyridin-3-yl)pentan-2-ol

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

  • Mitsunobu Reaction:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 5-(pyridin-3-yl)pentan-2-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add diisopropyl azodicarboxylate (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to obtain N-(5-(pyridin-3-yl)pentan-2-yl)phthalimide.

  • Gabriel Amine Synthesis (Hydrazinolysis):

    • Dissolve the phthalimide derivative (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (5.0 eq) and reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature, and acidify with concentrated HCl.

    • Filter off the precipitated phthalhydrazide.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and basify with aqueous NaOH solution.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 5-(pyridin-3-yl)pentan-2-amine.

Protocol 4: Pictet-Spengler Cyclization

This protocol outlines the cyclization of the synthesized amine with an aldehyde to form the tetrahydro-γ-carboline.

Materials:

  • 5-(Pyridin-3-yl)pentan-2-amine

  • Aldehyde (e.g., formaldehyde, acetaldehyde, benzaldehyde) (1.1 eq)

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Dichloromethane (DCM) or toluene

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Cyclization:

    • Dissolve 5-(pyridin-3-yl)pentan-2-amine (1.0 eq) in the chosen solvent (DCM or toluene).

    • Add the aldehyde (1.1 eq) to the solution.

    • Add the acid catalyst (e.g., TFA, 0.1-1.0 eq) and stir the reaction mixture at room temperature or with gentle heating (40-80 °C) for 6-24 hours. Monitor the reaction by TLC.

  • Workup and Purification:

    • Cool the reaction mixture and quench with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with the same solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired tetrahydro-γ-carboline derivative.

II. Bischler-Napieralski Reaction: Synthesis of Dihydronaphthyridines

The Bischler-Napieralski reaction is a key method for synthesizing 3,4-dihydroisoquinolines and related heterocycles through the intramolecular cyclization of β-arylethylamides.[6][7] To apply this reaction to 5-(pyridin-3-yl)pentan-2-ol, the alcohol must first be converted into an amide. The Ritter reaction provides a direct route for this transformation.[8][9]

Bischler_Napieralski_Workflow Start 5-(Pyridin-3-yl)pentan-2-ol Step1 Ritter Reaction (Acetonitrile, Strong Acid) Start->Step1 Intermediate N-(5-(Pyridin-3-yl)pentan-2-yl)acetamide (β-Pyridylethylamide analog) Step1->Intermediate Step2 Bischler-Napieralski Cyclization (POCl₃ or P₂O₅) Intermediate->Step2 Product Dihydronaphthyridine derivative Step2->Product

Caption: Workflow for the Bischler-Napieralski reaction.

Protocol 5: Synthesis of N-(5-(Pyridin-3-yl)pentan-2-yl)acetamide via Ritter Reaction

This protocol describes the conversion of the secondary alcohol to the corresponding acetamide.

Materials:

  • 5-(Pyridin-3-yl)pentan-2-ol

  • Acetonitrile

  • Concentrated sulfuric acid (H₂SO₄) or another strong acid

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Amide Formation:

    • Dissolve 5-(pyridin-3-yl)pentan-2-ol (1.0 eq) in acetonitrile.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification:

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude N-(5-(pyridin-3-yl)pentan-2-yl)acetamide by column chromatography or recrystallization.

Protocol 6: Bischler-Napieralski Cyclization

This protocol details the intramolecular cyclization of the amide to form the dihydronaphthyridine ring system.

Materials:

  • N-(5-(Pyridin-3-yl)pentan-2-yl)acetamide

  • Phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅)

  • Anhydrous toluene or acetonitrile

  • Ice

  • Ammonium hydroxide (NH₄OH) solution

  • Dichloromethane (DCM)

Procedure:

  • Cyclization:

    • Dissolve N-(5-(pyridin-3-yl)pentan-2-yl)acetamide (1.0 eq) in anhydrous toluene or acetonitrile.

    • Add phosphorus oxychloride (2.0-5.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with concentrated ammonium hydroxide solution.

    • Extract the aqueous layer with dichloromethane (3 x 40 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the desired dihydronaphthyridine derivative.

Conclusion

5-(Pyridin-3-yl)pentan-2-ol is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its straightforward two-step synthesis from commercially available starting materials makes it readily accessible. The protocols detailed in this application note provide a solid foundation for the use of this synthon in the construction of complex molecular architectures through well-established and reliable synthetic methodologies. The resulting tetrahydro-γ-carboline and dihydronaphthyridine scaffolds are of significant interest in the fields of medicinal chemistry and drug discovery, offering a gateway to new classes of potentially bioactive molecules.

References

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Method

Application Notes and Protocols for the Derivatization of 5-(Pyridin-3-yl)pentan-2-ol for Biological Screening

Introduction: Unlocking the Therapeutic Potential of Pyridine Scaffolds The pyridine ring is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its presence is not serendip...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Pyridine Scaffolds

The pyridine ring is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its presence is not serendipitous; the pyridine moiety often imparts favorable pharmacokinetic properties, enhances binding affinity to biological targets, and provides a versatile scaffold for chemical modification.[2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing solubility and receptor interactions.[4] Furthermore, the pyridine ring can be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize lead compounds.[5]

This guide focuses on 5-(Pyridin-3-yl)pentan-2-ol, a molecule possessing two key functional groups amenable to derivatization: a secondary alcohol and a pyridine ring. The secondary alcohol provides a handle for introducing a variety of functionalities through esterification, etherification, and carbamoylation, while the pyridine ring can be modified via cross-coupling reactions. By systematically creating a library of derivatives, researchers can explore a wider chemical space and increase the probability of discovering novel compounds with desirable biological activities.

This document provides detailed, self-validating protocols for the derivatization of 5-(Pyridin-3-yl)pentan-2-ol. Each protocol is presented with an explanation of the underlying chemical principles and the rationale for the chosen reagents and conditions. Additionally, we will discuss potential biological screening strategies for the resulting compound library.

Core Compound: 5-(Pyridin-3-yl)pentan-2-ol

Before proceeding to derivatization, it is essential to understand the properties of the starting material.

PropertyValueSource
Chemical Name 5-(Pyridin-3-yl)pentan-2-ol[6]
CAS Number 119981-04-3[6]
Molecular Formula C₁₀H₁₅NO[6]
Molecular Weight 165.23 g/mol [6]
Structure

Part 1: Derivatization of the Secondary Alcohol

The secondary alcohol at the 2-position of the pentan chain is a prime site for modification. The following protocols detail three common and effective methods for its derivatization.

Esterification via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly useful for acid-sensitive substrates.[7] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the acyl transfer.[8]

Causality of Experimental Choices:

  • EDC over DCC: While both are effective, EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[8]

  • DMAP as a Catalyst: DMAP is a more potent nucleophile than the alcohol and acts as an acyl-transfer agent, accelerating the reaction.[7]

  • Acetonitrile as Solvent: Acetonitrile is a "greener" solvent alternative to commonly used chlorinated solvents and allows for high yields.[9]

Caption: Workflow for Steglich Esterification.

Detailed Protocol: Steglich Esterification of 5-(Pyridin-3-yl)pentan-2-ol

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(Pyridin-3-yl)pentan-2-ol (1.0 eq.), the desired carboxylic acid (1.2 eq.), and DMAP (0.1 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the reactants.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath and add EDC (1.5 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[8] The water-soluble urea byproduct from EDC should be largely removed during the aqueous workup.

  • Characterization: Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4][10]

Etherification via Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a wide range of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[11] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]

Causality of Experimental Choices:

  • Inversion of Stereochemistry: The reaction proceeds via an SN2 mechanism, resulting in a predictable inversion of the stereocenter at the secondary alcohol.[11] This is a key feature for generating stereochemically defined derivatives.

  • Mild Conditions: The reaction is typically carried out at or below room temperature, making it suitable for substrates with sensitive functional groups.

  • Choice of Azodicarboxylate: DIAD is often preferred over DEAD due to its lower toxicity and the easier removal of its hydrazine byproduct.

Caption: Workflow for Mitsunobu Etherification.

Detailed Protocol: Mitsunobu Etherification of 5-(Pyridin-3-yl)pentan-2-ol

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-(Pyridin-3-yl)pentan-2-ol (1.0 eq.), the desired phenol or alcohol (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DIAD (1.5 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the desired product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct.

  • Purification: Purify the crude product by flash column chromatography. Triphenylphosphine oxide can often be partially removed by precipitation from a non-polar solvent like diethyl ether or hexanes prior to chromatography.[9][12]

  • Characterization: Confirm the structure and purity of the resulting ether by ¹H NMR, ¹³C NMR, and mass spectrometry.[7][13] The ¹H NMR spectrum should show characteristic signals for protons on the carbon adjacent to the ether oxygen in the 3.4-4.5 ppm range.[14]

Carbamoylation

Carbamates are important functional groups in medicinal chemistry, often serving as stable bioisosteres for amides and esters.[15] A straightforward method for their synthesis is the reaction of an alcohol with an isocyanate.

Causality of Experimental Choices:

  • High Reactivity of Isocyanates: Isocyanates are highly electrophilic and react readily with alcohols without the need for a catalyst, although a mild base like triethylamine can be used to accelerate the reaction with hindered alcohols.

  • Atom Economy: This reaction is highly atom-economical, with the only byproduct being any excess starting materials.

Caption: Workflow for Carbamoylation.

Detailed Protocol: Carbamoylation of 5-(Pyridin-3-yl)pentan-2-ol

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-(Pyridin-3-yl)pentan-2-ol (1.0 eq.) in an anhydrous solvent such as THF or dichloromethane.

  • Reagent Addition: Add the desired isocyanate (1.1 eq.) dropwise to the solution at room temperature.[16]

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC. For less reactive isocyanates or hindered alcohols, gentle heating (e.g., 40-50 °C) may be required.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purification: The crude carbamate can often be purified by recrystallization. If the product is an oil or if impurities are present, purification by flash column chromatography is recommended.[17]

  • Characterization: Characterize the purified carbamate by ¹H NMR, ¹³C NMR, IR spectroscopy (look for the characteristic C=O stretch of the carbamate), and mass spectrometry.[5][18]

Part 2: Derivatization of the Pyridine Ring

The pyridine ring offers another avenue for diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at the pyridine ring.[6] To perform a Suzuki coupling, the pyridine ring must first be halogenated, typically at a position amenable to oxidative addition by a palladium catalyst. For a 3-substituted pyridine, this would typically involve bromination or iodination at the 5-position.

Halogenation of the Pyridine Ring (Illustrative)

Prior to the Suzuki coupling, a halogen (Br or I) needs to be introduced onto the pyridine ring. This typically involves electrophilic aromatic substitution, and the position of substitution will be directed by the existing alkyl side chain. For the purpose of this guide, we will assume the availability of a halogenated precursor, such as 5-bromo-3-alkylpyridine, which would then be elaborated to 5-(5-bromopyridin-3-yl)pentan-2-ol. The Suzuki protocol below assumes such a starting material.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[19] It is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(OAc)₂ is a common precatalyst that is reduced in situ.

  • Ligand: A phosphine ligand is typically required to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[6]

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling of a Halogenated 5-(Pyridin-3-yl)pentan-2-ol Derivative

  • Reaction Setup: In a reaction vessel suitable for heating (e.g., a microwave vial or a round-bottom flask with a condenser), combine the halogenated 5-(pyridin-3-yl)pentan-2-ol derivative (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a suitable ligand if necessary, and a base such as K₂CO₃ (2.0 eq.).[20]

  • Solvent Addition: Add a solvent system, for example, a mixture of DMF and water.[20]

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 120 °C) with stirring.[20] Microwave irradiation can often significantly reduce reaction times. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude biaryl product by flash column chromatography on silica gel.[2][21]

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[22][23]

Part 3: Biological Screening Strategies

The library of derivatized compounds can be screened against a variety of biological targets to identify potential therapeutic agents. The choice of assays should be guided by the known biological activities of pyridine-containing molecules and the structural features of the newly synthesized derivatives.

Anticancer Screening

Pyridine derivatives are prevalent in anticancer drug discovery, with many acting as kinase inhibitors.[24]

  • Kinase Inhibitor Screening: The synthesized compounds can be screened against a panel of kinases to identify potential inhibitors.[25] Radiometric assays are considered the gold standard for their accuracy and reproducibility.[18]

  • Cell Viability Assays: A primary screen using cancer cell lines can identify compounds with cytotoxic or cytostatic effects. The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[26] A panel of cell lines representing different cancer types (e.g., breast, colon, lung) should be used.

Antimicrobial Screening

Many pyridine-containing compounds exhibit antibacterial and antiviral properties.

  • Antibacterial Screening: The derivatives can be tested for their ability to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Standard methods include broth microdilution to determine the minimum inhibitory concentration (MIC).

  • Antiviral Screening: Compounds can be evaluated for their ability to inhibit viral replication in cell culture-based assays.[27][28] These assays can be designed to identify agents that interfere with different stages of the viral life cycle.[3]

Neurological Activity Screening

The structural similarity of the pyridine moiety to various neurotransmitters suggests that these derivatives could interact with neurological targets.

  • Neuroreceptor Binding Assays: The compounds can be screened for their ability to bind to a panel of neuroreceptors (e.g., dopamine, serotonin, GABA receptors) to identify potential CNS-active agents.

The following table summarizes potential screening assays:

Assay TypeTarget/PrinciplePotential Therapeutic Area
Kinase Inhibition Assay Specific protein kinasesOncology, Inflammation
MTT Cell Viability Assay Cancer cell linesOncology
Broth Microdilution Bacterial growthInfectious Diseases
Viral Replication Assay Virus-infected cell linesInfectious Diseases
Receptor Binding Assay Neurotransmitter receptorsNeurology, Psychiatry

Conclusion

The derivatization of 5-(Pyridin-3-yl)pentan-2-ol at both the secondary alcohol and the pyridine ring offers a robust strategy for generating a diverse chemical library for biological screening. The protocols outlined in this guide provide a solid foundation for synthesizing these derivatives in a controlled and reproducible manner. A systematic screening approach, targeting areas where pyridine scaffolds have shown promise, will maximize the potential for identifying novel bioactive compounds. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently undertake the synthesis and evaluation of this promising class of molecules.

References

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Sources

Application

Application Notes &amp; Protocols: 5-(Pyridin-3-yl)pentan-2-ol in Catalysis and Material Science

Foreword: Unveiling the Potential of a Bifunctional Molecule In the landscape of chemical synthesis and material design, molecules possessing multiple functional groups offer a versatile platform for innovation. 5-(Pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Bifunctional Molecule

In the landscape of chemical synthesis and material design, molecules possessing multiple functional groups offer a versatile platform for innovation. 5-(Pyridin-3-yl)pentan-2-ol is one such molecule, integrating two key chemical features: a chiral secondary alcohol and a pyridine ring. While specific applications of this particular compound are not yet extensively documented in peer-reviewed literature, its structure suggests significant potential in the fields of asymmetric catalysis and advanced material science. The chiral center at the C2 position of the pentanol chain provides a locus for stereochemical control, a critical aspect in the synthesis of pharmaceuticals and fine chemicals.[1] Concurrently, the pyridine ring, with its Lewis basic nitrogen atom, serves as an excellent coordination site for transition metals, a foundational principle in catalysis and the construction of metal-organic frameworks.[2][3]

This guide provides a comprehensive overview of the hypothesized and extrapolated applications of 5-(Pyridin-3-yl)pentan-2-ol. It is intended for researchers, scientists, and drug development professionals who are interested in exploring the utility of novel bifunctional building blocks. The protocols and mechanistic discussions presented herein are grounded in established chemical principles and draw parallels from well-studied analogous systems.

I. Physicochemical Properties and Handling

Before delving into its applications, a summary of the key physicochemical properties of 5-(Pyridin-3-yl)pentan-2-ol is essential for its safe handling and use in experimental setups.

PropertyValueSource
CAS Number 119981-04-3Vendor Data
Molecular Formula C₁₀H₁₅NOVendor Data
Molecular Weight 165.23 g/mol Vendor Data
Appearance Inferred: Colorless to pale yellow liquidGeneral properties of similar alcohols
Boiling Point Not available (high boiling expected)-
Solubility Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, MeOH)General properties of pyridyl alcohols

Safety and Handling: 5-(Pyridin-3-yl)pentan-2-ol should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact. Store in a cool, dry place away from oxidizing agents.

II. Applications in Asymmetric Catalysis

The dual functionality of 5-(Pyridin-3-yl)pentan-2-ol makes it a promising candidate for a chiral ligand in asymmetric catalysis. The pyridine nitrogen can coordinate to a metal center, while the chiral alcohol moiety can create a chiral environment around the metal, enabling enantioselective transformations.[4][5]

A. As a Chiral Ligand for Asymmetric Transfer Hydrogenation

Conceptual Framework: Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones and imines to chiral alcohols and amines, respectively. Ruthenium and Iridium complexes are often employed as catalysts, frequently in combination with a chiral ligand and a hydrogen donor (e.g., isopropanol or formic acid). The chirality of the final product is dictated by the chiral ligand. 5-(Pyridin-3-yl)pentan-2-ol can act as a bidentate N,O-ligand, coordinating to the metal center through both the pyridine nitrogen and the alcohol oxygen.[6]

Proposed Catalytic Cycle:

G cluster_0 Catalytic Cycle Start [Ru(p-cymene)Cl₂]₂ Active_Catalyst Chiral Ru-Hydride Species Start->Active_Catalyst + Ligand + Base Ligand 5-(Pyridin-3-yl)pentan-2-ol Substrate Prochiral Ketone (R¹COR²) Active_Catalyst->Substrate Coordination H_Donor Isopropanol Active_Catalyst->H_Donor Regeneration Product Chiral Alcohol Substrate->Product Hydride Transfer Product->Active_Catalyst Release Byproduct Acetone H_Donor->Byproduct

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

  • Catalyst Precursor Preparation: In a nitrogen-filled glovebox, add [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and (R)- or (S)-5-(Pyridin-3-yl)pentan-2-ol (3.3 mg, 0.02 mmol) to an oven-dried Schlenk tube.

  • Solvent and Substrate Addition: Add anhydrous, degassed isopropanol (5.0 mL). Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Initiation of Reaction: Add acetophenone (58 µL, 0.5 mmol) to the reaction mixture.

  • Base Addition: Add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours.

  • Work-up and Analysis: After cooling to room temperature, quench the reaction with a few drops of water. Pass the mixture through a short plug of silica gel, eluting with diethyl ether. The solvent is removed under reduced pressure.

  • Characterization: The conversion and enantiomeric excess of the resulting 1-phenylethanol are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Rationale for Experimental Choices:

  • Catalyst: The [Ru(p-cymene)Cl₂]₂ dimer is a common and effective precursor for Ru-catalyzed transfer hydrogenation.

  • Ligand-to-Metal Ratio: A slight excess of the chiral ligand is used to ensure complete coordination to the metal center.

  • Base: A catalytic amount of a strong base is required to deprotonate the isopropanol, facilitating the formation of the active ruthenium-hydride species.

  • Solvent and Hydrogen Source: Isopropanol serves as both the solvent and the hydrogen donor.

B. Precursor for Chiral Phosphinite Ligands

The hydroxyl group of 5-(Pyridin-3-yl)pentan-2-ol can be readily converted into a phosphinite group, creating a P,N-bidentate ligand. Such ligands are highly effective in a variety of asymmetric catalytic reactions, including palladium-catalyzed allylic alkylation.[7]

Synthetic Workflow:

G Start 5-(Pyridin-3-yl)pentan-2-ol Step1 Deprotonation (e.g., n-BuLi) Start->Step1 Intermediate Lithium Alkoxide Step1->Intermediate Step2 Reaction with Chlorodiphenylphosphine (ClPPh₂) Intermediate->Step2 Product Chiral Pyridyl Phosphinite Ligand Step2->Product

Caption: Synthesis of a chiral pyridyl phosphinite ligand.

III. Applications in Material Science

The pyridine moiety of 5-(Pyridin-3-yl)pentan-2-ol provides a handle for its incorporation into polymeric structures and metal-organic frameworks (MOFs). The chiral nature of the molecule can impart chirality to the resulting materials, which is of interest for applications such as enantioselective separations and chiral sensing.

A. Monomer for Functional Polymers

5-(Pyridin-3-yl)pentan-2-ol can be functionalized to create a polymerizable monomer. For example, the alcohol group can be esterified with acryloyl chloride to produce a vinyl monomer. Subsequent polymerization would yield a polymer with pendant chiral pyridyl groups.

Potential Applications of Pyridine-Containing Polymers:

  • Metal Ion Scavenging: The pyridine groups can coordinate to heavy metal ions, making these polymers useful for environmental remediation.

  • Catalyst Supports: The polymer can be used as a support for transition metal catalysts, facilitating catalyst recovery and reuse.

  • Antimicrobial Materials: Pyridine-containing polymers have been shown to exhibit antimicrobial properties.[8]

Experimental Protocol: Synthesis of a Chiral Acrylate Monomer

  • Initial Setup: To a solution of (R)- or (S)-5-(Pyridin-3-yl)pentan-2-ol (1.65 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous dichloromethane (50 mL) at 0 °C under a nitrogen atmosphere, add acryloyl chloride (0.97 mL, 12 mmol) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired chiral acrylate monomer.

B. Building Block for Chiral Metal-Organic Frameworks (MOFs)

While 5-(Pyridin-3-yl)pentan-2-ol itself is not a typical MOF ligand, it can be derivatized to incorporate carboxylic acid groups, which are commonly used to construct MOFs. For example, the pyridine ring could be functionalized with carboxylates. The resulting chiral ligand could then be reacted with metal ions to form a chiral MOF.[9]

Potential Applications of Chiral Pyridyl-based MOFs:

  • Enantioselective Separations: The chiral pores of the MOF could be used to separate racemic mixtures.

  • Asymmetric Catalysis: The MOF could serve as a heterogeneous catalyst for asymmetric reactions.

  • Gas Storage and Separation: The porous nature of MOFs makes them suitable for gas storage and separation applications.[10]

IV. Conclusion and Future Outlook

5-(Pyridin-3-yl)pentan-2-ol represents a promising yet underexplored molecule with significant potential in both asymmetric catalysis and material science. Its bifunctional nature, combining a chiral center with a coordinating pyridine ring, offers a versatile platform for the development of novel chiral ligands, functional polymers, and chiral materials. The protocols and applications outlined in this guide are intended to serve as a starting point for further research and development. It is anticipated that future studies will uncover a wide range of practical applications for this and related chiral pyridyl alcohol derivatives, contributing to advancements in fields ranging from pharmaceutical synthesis to environmental science.

References

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  • Wang, C., et al. (2023). Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Chinese Journal of Chemistry, 41(10), 1235-1248.
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  • Forgan, R. S., et al. (2016). Gas adsorption and structural diversity in a family of Cu(II) pyridyl-isophthalate metal–organic framework materials. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2078), 20160039.
  • Iliescu, S., et al. (2015). Pyridine based polymers. Synthesis and characterization. Revista de Chimie, 66(12), 2095-2099.
  • Mphahlele, M. J., et al. (2023).
  • MDPI. (n.d.). Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]

  • ACS Publications. (2021). Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation. Retrieved from [Link]

  • ACS Publications. (2018). Supramolecular Chemistry of Some Metal Acetylacetonates with Auxiliary Pyridyl Sites. Retrieved from [Link]

  • Elsevier. (2022). Enhanced alcohol and H2O adsorption and separation performances by introducing pyridyl ligand in a MOF. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Retrieved from [Link]

  • ACS Publications. (2003). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Retrieved from [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • OUCI. (n.d.). Pyridine-based polymers and derivatives: Synthesis and applications. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Adsorption of pyridine onto the metal organic framework MIL-101. Retrieved from [Link]

  • ACS Publications. (2005). New Entries in Lewis Acid−Lewis Base Bifunctional Asymmetric Catalyst: Catalytic Enantioselective Reissert Reaction of Pyridine Derivatives. Retrieved from [Link]

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  • Diva-Portal.org. (2003). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Retrieved from [Link]

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  • ACS Publications. (2024). Confined Water in Metal-Doped Covalent Organic Frameworks for Enhanced Physisorptive Carbon Capture under Wet Conditions. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]

  • ACS Publications. (2021). Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation. Retrieved from [Link]

  • ACS Publications. (2018). Supramolecular Chemistry of Some Metal Acetylacetonates with Auxiliary Pyridyl Sites. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Retrieved from [Link]

  • ACS Publications. (1998). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. Retrieved from [Link]

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  • ResearchGate. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(Pyridin-3-yl)pentan-2-ol

Welcome to the technical support center for the synthesis of 5-(Pyridin-3-yl)pentan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Pyridin-3-yl)pentan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable pyridyl alcohol intermediate. Here, we address common challenges and frequently asked questions through detailed troubleshooting guides and validated protocols. Our approach is grounded in established chemical principles to ensure you can confidently navigate your experimental work.

I. Frequently Asked Questions (FAQs): Strategic Synthesis Decisions

This section addresses high-level strategic questions you might have before embarking on or troubleshooting your synthesis.

Question 1: What are the most viable synthetic routes to 5-(Pyridin-3-yl)pentan-2-ol?

There are two primary and strategically sound approaches to the synthesis of 5-(Pyridin-3-yl)pentan-2-ol. The choice between them often depends on the availability of starting materials and the specific experimental challenges you are facing.

  • Route A: Grignard Reaction. This route involves the preparation of a 3-pyridyl Grignard reagent (3-pyridylmagnesium halide) followed by its reaction with a suitable electrophile. A common strategy is the reaction of 3-pyridylmagnesium bromide with propylene oxide. This approach builds the carbon skeleton and sets the alcohol functionality in a single step. However, the formation and use of pyridyl Grignard reagents can be challenging due to potential side reactions.

  • Route B: Ketone Reduction. This is a two-step approach where the precursor ketone, 5-(pyridin-3-yl)pentan-2-one, is first synthesized and then reduced to the desired secondary alcohol. This route offers the advantage of isolating and purifying the ketone intermediate, which can lead to a cleaner final product. The reduction of the ketone is typically a high-yielding and straightforward reaction.

Question 2: Which route generally offers higher yields and purity?

While a one-step Grignard reaction (Route A) might seem more efficient, the two-step ketone reduction (Route B) often provides higher overall yields and a purer final product. This is because the isolation and purification of the intermediate ketone allow for the removal of impurities generated during its synthesis, leading to a cleaner substrate for the reduction step. The reduction of a ketone to a secondary alcohol is typically a very efficient transformation with high conversion rates and minimal side products.

Question 3: What are the main challenges associated with using 3-pyridyl Grignard reagents?

The primary challenge with pyridyl Grignard reagents is their inherent reactivity and potential for side reactions. The nitrogen atom in the pyridine ring is basic and can react with the Grignard reagent itself, leading to dimerization or other undesired products. Additionally, the formation of the Grignard reagent from 3-halopyridines can sometimes be sluggish or incomplete. Careful control of reaction conditions, such as temperature and the use of anhydrous solvents, is crucial for success.

II. Troubleshooting Guide: Synthesis of 5-(Pyridin-3-yl)pentan-2-one (Precursor for Route B)

A reliable synthesis of the ketone precursor is critical for the success of Route B. Here are some common issues and their solutions.

Problem Potential Cause Troubleshooting & Optimization
Low or no conversion of starting materials 1. Incomplete formation of the nucleophile (e.g., enolate).2. Low reactivity of the electrophile.3. Insufficient reaction temperature or time.1. Optimize base and solvent: Use a stronger base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF to ensure complete enolate formation.2. Activate the electrophile: If using a less reactive electrophile, consider converting it to a more reactive species (e.g., an acid chloride).3. Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and adjust the reaction time and temperature accordingly.
Formation of multiple products (low selectivity) 1. Self-condensation of the ketone or aldehyde starting materials.2. Polysubstitution on the nucleophile.3. Side reactions with the pyridine ring.1. Slow addition: Add the electrophile slowly to a solution of the pre-formed enolate at low temperature (e.g., -78 °C) to minimize self-condensation.2. Use of a bulky base: A bulky base like LDA can help to prevent polysubstitution.3. Protecting groups: While less common for this specific synthesis, consider protecting the pyridine nitrogen if side reactions are significant, although this adds extra steps.
Difficult purification of the ketone 1. Similar polarity of the product and starting materials.2. Presence of polar byproducts.1. Optimize chromatography: Use a gradient elution in your column chromatography to improve separation. A common solvent system is a mixture of hexanes and ethyl acetate.[1] 2. Acid-base extraction: Utilize the basicity of the pyridine ring. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

III. Troubleshooting Guide: Reduction of 5-(Pyridin-3-yl)pentan-2-one to 5-(Pyridin-3-yl)pentan-2-ol

The reduction of the ketone is a critical step. Here’s how to troubleshoot common issues.

Problem Potential Cause Troubleshooting & Optimization
Incomplete reduction 1. Insufficient amount of reducing agent.2. Deactivated reducing agent.3. Low reaction temperature.1. Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the reducing agent, such as sodium borohydride (NaBH₄).[2] 2. Fresh reagent: Ensure your NaBH₄ is fresh and has been stored in a desiccator, as it can be deactivated by moisture.3. Temperature control: While NaBH₄ reductions are often performed at room temperature, gentle warming may be necessary for less reactive ketones. Monitor the reaction by TLC.
Formation of byproducts 1. Over-reduction (less common with NaBH₄).2. Side reactions with the solvent.1. Choice of reducing agent: NaBH₄ is a mild reducing agent and is generally selective for ketones and aldehydes.[3] Avoid stronger reducing agents like lithium aluminum hydride (LiAlH₄) unless necessary and with appropriate precautions.2. Solvent selection: Methanol or ethanol are common and suitable solvents for NaBH₄ reductions. Ensure the solvent is of appropriate purity.
Difficult work-up and purification 1. Emulsion formation during extraction.2. Difficulty in removing inorganic salts.1. Quenching: After the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a weak acid (e.g., dilute HCl or acetic acid) at 0 °C until the bubbling ceases.2. Extraction: Use a brine wash to help break up emulsions. Ensure the aqueous layer is sufficiently basified before extraction to keep the product in the organic layer.3. Filtration: After concentrating the organic layer, you can sometimes precipitate the product by adding a non-polar solvent. Alternatively, passing the crude product through a short plug of silica gel can remove baseline impurities.

IV. Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous compounds and represent a robust starting point for your experiments.

Protocol 1: Synthesis of 5-(Pyridin-3-yl)pentan-2-one

This protocol is adapted from general procedures for the alkylation of pyridyl derivatives.

Step-by-Step Methodology:

  • Deprotonation of 3-picoline: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -40 °C in a dry ice/acetonitrile bath. Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) to a solution of 3-picoline (1.0 equivalent) in THF. Stir the resulting deep red solution at -40 °C for 1 hour.

  • Alkylation: To the solution from step 1, slowly add 1-bromo-2-methoxypropane (1.2 equivalents) via the dropping funnel, maintaining the temperature below -30 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and carefully quench with water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford 5-(pyridin-3-yl)pentan-2-one.

Protocol 2: Reduction of 5-(Pyridin-3-yl)pentan-2-one

This protocol is a standard and reliable method for the reduction of ketones to secondary alcohols.[2][4]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 5-(pyridin-3-yl)pentan-2-one (1.0 equivalent) in methanol (10 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7). Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 5-(pyridin-3-yl)pentan-2-ol.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford pure 5-(pyridin-3-yl)pentan-2-ol.

V. Visualization & Formatting

Data Presentation
Parameter Synthesis of 5-(Pyridin-3-yl)pentan-2-one Reduction to 5-(Pyridin-3-yl)pentan-2-ol
Typical Yield 40-60%>90%
Purification Method Column Chromatography (Silica Gel)Column Chromatography (Silica Gel)
TLC Eluent 20-40% Ethyl Acetate in Hexanes5-10% Methanol in Dichloromethane
TLC Visualization UV light (254 nm) or Iodine vapor[5]UV light (254 nm) or Potassium Permanganate stain
Experimental Workflows

Synthesis_Workflow cluster_ketone Synthesis of 5-(Pyridin-3-yl)pentan-2-one cluster_alcohol Reduction to 5-(Pyridin-3-yl)pentan-2-ol A 1. Deprotonation of 3-Picoline B 2. Alkylation A->B C 3. Hydrolysis & Work-up B->C D 4. Purification (Column Chromatography) C->D E 1. Dissolve Ketone D->E Purified Ketone F 2. Reduction with NaBH4 E->F G 3. Work-up & Extraction F->G H 4. Purification (Column Chromatography) G->H

Overall workflow for the two-step synthesis of 5-(Pyridin-3-yl)pentan-2-ol.
Simplified mechanism of the reduction of 5-(pyridin-3-yl)pentan-2-one with NaBH₄.

VI. References

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Addition of Grignard reagents to pyridine N-oxides. Organic Letters, 9(7), 1335–1337. [Link]

  • Diva Portal. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • ResearchGate. (2025, August 6). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. [Link]

  • ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents. [Link]

  • WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Google Patents. (n.d.). New preparation process of 4-pyridine butanol.

  • Google Patents. (n.d.). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

  • South-Central University for Nationalities. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]

  • Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex: n-heptaldehyde. [Link]

  • YouTube. (2020, May 28). Science at Home: DIY Column Chromatography. [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. [Link]

  • Oxford Academic. (n.d.). The Separation of C 1 to C 5 Alcohols by Capillary Column Gas Chromatography. [Link]

  • ResearchGate. (2025, August 6). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]

  • ResearchGate. (2025, August 7). Synthesis and antimicrobial activities of hexaconazole derivatives. [Link]

  • ResearchGate. (2016, June 14). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. [Link]

  • MDPI. (n.d.). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines Sergey P. Ivonin,[a] Volodymyr. [Link]

  • ResearchGate. (2023, April 18). (PDF) Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. [Link]

  • ACS Publications. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Journal of Chemical Technology and Biotechnology. (2005, May 4). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]

  • National Institutes of Health. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • Taylor & Francis Online. (n.d.). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. [Link]

  • National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-(Pyridin-3-yl)pentan-2-ol

Welcome to the technical support guide for the purification of 5-(Pyridin-3-yl)pentan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-(Pyridin-3-yl)pentan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound. Drawing from established principles in organic chemistry and extensive field experience, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

The unique structure of 5-(Pyridin-3-yl)pentan-2-ol, featuring a basic pyridine ring and a polar secondary alcohol, presents specific purification challenges. This guide will address these issues head-on, offering practical, evidence-based solutions.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the purification of 5-(Pyridin-3-yl)pentan-2-ol.

Issue 1: Poor Separation and Tailing during Flash Chromatography on Silica Gel

Q: I'm observing significant tailing and poor separation of my target compound during flash chromatography on standard silica gel. What is causing this and how can I resolve it?

A: This is a classic issue when purifying basic compounds like those containing a pyridine moiety on acidic silica gel. The lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing and sometimes irreversible adsorption.

Causality Explained: The acidic protons of the silanol groups can protonate the basic pyridine nitrogen, leading to strong ionic interactions that hinder smooth elution. This results in a broad, tailing peak, making separation from closely eluting impurities difficult.

Step-by-Step Resolution Protocol:

  • Neutralize the Stationary Phase: Before loading your sample, deactivate the silica gel. This can be achieved by flushing the packed column with your chosen eluent system containing a small percentage of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1%).[1] This process neutralizes the acidic silanol sites, minimizing unwanted interactions.

  • Solvent System Optimization: A common and effective eluent system for polar, basic compounds is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. To improve peak shape, consider adding a small amount of ammonia solution (e.g., 0.5-1% of a 7N solution in methanol) to your polar solvent.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) is an excellent alternative to silica gel for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) can be employed if the compound and its impurities have sufficient differences in hydrophobicity.

Parameter Standard Silica Gel Deactivated Silica Gel (0.5% TEA) Alumina (Neutral)
Peak Shape Severe TailingSymmetrical to Minor TailingGenerally Symmetrical
Recovery Potentially LowImprovedHigh
Resolution PoorGood to ExcellentGood to Excellent

Workflow for Selecting a Purification Strategy:

Caption: Decision workflow for selecting the appropriate purification technique.

Issue 2: Difficulty Removing Water from the Final Product

Q: My purified 5-(Pyridin-3-yl)pentan-2-ol contains residual water, even after rotary evaporation. How can I effectively dry the compound?

A: The presence of the polar alcohol and the hygroscopic nature of the pyridine ring make this compound susceptible to retaining water. Pyridine itself can form a minimum boiling azeotrope with water, making its complete removal by simple distillation challenging.[2]

Causality Explained: Hydrogen bonding between the hydroxyl group, the pyridine nitrogen, and water molecules creates a stable association that is difficult to break by moderate heating under vacuum.

Step-by-Step Resolution Protocol:

  • Azeotropic Removal: If significant water is present, dissolve the compound in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene (use with caution due to toxicity). Rotary evaporate the mixture; the water will be removed along with the solvent. Repeat this process 2-3 times.

  • Drying Agents: For smaller amounts of water, dissolve the compound in an appropriate organic solvent (e.g., DCM, ethyl acetate) and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). For extremely water-sensitive applications, drying over calcium hydride (CaH₂) followed by filtration can be effective, though this should be done with care due to the generation of hydrogen gas.[3]

  • High Vacuum Drying: Place the purified oil or solid in a flask and dry under high vacuum (using a vacuum pump) for several hours, or until a constant weight is achieved. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of potential degradation if the compound is heat-sensitive.

Frequently Asked Questions (FAQs)

Q1: Is distillation a viable purification method for 5-(Pyridin-3-yl)pentan-2-ol?

A1: Yes, vacuum distillation can be a highly effective method for purifying 5-(Pyridin-3-yl)pentan-2-ol, especially for removing non-volatile impurities. Given its structure, the boiling point will be relatively high, necessitating the use of a vacuum to prevent thermal decomposition. It is crucial to ensure all water has been removed prior to distillation to avoid the formation of a water-pyridine azeotrope.[2][4]

Q2: Can I use crystallization to purify this compound?

A2: Crystallization is a possibility if the compound is a solid at room temperature or forms a stable salt. Since 5-(Pyridin-3-yl)pentan-2-ol is likely an oil or a low-melting solid, direct crystallization of the free base may be challenging. However, formation of a crystalline salt, such as the hydrochloride or oxalate salt, can be an excellent purification strategy.[5] The salt can be formed, recrystallized from a suitable solvent system, and then the free base can be regenerated if needed.

Q3: What are the expected impurities from the synthesis of 5-(Pyridin-3-yl)pentan-2-ol?

A3: The impurities will largely depend on the synthetic route. Common impurities could include unreacted starting materials, by-products from side reactions, and residual solvents. For example, if synthesized via a Grignard reaction, you might have the corresponding ketone as an impurity. If a reduction was performed, the starting ketone could be a contaminant. Identifying potential impurities through techniques like LC-MS and NMR is crucial for developing an effective purification strategy.[6]

Q4: How can I monitor the purity of my fractions during chromatography?

A4: Thin-layer chromatography (TLC) is the most common and efficient method. Use the same solvent system as your column, or a slightly more polar one, to ensure good separation on the TLC plate. Visualize the spots using a UV lamp (the pyridine ring is UV active) and/or by staining with an appropriate agent like potassium permanganate, which will react with the alcohol functional group.

Detailed Protocol for TLC Analysis:

  • Spotting: Dissolve a small amount of your crude mixture and each collected fraction in a volatile solvent. Using a capillary tube, spot the solutions onto a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing your chosen eluent system.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Staining (Optional): Dip the plate in a potassium permanganate stain and gently heat with a heat gun. The compound and any oxidizable impurities will appear as yellow/brown spots on a purple background.

  • Analysis: Compare the Rf values of the spots in your fractions to that of your starting material and the desired product. Pool the fractions that contain only the pure product.

Visualization of TLC Analysis Workflow:

TLC_Workflow cluster_0 Preparation cluster_1 Development cluster_2 Analysis Spot_TLC Spot Crude Mixture and Fractions on TLC Plate Elute_Plate Elute Plate in Solvent Chamber Spot_TLC->Elute_Plate UV_Visualization Visualize under UV Light Elute_Plate->UV_Visualization Stain_Plate Stain with KMnO4 (Optional) UV_Visualization->Stain_Plate Analyze_Rf Analyze Rf Values and Pool Pure Fractions Stain_Plate->Analyze_Rf

Caption: Step-by-step workflow for TLC analysis during purification.

References

  • PubChem. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Retrieved from [Link]

  • PubChem. 5-Pyridin-3-yloxolan-2-one. (n.d.). Retrieved from [Link]

  • Google Patents. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde. (2020).
  • Google Patents. US2708653A - Purification of pyridine bases by distillation. (1955).
  • ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2021). Retrieved from [Link]

  • ACS Publications. Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. (n.d.). Retrieved from [Link]

  • Google Patents. US5100514A - Separation of pyridine from water by extractive distillation. (1992).
  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. (n.d.). Retrieved from [Link]

  • National Institutes of Health. Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. (n.d.). Retrieved from [Link]

  • Beilstein Journals. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. (2023). Retrieved from [Link]

  • Organic Syntheses. n-(5-chloro-2-pyridyl)triflimide. (1997). Retrieved from [Link]

  • Citrech. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. (n.d.). Retrieved from [Link]

  • Wikipedia. 3-Pentanol. (n.d.). Retrieved from [Link]

  • ResearchGate. 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. (2024). Retrieved from [Link]

  • MDPI. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). Retrieved from [Link]

  • ResearchGate. For highly polar compound, how to do the purification?. (2018). Retrieved from [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (1980). Retrieved from [Link]

  • World Journal of Pharmaceutical Research. A review on identification, isolation and characterization of impurities in drug substances. (2022). Retrieved from [Link]

  • FooDB. Showing Compound 3-pentanol (FDB029632). (2011). Retrieved from [Link]

  • Reddit. Drying pyridine. (2015). Retrieved from [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Retrieved from [Link]

  • Organic Chemistry Portal. Pyridine synthesis. (n.d.). Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. (n.d.). Retrieved from [Link]

  • Reddit. Purification of strong polar and basic compounds. (2023). Retrieved from [Link]

  • J-STAGE. preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (n.d.). Retrieved from [Link]

  • RSC Publishing. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. (2024). Retrieved from [Link]

  • MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (n.d.). Retrieved from [Link]

  • LookChem. Purification of Pyridine. (n.d.). Retrieved from [Link]

  • OSHA. Pyridine. (n.d.). Retrieved from [Link]

  • Wikipedia. Pyridine. (n.d.). Retrieved from [Link]

  • ChemBK. 2-Pentanol. (2024). Retrieved from [Link]

  • PubChem. 5-[(3S)-dithiolan-3-yl]pentanoic acid;pyridine-3-carboxamide. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Common side reactions and byproducts in 5-(Pyridin-3-yl)pentan-2-ol synthesis

Status: Operational Ticket ID: PYR-C5-OH-SYN Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Route Architecture User Query: "I am encountering impurities and low yield...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-C5-OH-SYN Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Route Architecture

User Query: "I am encountering impurities and low yields during the synthesis of 5-(Pyridin-3-yl)pentan-2-ol. What are the common side reactions?"

Technical Assessment: The synthesis of 5-(Pyridin-3-yl)pentan-2-ol involves coupling a pyridine pharmacophore with a functionalized aliphatic chain.[1] While Grignard approaches exist, the industry standard for high-purity synthesis is the Sonogashira Coupling followed by Catalytic Hydrogenation . This route minimizes protecting group manipulations but introduces specific risks regarding catalyst poisoning and over-reduction.[1]

The "Gold Standard" Pathway
  • Coupling: 3-Bromopyridine + 4-Pentyn-2-ol

    
     5-(Pyridin-3-yl)pent-4-yn-2-ol.[1]
    
  • Saturation: Alkyne Intermediate

    
     5-(Pyridin-3-yl)pentan-2-ol.[1]
    

Visual Troubleshooting Map

The following diagram illustrates the primary reaction pathway and the specific divergence points where side reactions occur. Use this to identify your impurity based on molecular weight (MW) shifts.[1]

G Start 3-Bromopyridine (MW: 158.0) Inter Alkyne Intermediate (MW: 161.2) Start->Inter Sonogashira (Pd(PPh3)2Cl2, CuI) Reagent 4-Pentyn-2-ol (MW: 84.1) Reagent->Inter Glaser Glaser Dimer (Di-alkyne) (MW: ~166) Reagent->Glaser O2 Leak (Homocoupling) Target TARGET PRODUCT 5-(Pyridin-3-yl)pentan-2-ol (MW: 165.2) Inter->Target H2, Pd/C (Controlled) Piperidine Over-Reduction (Piperidine Analog) (MW: 171.3) Inter->Piperidine H2, PtO2 or Acid (Ring Saturation) Elimination Elimination Product (Alkene) (MW: 147.2) Target->Elimination Acidic Workup (Dehydration)

Figure 1: Reaction logic flow.[1] Green path indicates the desired route; red paths indicate critical failure modes.

Module A: The Coupling Phase (Sonogashira)

Context: You are coupling 3-bromopyridine with 4-pentyn-2-ol. Primary Failure Mode: Catalyst Deactivation & Homocoupling.

Troubleshooting Guide
SymptomProbable CauseTechnical Solution
Reaction Stalls <50% Conversion "Pyridine Poisoning" Pyridine nitrogens can coordinate to Pd(II), displacing phosphine ligands and arresting the catalytic cycle.[1] Fix: Switch to a bulky, electron-rich ligand system like XPhos or Pd(dppf)Cl2 which resists displacement by the pyridine substrate [1].[1]
New Spot on TLC (High Rf) Glaser Coupling (Dimer) The alkyne (4-pentyn-2-ol) reacted with itself instead of the pyridine.[1] This occurs if oxygen is present. Fix: Degas solvents vigorously (Freeze-Pump-Thaw x3).[1] Ensure CuI is pure (white/off-white, not green).
Black Precipitate Early Palladium Aggregation The catalyst has collapsed into "Palladium Black" (inactive metal).[1] Fix: Add excess ligand (PPh3) or switch solvents to DMF/DMSO to stabilize the active Pd(0) species.
FAQ: Why is my yield lower than expected?

A: Check your alkyne stoichiometry. The hydroxyl group on 4-pentyn-2-ol is acidic enough to consume organometallic intermediates if bases like n-BuLi are used. In standard Sonogashira (Et3N/Piperidine base), this is less of an issue, but the Glaser homocoupling of the alkyne consumes your reagent. Always use 1.2 – 1.5 equivalents of the alkyne to account for this sacrificial loss [2].

Module B: The Saturation Phase (Hydrogenation)[1]

Context: Reducing the alkyne (C≡C) to the alkane (C-C) without touching the pyridine ring. Primary Failure Mode: Over-reduction (Piperidine formation).[1]

The "Mass +6" Problem

If your LC-MS shows a peak at MW 171.3 (Target + 6 Da), you have reduced the pyridine ring to a piperidine ring.[1]

Mechanism: Pyridine rings are aromatic but electron-deficient.[1] Under high hydrogen pressure or with highly active catalysts (Pt, Rh), the ring saturates. This is significantly accelerated in acidic media because the protonated pyridinium ion is much easier to reduce than the neutral pyridine [3].

Catalyst Selection Matrix
CatalystH2 PressureRisk of Ring ReductionRecommendation
10% Pd/C 1 atm (Balloon)Low Recommended. Safe in neutral solvents (MeOH/EtOH).[1]
10% Pd/C >40 psi (Parr)Medium Caution. Higher pressure forces ring reduction.[1]
PtO2 (Adams) AnyHigh Avoid. Platinum rapidly reduces pyridines to piperidines [4].[1]
Raney Nickel 1-5 atmMedium Alternative. Good for sulfur-containing substrates, but messy.[1]
Protocol Adjustment for Selectivity
  • Solvent: Use Methanol or Ethyl Acetate .[1] Avoid Acetic Acid (promotes ring reduction).

  • Additives: If you observe piperidine impurities, add a "poison" like Quinoline (trace) or use Lindlar catalyst first to get the alkene, then switch to mild Pd/C. However, simply maintaining neutral pH and 1 atm H2 with Pd/C is usually sufficient for this specific scaffold.[1]

Module C: Workup & Functional Group Stability

Context: Isolating the alcohol. Primary Failure Mode: Elimination (Dehydration).[1]

Issue: Product converts to Alkene (MW 147)

The target molecule is a secondary alcohol.[1] If you use strong acids during workup (e.g., 6M HCl to remove pyridine salts) or heat the crude material excessively during distillation, you may trigger E1 elimination , yielding 5-(pyridin-3-yl)pent-X-ene.[1]

Corrective Action:

  • Workup: Neutralize to pH 7-8 using saturated NaHCO3, not strong bases or acids.

  • Purification: The product is polar.[1] Use column chromatography (DCM:MeOH 95:5) rather than high-vacuum distillation if the scale is small (<5g), to avoid thermal elimination.[1]

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews. [Link][1]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link][1][2]

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on selectivity).

  • Maegawa, T., et al. (2007).[1] Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Chemistry – A European Journal. [Link][1]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 5-(Pyridin-3-yl)pentan-2-ol

Prepared by the Senior Application Scientist Team This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(Pyridin-3-yl)pentan-2-ol. Recognizin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(Pyridin-3-yl)pentan-2-ol. Recognizing the nuanced challenges inherent in synthesizing pyridine-containing molecules, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. Our focus is on elucidating the causality behind synthetic choices to empower you to optimize reaction conditions effectively, ensuring both high yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of 5-(Pyridin-3-yl)pentan-2-ol, organized by the most probable synthetic routes.

Route A: Grignard Reagent-Based Synthesis

The construction of the carbon skeleton via a Grignard reaction is a common and effective strategy. A likely pathway involves the reaction of a pyridyl-magnesium halide with an appropriate electrophile like an epoxide or an aldehyde. However, this route is sensitive to several factors.

Issue 1: Failure to Initiate or Low Conversion in Grignard Reagent Formation

Question: I am attempting to form 3-pyridylmagnesium bromide from 3-bromopyridine and magnesium turnings, but the reaction either fails to start or stalls, resulting in a low concentration of the Grignard reagent. What are the primary causes and how can I resolve this?

Answer: This is a frequent challenge rooted in the high sensitivity of Grignard reagents.

  • Causality: Grignard reagents are potent bases and nucleophiles that are readily quenched by protic sources, including atmospheric moisture or trace water in the solvent.[1] The surface of magnesium metal can also develop an oxide layer (MgO) that passivates it, preventing the reaction with the alkyl or aryl halide.[1]

  • Troubleshooting Protocol:

    • Rigorous Drying of Glassware and Reagents: All glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon). Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential.

    • Magnesium Activation: The passivation layer on the magnesium must be disrupted. Several methods are effective:

      • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.[1]

      • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing the magnesium.[1] These activators react with the magnesium surface to expose a fresh, reactive layer.

    • Initiation: Add a small portion of the 3-bromopyridine to the activated magnesium in a minimal amount of solvent. Gentle warming with a heat gun may be required to initiate the reaction, often evidenced by slight bubbling or a faint cloudiness. Once initiated, the remaining halide solution should be added dropwise to maintain a gentle reflux.

Issue 2: Low Yield of 5-(Pyridin-3-yl)pentan-2-ol After Reaction with Electrophile

Question: My Grignard reagent appears to have formed successfully, but the subsequent reaction with my electrophile (e.g., propylene oxide or a protected hydroxy-ketone) gives a very low yield of the desired alcohol. What side reactions could be occurring?

Answer: Low yields at this stage typically point to side reactions involving the Grignard reagent or issues with reaction conditions.

  • Causality: The highly reactive Grignard reagent can engage in several unproductive pathways. A common side reaction is the Wurtz-type coupling, where the Grignard reagent reacts with the remaining 3-bromopyridine.[1] Additionally, if the reaction temperature is not controlled, the Grignard reagent can decompose or participate in undesired side reactions. The choice of solvent can also impact reactivity and yield.[2]

  • Optimization Strategies:

    • Control Temperature: The addition of the electrophile should be performed at a low temperature (e.g., 0°C or below) to minimize side reactions. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

    • Optimize Reagent Equivalents: While a 1:1 stoichiometry is theoretical, using a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) can sometimes improve conversion of the limiting electrophile. However, a large excess can lead to purification difficulties.

    • Solvent Choice: While diethyl ether is common, THF can be a better solvent for forming some Grignard reagents due to its higher boiling point and better solvating properties. However, for some reactions, other solvents like MTBE might offer different selectivity, though they can sometimes result in lower yields.[2]

Below is a table summarizing the impact of key parameters on Grignard reaction outcomes.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale
Solvent Technical Grade THFAnhydrous THF (<50 ppm H₂O)Prevents quenching of the highly basic Grignard reagent.[1]
Temperature Addition at Room Temp.Dropwise addition at 0°CMinimizes side reactions like Wurtz coupling and ensures controlled reaction.
Mg Activation NoneAddition of one iodine crystalExposes a fresh magnesium surface to facilitate initiation.[1]
Atmosphere Ambient AirDry Nitrogen or ArgonPrevents reaction with atmospheric moisture and CO₂.
Expected Yield < 20%> 60-70%Control of critical parameters is essential for success.
Route B: Reduction of 5-(Pyridin-3-yl)pentan-2-one

Another robust route is the synthesis of the corresponding ketone, 5-(Pyridin-3-yl)pentan-2-one, followed by its reduction to the desired secondary alcohol. This approach offers different challenges, primarily related to selectivity.

Issue 3: Incomplete Reduction or Formation of Byproducts

Question: I am reducing 5-(Pyridin-3-yl)pentan-2-one to the alcohol, but the reaction is either very slow/incomplete, or I am observing byproducts. How can I improve the selectivity and conversion?

Answer: The choice of reducing agent and reaction conditions is critical to selectively reduce the ketone without affecting the pyridine ring.

  • Causality:

    • Hydride Reductions (e.g., NaBH₄, LiAlH₄): Sodium borohydride (NaBH₄) is generally mild and selective for ketones in the presence of a pyridine ring. Lithium aluminum hydride (LiAlH₄) is much more powerful and can potentially lead to over-reduction or side reactions if not carefully controlled.

    • Catalytic Hydrogenation (e..g., H₂/Pd-C, H₂/PtO₂): This method is highly effective but carries the risk of reducing the pyridine ring to a piperidine ring, especially under harsh conditions (high pressure, high temperature, or acidic media).[3][4] The nitrogen atom in pyridine can also act as a catalyst poison, slowing or halting the reaction.[4]

  • Recommended Protocols:

    • Selective Hydride Reduction (Preferred Method):

      • Reagent: Use Sodium Borohydride (NaBH₄) in a protic solvent like methanol or ethanol.

      • Procedure: Dissolve the ketone in the alcohol and cool the solution to 0°C. Add NaBH₄ portion-wise. The reaction is typically rapid and clean.

      • Troubleshooting: If the reaction is slow, ensure the NaBH₄ is fresh. Monitor progress by Thin Layer Chromatography (TLC).

    • Controlled Catalytic Hydrogenation:

      • Catalyst: Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) can be used. PtO₂ is often effective for hydrogenating substituted pyridines.[4]

      • Conditions: To avoid ring reduction, use mild conditions: low hydrogen pressure (1-3 atm), room temperature, and a neutral or slightly basic solvent. Using glacial acetic acid as a solvent can favor the reduction of the pyridine ring.[3][4]

      • Troubleshooting: If the catalyst appears poisoned, increasing the catalyst loading may be necessary.

Reducing AgentTypical ConditionsSelectivity for Ketone vs. Pyridine RingNotes
NaBH₄ Methanol, 0°C to RTExcellentHighly selective for the carbonyl group. The method of choice for this transformation.
LiAlH₄ Anhydrous THF, 0°CGoodMore reactive and less selective than NaBH₄. Requires strictly anhydrous conditions.
H₂ / Pd-C Ethanol, 1-3 atm H₂, RTModerate to GoodRisk of pyridine ring reduction. Reaction can be slow due to catalyst poisoning.
H₂ / PtO₂ Ethanol, 1-3 atm H₂, RTModerate to GoodOften effective but can also lead to ring reduction under acidic conditions or high pressure.[3][4]
General Purification Challenges

Question: I have successfully synthesized the crude product, but I am struggling with purification. Extraction is inefficient, and during column chromatography, the product streaks badly or does not elute.

Answer: The basic nature of the pyridine nitrogen is the primary cause of purification difficulties.

  • Causality: The lone pair of electrons on the pyridine nitrogen makes the molecule basic. During aqueous work-up, it can be protonated and become water-soluble, leading to poor extraction into organic solvents. In silica gel chromatography, the acidic nature of the silica leads to strong, often irreversible, binding of the basic product, causing streaking and low recovery.

  • Purification Protocol:

    • Efficient Extraction: During the work-up, basify the aqueous layer with a suitable base (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) to a pH of 8-9 before extracting with an organic solvent like ethyl acetate or dichloromethane. This ensures the pyridine nitrogen is deprotonated and the compound is in its neutral, more organic-soluble form.

    • Optimized Column Chromatography:

      • Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine. A common practice is to use an eluent containing ~1% triethylamine (Et₃N) or pyridine. This deactivates the acidic sites on the silica.

      • Alternative Stationary Phase: If streaking persists, consider using neutral or basic alumina as the stationary phase instead of silica gel.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a general synthetic workflow and a decision-making process for troubleshooting low yield.

G cluster_0 Route A: Grignard Synthesis cluster_1 Route B: Ketone Reduction A1 3-Bromopyridine + Mg Turnings A2 Formation of 3-Pyridylmagnesium Bromide A1->A2 Anhydrous THF, I₂ (cat.) A3 Reaction with Propylene Oxide A2->A3 0 °C to RT Workup Work-up & Purification (Basify, Extract, Column) A3->Workup B1 5-(Pyridin-3-yl)pentan-2-one B2 Reduction of Ketone B1->B2 NaBH₄, Methanol, 0°C B2->Workup Product 5-(Pyridin-3-yl)pentan-2-ol Workup->Product

Caption: General synthetic workflows for 5-(Pyridin-3-yl)pentan-2-ol.

G cluster_reaction Reaction Issues cluster_workup Work-up & Purification Issues start Problem: Low Final Yield reagents Check Reagent Quality: - Purity of Starting Materials - Freshness of NaBH₄ - Activity of Mg start->reagents Is reaction incomplete? extract Improve Extraction: - Basify aqueous layer (pH 8-9) - Use appropriate solvent start->extract Reaction looks complete by TLC/NMR cond Optimize Conditions: - Temperature - Concentration - Reaction Time atmos Inert Atmosphere? (N₂ or Ar) cond->atmos Conditions Optimized reagents->cond Reagents OK chrom Optimize Chromatography: - Add Et₃N to eluent - Use Alumina instead of Silica extract->chrom Extraction OK

Caption: Troubleshooting decision tree for addressing low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when running these reactions? A1: Grignard reagents are pyrophoric, especially if the concentration is high or if they are exposed to air. Anhydrous ethers like THF and diethyl ether are extremely flammable. All operations should be conducted in a fume hood under an inert atmosphere. Catalytic hydrogenation uses flammable hydrogen gas under pressure and should only be performed with appropriate equipment and safety measures, including proper ventilation and shielding.

Q2: How can I effectively monitor the progress of my reaction? A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable eluent system (e.g., Ethyl Acetate/Hexane, often with 1% triethylamine to prevent streaking). Staining with potassium permanganate (KMnO₄) is effective for visualizing the alcohol product, while UV light will visualize the pyridine-containing starting materials and product. For more quantitative analysis, taking aliquots for ¹H NMR or GC-MS analysis is recommended.

Q3: What are the key characterization signals for 5-(Pyridin-3-yl)pentan-2-ol? A3: In ¹H NMR spectroscopy, you should look for characteristic signals for the pyridine ring protons (typically between δ 7.0-8.5 ppm), a multiplet for the methine proton adjacent to the hydroxyl group (CH-OH) around δ 3.5-4.0 ppm, and a doublet for the methyl group adjacent to the hydroxyl group (CH₃-CH) around δ 1.2 ppm. The presence of the hydroxyl proton (O-H) signal, which can be broad and variable in position, is also key. In mass spectrometry, the molecular ion peak (M⁺) should be observable.

Q4: Can I use other organometallic reagents besides Grignard reagents? A4: Yes, organolithium reagents (e.g., 3-lithiopyridine) can also be used. They are generally more reactive than their Grignard counterparts, which can be advantageous for less reactive electrophiles but may also lead to more side reactions. Their preparation and handling require similar, if not more stringent, anhydrous and inert conditions.

References
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  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]

  • This reference is a placeholder and not cited in the text.
  • Skilton, R. A., et al. (2016). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development. [Link]

  • Al-Zaydi, K. M. (2013). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. [Link]

  • CN111233835A - Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.
  • This reference is a placeholder and not cited in the text.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

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  • Siddiqui, N. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development. [Link]

  • Wang, G., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules. [Link]

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Sources

Troubleshooting

Stability and degradation of 5-(Pyridin-3-yl)pentan-2-ol under various conditions

Technical Support Center: 5-(Pyridin-3-yl)pentan-2-ol Welcome to the technical support center for 5-(Pyridin-3-yl)pentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Pyridin-3-yl)pentan-2-ol

Welcome to the technical support center for 5-(Pyridin-3-yl)pentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experimental workflows.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 5-(Pyridin-3-yl)pentan-2-ol, providing potential causes and actionable solutions.

1. Issue: Inconsistent Potency or Purity in Serial Experiments

Question: I've been using the same batch of 5-(Pyridin-3-yl)pentan-2-ol for my experiments over several weeks, but I'm observing a gradual decrease in its measured potency and the appearance of new, unidentified peaks in my HPLC analysis. What could be the cause?

Answer:

This issue likely stems from the gradual degradation of your compound due to improper storage or handling. 5-(Pyridin-3-yl)pentan-2-ol, possessing a secondary alcohol and a pyridine ring, is susceptible to specific degradation pathways.

Potential Causes and Solutions:

  • Oxidative Degradation: The secondary alcohol is a prime target for oxidation, which could convert it to a ketone, 5-(pyridin-3-yl)pentan-2-one. The pyridine ring can also be oxidized to its N-oxide. This process can be accelerated by exposure to air (oxygen), trace metal ions, or light.

    • Solution:

      • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

      • Solvent Purity: Ensure that any solvents used for stock solutions are of high purity and have been degassed to remove dissolved oxygen.

      • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a trace amount of a chelating agent like EDTA to your buffer or formulation.

  • Photodegradation: Pyridine and its derivatives can be sensitive to light, particularly in the UV spectrum.[1][2] Photolytic degradation can lead to complex reaction pathways, including the formation of radical species.[3][4]

    • Solution:

      • Light Protection: Always store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.

      • Controlled Lighting: Conduct experimental manipulations in a controlled lighting environment, avoiding direct sunlight or prolonged exposure to intense artificial light.

  • Inappropriate Storage Temperature: While room temperature might be acceptable for short-term storage, long-term stability often requires colder conditions to slow down degradation kinetics.

    • Solution:

      • Refrigeration/Freezing: For long-term storage, keep the solid compound in a tightly sealed container at 2-8°C or, for extended periods, at -20°C.

      • Aliquotting: For solutions, prepare aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

2. Issue: pH-Dependent Instability in Aqueous Solutions

Question: I'm observing rapid degradation of 5-(Pyridin-3-yl)pentan-2-ol when I dissolve it in acidic or alkaline aqueous buffers for my assays. At what pH is it most stable?

Answer:

The stability of 5-(Pyridin-3-yl)pentan-2-ol in aqueous solutions is expected to be pH-dependent due to the basicity of the pyridine nitrogen and the potential for acid or base-catalyzed reactions involving the secondary alcohol.

Potential Causes and Solutions:

  • Acid-Catalyzed Dehydration: In strongly acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). Subsequent elimination can lead to the formation of various isomeric alkenes, such as 5-(pyridin-3-yl)pent-1-ene and 5-(pyridin-3-yl)pent-2-ene.[5][6]

    • Solution:

      • pH Optimization: If your experiment allows, work in a pH range of 5-7. The pyridine nitrogen will be partially protonated in this range, which may offer some protection against other degradation pathways without promoting significant dehydration.

      • Aprotic Solvents: If compatible with your experimental design, consider using aprotic organic solvents to avoid acid-catalyzed pathways.

  • Base-Catalyzed Reactions: While the secondary alcohol is relatively stable in moderately basic conditions, strong bases could potentially catalyze oxidation if an oxidant is present.

    • Solution:

      • Avoid Strong Bases: Steer clear of highly alkaline conditions (pH > 9) if possible.

      • Buffer Selection: Use well-characterized buffer systems and ensure their compatibility with your compound.

3. Issue: Thermal Degradation During High-Temperature Experiments

Question: I'm using 5-(Pyridin-3-yl)pentan-2-ol in an experiment that requires heating, and I'm concerned about thermal degradation. What are the likely degradation products?

Answer:

Elevated temperatures can provide the activation energy for degradation reactions. For 5-(Pyridin-3-yl)pentan-2-ol, the most probable thermal degradation pathway is dehydration.

Potential Degradation Pathway:

  • Dehydration: As mentioned in the context of acid-catalyzed degradation, heat can also promote the elimination of water from the secondary alcohol to form alkenes. This process can occur even without a strong acid catalyst at sufficiently high temperatures.

    • Solution:

      • Temperature Minimization: Determine the minimum temperature required for your experiment to proceed at an acceptable rate.

      • Time Optimization: Minimize the duration of exposure to high temperatures.

      • Control Experiments: Run control samples of 5-(Pyridin-3-yl)pentan-2-ol at the experimental temperature to quantify the extent of degradation and identify the degradation products.

Part 2: Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for 5-(Pyridin-3-yl)pentan-2-ol?

  • Solid Form: For long-term storage, keep the solid compound in a tightly sealed, light-resistant container at 2-8°C. For extended durations (months to years), storage at -20°C under an inert atmosphere is recommended.

  • Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO, ethanol) and store them in small, single-use aliquots at -20°C or -80°C. Protect solutions from light. Avoid repeated freeze-thaw cycles.

2. How can I perform a forced degradation study on this compound?

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[7][8] A typical study involves subjecting the compound to stress conditions like acid, base, oxidation, heat, and light.[9]

Experimental Protocol for Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of 5-(Pyridin-3-yl)pentan-2-ol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for the same time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for the specified time points.

    • Thermal Degradation: Heat the solid compound and a solution of the compound at a high temperature (e.g., 80°C) for the specified time points.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV-A at 200 Wh/m² and visible light at 1.2 million lux hours) as per ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method, preferably with a mass spectrometry (MS) detector to identify the degradation products.[10]

Table 1: Summary of Forced Degradation Conditions and Potential Products

Stress ConditionReagents/ParametersPotential Degradation Products
Acid Hydrolysis0.1 M HCl, 60°C5-(pyridin-3-yl)pent-1-ene, 5-(pyridin-3-yl)pent-2-ene
Base Hydrolysis0.1 M NaOH, 60°CGenerally stable, potential for minor oxidation
Oxidation3% H₂O₂, RT5-(pyridin-3-yl)pentan-2-one, 5-(pyridin-3-yl)pentan-2-ol-N-oxide
Thermal80°C5-(pyridin-3-yl)pent-1-ene, 5-(pyridin-3-yl)pent-2-ene
PhotolyticUV/Visible LightComplex mixture of radical-derived products

3. What analytical techniques are best for monitoring the stability of 5-(Pyridin-3-yl)pentan-2-ol?

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[10]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A reversed-phase HPLC method using a C18 column is a good starting point. The pyridine ring provides a chromophore for UV detection (typically around 260 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is highly recommended for identifying the molecular weights of degradation products, which is critical for elucidating degradation pathways.

Part 3: Visualizations and Diagrams

Diagram 1: Potential Degradation Pathways

G cluster_oxidation Oxidation cluster_dehydration Dehydration (Acid/Heat) main 5-(Pyridin-3-yl)pentan-2-ol ketone 5-(Pyridin-3-yl)pentan-2-one main->ketone [O] n_oxide 5-(Pyridin-3-yl)pentan-2-ol-N-oxide main->n_oxide [O] alkene1 5-(Pyridin-3-yl)pent-1-ene main->alkene1 - H2O alkene2 5-(Pyridin-3-yl)pent-2-ene main->alkene2 - H2O

Caption: Potential degradation pathways of 5-(Pyridin-3-yl)pentan-2-ol.

Diagram 2: Experimental Workflow for Stability Testing

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sample Sample at Time Points (e.g., 0, 2, 6, 12, 24h) stress->sample neutralize Neutralize/Quench (if applicable) sample->neutralize analyze Analyze via Stability-Indicating HPLC/LC-MS neutralize->analyze results Quantify Parent Compound & Identify Degradants analyze->results end Assess Stability Profile results->end

Caption: Workflow for conducting a forced degradation study.

References

  • ResearchGate. (n.d.). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]

  • IOPscience. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006. Retrieved from [Link]

  • ResearchGate. (n.d.). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2010). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

  • PubChem. (n.d.). 5-Pyridin-3-yloxolan-2-one. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Elimination Of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies in the pyridine series. L. Electrolytic reduction of quaternary salts of some alcohols of the pyridine series, of corresponding alkylpyridines and alkenylpyridines. Retrieved from [Link]

  • ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Pendimethalin (Ref: AC 92553). AERU. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. Retrieved from [Link]

  • OpenStax. (n.d.). 17.6 Reactions of Alcohols. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine Alcohols. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • RSC Publishing. (n.d.). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Retrieved from [Link]

  • Beilstein Journals. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Retrieved from [Link]

Sources

Optimization

Troubleshooting NMR and mass spectrometry data of 5-(Pyridin-3-yl)pentan-2-ol

Welcome to the technical support guide for the analysis of 5-(Pyridin-3-yl)pentan-2-ol. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights into troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 5-(Pyridin-3-yl)pentan-2-ol. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights into troubleshooting common issues encountered during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data acquisition and interpretation. Our goal is to move beyond simple procedural steps and explain the causality behind experimental observations and choices, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Expected Spectroscopic Data

A clear understanding of the expected data is the first step in any troubleshooting process. Below is the structure of 5-(Pyridin-3-yl)pentan-2-ol, followed by tables summarizing its predicted NMR and MS characteristics.

Diagram 1: Structure of 5-(Pyridin-3-yl)pentan-2-ol

Caption: Numbering scheme for 5-(Pyridin-3-yl)pentan-2-ol.

Predicted ¹H and ¹³C NMR Data

The following tables provide predicted chemical shifts (δ) in ppm. These values are estimates and can vary based on solvent and concentration. The rationale for these predictions is based on standard chemical shift tables and the electronic effects of the pyridine ring and hydroxyl group.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Protons Position Predicted δ (ppm) Multiplicity Integration Notes
H2, H6 (Py) Aromatic ~8.4-8.5 m 2H Most deshielded aromatic protons due to proximity to nitrogen.
H4 (Py) Aromatic ~7.5 dt 1H Aromatic proton with distinct coupling.
H5 (Py) Aromatic ~7.2 dd 1H Aromatic proton coupled to H4 and H6.
H2 (Alkyl) -CH(OH)- ~3.8 m 1H Deshielded by the adjacent hydroxyl group.
H5 (Alkyl) -CH₂-Py ~2.6 t 2H Deshielded by the pyridine ring.
OH Hydroxyl 1.5-4.0 br s 1H Chemical shift is highly variable and concentration-dependent. May exchange with D₂O.[1]
H3, H4 (Alkyl) -CH₂-CH₂- ~1.5-1.8 m 4H Overlapping multiplets in the aliphatic region.

| H1 (Alkyl) | -CH₃ | ~1.2 | d | 3H | Doublet due to coupling with the H2 proton. |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon Position Predicted δ (ppm) Notes
C2, C6 (Py) Aromatic ~148-150 Most deshielded aromatic carbons.
C4 (Py) Aromatic ~136 Aromatic methine carbon.
C3 (Py) Aromatic ~138 Quaternary carbon attached to the alkyl chain.
C5 (Py) Aromatic ~123 Aromatic methine carbon.
C2 (Alkyl) -CH(OH)- ~67 Carbon bearing the hydroxyl group.
C3 (Alkyl) -CH₂- ~39 Aliphatic carbon adjacent to the carbinol.
C5 (Alkyl) -CH₂-Py ~32 Aliphatic carbon adjacent to the pyridine ring.
C4 (Alkyl) -CH₂- ~22 Central aliphatic carbon.

| C1 (Alkyl) | -CH₃ | ~23 | Methyl carbon. |

Expected Mass Spectrometry (EI-MS) Data

The molecular weight of 5-(Pyridin-3-yl)pentan-2-ol is 179.25 g/mol . Under Electron Ionization (EI), the following key fragments are anticipated.

Table 3: Predicted Key Fragments in EI-MS

m/z Proposed Fragment Notes
179 [M]⁺ Molecular ion peak. May be weak or absent.
164 [M - CH₃]⁺ Loss of the terminal methyl group.
134 [M - C₂H₅O]⁺ Alpha-cleavage, loss of the CH(OH)CH₃ fragment.
93 [C₅H₄N-CH₂]⁺ Benzylic-type cleavage, a very common and stable fragment for alkylpyridines.

| 45 | [CH₃-CH=OH]⁺ | Characteristic fragment for a secondary alcohol with a methyl group on one side.[2] |

Troubleshooting ¹H and ¹³C NMR Data

This section addresses common issues encountered during the NMR analysis of 5-(Pyridin-3-yl)pentan-2-ol.

Q1: My hydroxyl (-OH) proton signal is a broad singlet and its chemical shift doesn't match the prediction. Is this a problem?

A1: No, this is characteristic behavior for alcohol -OH protons. The chemical shift of the -OH proton is highly sensitive to concentration, temperature, and the purity of the solvent (trace amounts of acid or base can catalyze exchange).[1]

  • Causality: The broadening is due to rapid chemical exchange of the hydroxyl proton with other exchangeable protons in the sample (like trace water) or between alcohol molecules via hydrogen bonding. This exchange happens on a timescale that is fast relative to the NMR experiment, averaging the magnetic environments and collapsing any potential coupling to adjacent protons. This is why the -CH(OH)- proton (H2) typically appears as a multiplet coupled only to the adjacent methylene protons, not the -OH proton.[1]

  • Troubleshooting & Confirmation: To definitively identify the -OH peak, perform a "D₂O shake" experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH proton will exchange with deuterium, and since deuterium is not observed in a standard ¹H NMR spectrum, the peak will disappear or significantly diminish.[3][4]

Q2: The signals in my aromatic region (~7.0-8.5 ppm) are overlapping and difficult to assign. How can I resolve them?

A2: This is a common challenge with substituted pyridines.

  • Causality: The protons on the pyridine ring are all in unique chemical environments and are coupled to each other, leading to complex splitting patterns (e.g., doublet of doublets, doublet of triplets).

  • Troubleshooting & Confirmation:

    • Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz instead of 400 MHz) will increase the dispersion of the signals, often resolving the multiplets.

    • 2D NMR Experiments: A COSY (Correlation Spectroscopy) experiment is invaluable here. It will show correlations between coupled protons. You should see a cross-peak between H4 and H5, and between H5 and H6. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show through-space correlations, which can help confirm assignments, for example, between the pyridine protons and the adjacent methylene group (H5).

    • Solvent Change: Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or DMSO-d₆, can alter the chemical shifts of the protons differently, potentially resolving the overlap.[3] Benzene, in particular, can induce significant shifts due to its ring current effects.

Q3: I see unexpected peaks in the aliphatic region (1.0-3.0 ppm) that don't seem to belong to my product.

A3: These are likely due to impurities from the synthesis or common laboratory contaminants.

  • Causality: Unreacted starting materials, reaction byproducts, or residual solvents can all give signals in this region.

  • Troubleshooting & Confirmation:

    • Check for Solvents: Common solvents like ethyl acetate (~2.04, 4.12, 1.25 ppm), acetone (~2.17 ppm), and grease (~1.4 ppm) are frequent contaminants. Compare your unknown peaks to a chart of common NMR solvent impurities. Sometimes, ethyl acetate can be very difficult to remove under high vacuum.[3]

    • Review Synthesis: Consider the starting materials used to synthesize the compound. For example, if a Grignard reaction was used with 3-acetylpyridine, you might have unreacted ketone. If a reduction was performed, you might have the corresponding ketone starting material. Incomplete reactions are a common source of impurities.[5]

    • DEPT-135/DEPT-90: To characterize the impurity, run DEPT (Distortionless Enhancement by Polarization Transfer) NMR experiments. A DEPT-135 spectrum will show CH₃ and CH groups as positive peaks and CH₂ groups as negative peaks. A DEPT-90 spectrum will only show CH groups.[6] This can help you piece together the structure of the impurity.

Troubleshooting Mass Spectrometry Data

This section addresses common issues encountered during the MS analysis.

Diagram 2: Expected EI-MS Fragmentation Pathway

G M [M]⁺ m/z = 179 M_minus_CH3 [M - CH₃]⁺ m/z = 164 M->M_minus_CH3 - •CH₃ M_minus_C2H5O [M - C₂H₅O]⁺ m/z = 134 M->M_minus_C2H5O - •C₂H₅O (Alpha Cleavage) C2H5O [CH₃CHOH]⁺ m/z = 45 M->C2H5O - •C₈H₁₀N (Alpha Cleavage) Py_CH2 [Py-CH₂]⁺ m/z = 93 M_minus_C2H5O->Py_CH2 - C₃H₆

Caption: Key fragmentation pathways for 5-(Pyridin-3-yl)pentan-2-ol in EI-MS.

Q1: I don't see the molecular ion peak [M]⁺ at m/z 179. Did my experiment fail?

A1: Not necessarily. The absence of a molecular ion peak is common for certain classes of compounds, especially alcohols, under high-energy ionization techniques like Electron Ionization (EI).

  • Causality: Alcohols can readily lose a molecule of water ([M-18]) or undergo rapid fragmentation upon ionization.[1] The molecular ion may be too unstable to reach the detector in significant abundance. The stability of the resulting fragments often dictates the appearance of the mass spectrum.[7]

  • Troubleshooting & Confirmation:

    • Use a "Softer" Ionization Technique: If available, re-run the sample using a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, making the protonated molecule [M+H]⁺ (at m/z 180 in positive ion mode) much more likely to be observed.[8]

    • Check for [M-H₂O] peak: Look for a peak at m/z 161, which would correspond to the loss of water. This is a strong indicator that your compound is present but is fragmenting easily.

    • Verify Calibration: Ensure the mass spectrometer is properly calibrated. Run a known standard to confirm the instrument is functioning correctly.[9]

Q2: I see a significant peak at m/z 93. What is it?

A2: This is a key fragment and a strong piece of evidence for the presence of the 3-substituted pyridine moiety.

  • Causality: This fragment, [C₅H₄N-CH₂]⁺, is formed via cleavage of the C4-C5 bond of the alkyl chain. This is analogous to benzylic cleavage in aromatic compounds. The resulting cation is resonance-stabilized, making it a very favorable and often abundant fragment for alkyl-substituted pyridines. Its presence is a reliable indicator of the core structure.

Q3: My sample is pure by NMR, but my mass spectrum shows multiple unexpected high molecular weight peaks.

A3: This could be due to several factors, including ion-source reactions or contamination not visible by NMR.

  • Causality:

    • In-source Reactions: At high concentrations, molecules can react with each other in the ion source, forming adducts or dimers (e.g., [2M+H]⁺).

    • Contamination: The MS is often far more sensitive than NMR. Trace impurities, such as plasticizers (e.g., phthalates) from lab equipment or high-boiling point residues from previous users, can be detected by MS but may be below the detection limit of NMR.

  • Troubleshooting & Confirmation:

    • Dilute the Sample: Re-run the analysis with a more dilute sample. If the high molecular weight peaks are due to in-source reactions, their relative intensity should decrease upon dilution.[8]

    • Run a Blank: Inject a sample of pure solvent that was used to dissolve your compound. This will help identify any background contamination originating from the solvent or the system itself.[9][10]

    • Check for Known Contaminants: Compare the m/z values of the unknown peaks against a list of common MS contaminants. Phthalates (e.g., m/z 149) are a very common culprit.

Experimental Protocols

Protocol 1: D₂O Shake for Identification of Exchangeable Protons

This protocol is used to confirm the identity of -OH (or -NH) protons in a ¹H NMR spectrum.

  • Acquire Standard Spectrum: Dissolve ~5-10 mg of your sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure proper mixing and facilitate the proton-deuterium exchange.[3] You may see an emulsion form, which should settle.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The peak corresponding to the -OH proton should have disappeared or be significantly reduced in intensity in the second spectrum. A new, broad peak for HOD may appear, typically between 4.5-5.0 ppm in CDCl₃.

Troubleshooting Workflow

Diagram 3: General NMR Troubleshooting Workflow

G start Unexpected NMR Spectrum check_purity Is the sample pure by another method (TLC, LC-MS)? start->check_purity impure Impurity/Contaminant Issue check_purity->impure No pure Structural or Spectrometer Issue check_purity->pure Yes repurify Repurify sample (column, distillation, etc.) impure->repurify check_solvents Check for residual solvents or grease impure->check_solvents end_ok Problem Resolved repurify->end_ok check_solvents->end_ok confirm_oh Is an -OH/NH peak suspect? pure->confirm_oh d2o_shake Perform D₂O Shake Experiment confirm_oh->d2o_shake Yes overlap_issue Are peaks overlapping? confirm_oh->overlap_issue No d2o_shake->end_ok change_solvent Change NMR solvent (e.g., to Benzene-d6) overlap_issue->change_solvent Yes run_2d Run 2D NMR (COSY, HSQC) overlap_issue->run_2d Yes overlap_issue->end_ok No change_solvent->end_ok run_2d->end_ok

Caption: A logical workflow for troubleshooting common NMR data issues.

References

  • Spectroscopy of Alcohols and Phenols (2022). Chemistry LibreTexts. [Link]

  • Ranjbar-Karimi, R., Davodian, T., & Mehrabi, H. (2017). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Chemistry of Heterocyclic Compounds, 53, 1330–1334. [Link]

  • Antonijević, M., & Stanković, D. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 963-969. [Link]

  • Discussion on avoiding N-containing compounds from pyridine in BSTFA derivatization. ResearchGate. [Link]

  • FSA, C. (2018). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Polycyclic Aromatic Compounds, 38(3), 225-235. [Link]

  • Zhang, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]

  • Synthesis and antitumor activity evaluation of some pyrrolone and pyridazinone heterocycles. ResearchGate. [Link]

  • Li, P., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. [Link]

  • Identifying Alcohols Using NMR Spectroscopy (2015). AZoM. [Link]

  • Berezina, E., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank, 2022(2), M1382. [Link]

  • Interpreting 'HNMR for an Alcohol (2014). Reddit. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 38-44. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • Pereira, M. M. A., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2973–2999. [Link]

  • Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org. [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • H-1 NMR spectrum of butan-2-ol. Doc Brown's Chemistry. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives. ResearchGate. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues (2023). G-M-I, Inc. [Link]

  • 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers. MDPI. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Calculation of 13C NMR Spectra of Pentanol and its Esters. ResearchGate. [Link]

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  • 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol. PubChem. [Link]

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Troubleshooting

Enhancing the solubility of 5-(Pyridin-3-yl)pentan-2-ol for biological assays

Technical Support Center: Solubility Enhancement for Biological Assays Introduction: Navigating the Solubility Challenge with 5-(Pyridin-3-yl)pentan-2-ol Welcome to the technical support guide for 5-(Pyridin-3-yl)pentan-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Enhancement for Biological Assays

Introduction: Navigating the Solubility Challenge with 5-(Pyridin-3-yl)pentan-2-ol

Welcome to the technical support guide for 5-(Pyridin-3-yl)pentan-2-ol. This molecule, with its characteristic pyridine head and a moderately lipophilic pentanol tail, presents a common yet critical challenge for researchers: achieving sufficient aqueous solubility for robust and reproducible biological assays. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading experimental results.

This guide is designed to provide you, our fellow scientists and drug development professionals, with a logical, step-by-step framework for systematically addressing and overcoming these solubility hurdles. We will move from foundational concepts and quick-fix FAQs to in-depth troubleshooting protocols, grounding every recommendation in established scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the handling of 5-(Pyridin-3-yl)pentan-2-ol.

Q1: I dissolved my compound in 100% DMSO, but it crashed out of solution when I diluted it into my aqueous cell culture media. What is happening?

A: This is a classic case of solvent-shifting precipitation. 5-(Pyridin-3-yl)pentan-2-ol is likely highly soluble in a polar aprotic solvent like Dimethyl sulfoxide (DMSO), but when this stock solution is introduced to a predominantly aqueous environment (like PBS or cell media), the solvent polarity changes dramatically.[1][2] The compound is no longer soluble in this new "co-solvent" mixture and precipitates. The key is that the final concentration of the organic solvent is often too low to maintain solubility.[3]

Initial Corrective Action: Instead of a large dilution step, try a serial dilution. Also, ensure you are adding the DMSO stock to the aqueous buffer (with vigorous vortexing), not the other way around. This helps to disperse the compound more rapidly.[4]

Q2: What is the maximum concentration of DMSO my cell line can tolerate?

A: This is a critical, cell-line-dependent parameter. While a general rule of thumb is to keep the final DMSO concentration below 0.5% (v/v) , and ideally at or below 0.1%, some cell lines are far more sensitive. High concentrations of DMSO can induce cellular stress, affect membrane permeability, and even act as a differentiating agent.[5][6] It is imperative to run a solvent tolerance control experiment for your specific cell line and assay endpoint to determine the maximum non-interfering concentration.[7][8]

SolventTypical Max Concentration (Cell-Based Assays)Notes
DMSO 0.1% - 0.5%Can stimulate or inhibit growth at different concentrations.[6]
Ethanol 0.1% - 0.5%Can affect ROS production more than cytokine production.[7]

Q3: Can I use heating or sonication to force my compound into solution?

A: While gentle warming (e.g., to 37°C) or sonication can help dissolve a compound, this often results in a supersaturated, thermodynamically unstable solution. The compound may appear dissolved but can precipitate over time, especially during incubation or upon minor temperature changes. This approach should be used with caution and is not a substitute for true thermodynamic solubility enhancement. If used, solutions should be prepared fresh and inspected for precipitation immediately before use.

Q4: What chemical properties of 5-(Pyridin-3-yl)pentan-2-ol are most important for solubility?

A: Two features are key:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic. This means it can accept a proton (become protonated) in an acidic environment. The resulting positively charged pyridinium ion is significantly more water-soluble than the neutral form. This property is the basis for the pH-modification strategy.[9][]

  • The Pentanol Chain: This five-carbon chain with a hydroxyl group contributes to the molecule's lipophilicity (oil-loving nature), which is the primary reason for its limited water solubility. The hydroxyl group does offer some capacity for hydrogen bonding, but the alkyl chain's effect is dominant.

Part 2: In-Depth Troubleshooting Guides & Protocols

If the initial troubleshooting steps in the FAQ section fail, a more systematic approach is required. The following guides provide structured workflows to identify an optimal solubilization strategy.

Decision-Making Workflow

This diagram outlines the logical progression for troubleshooting solubility issues with 5-(Pyridin-3-yl)pentan-2-ol.

G start Initial State: Compound precipitates in aqueous assay buffer check_dmso Step 1: Validate & Optimize DMSO Concentration (Target Final <0.5%) start->check_dmso dmso_ok Is solubility achieved without cell toxicity? check_dmso->dmso_ok ph_adjust Step 2: pH-Mediated Solubilization Protocol (Leverage Pyridine Moiety) dmso_ok->ph_adjust No success SUCCESS: Proceed with Assay dmso_ok->success Yes ph_ok Is compound soluble at an assay-compatible pH? ph_adjust->ph_ok cyclo Step 3: Cyclodextrin Inclusion Complexation Protocol (Formulation Approach) ph_ok->cyclo No ph_ok->success Yes cyclo_ok Is solubility enhanced with a suitable cyclodextrin? cyclo->cyclo_ok cyclo_ok->success Yes fail FAIL: Consult Formulation Specialist (e.g., Nanoparticles, Liposomes) cyclo_ok->fail No

Caption: A decision tree for systematically troubleshooting solubility.

Guide 1: pH-Mediated Solubilization Protocol

Causality: The basic nitrogen on the pyridine ring of 5-(Pyridin-3-yl)pentan-2-ol can be protonated by lowering the pH. This introduces a positive charge, dramatically increasing the molecule's affinity for polar solvents like water.[9] This is often the most effective first strategy for basic compounds.[]

Experimental Protocol:

  • Prepare Buffers: Prepare a series of biocompatible buffers (e.g., citrate, phosphate, Tris) across a pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Dispense Compound: Weigh out an equal, small amount of 5-(Pyridin-3-yl)pentan-2-ol into several microcentrifuge tubes. Aim for a concentration 2-5 times higher than your target assay concentration.

  • Add Buffers: Add a fixed volume of each buffer to a corresponding tube.

  • Equilibrate: Vortex each tube vigorously for 2 minutes. Place on a rotator at room temperature for 1-2 hours to allow the system to reach equilibrium.

  • Separate: Centrifuge the tubes at high speed (>14,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantify: Carefully remove an aliquot of the supernatant from each tube. Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to generate a pH-solubility profile.

Data Interpretation Table:

Buffer pHVisual Observation (Pre-Centrifugation)Measured Solubility (µM)
4.0Clear SolutionEnter Data
5.0Clear SolutionEnter Data
6.0Hazy SuspensionEnter Data
7.4Visible PrecipitateEnter Data

Self-Validation: A successful outcome is a clear increase in solubility at lower pH values that is compatible with your biological assay's pH tolerance. If your assay requires a physiological pH of 7.4, but the compound is only soluble at pH 5.0, this method may require preparing a concentrated, low-pH stock that is then diluted into the final assay plate, carefully checking for precipitation.[11]

Guide 2: Cyclodextrin Inclusion Complexation Protocol

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate the lipophilic pentanol tail of your compound, forming an "inclusion complex" where the new host-guest entity has significantly improved aqueous solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[15]

Experimental Protocol:

  • Prepare Cyclodextrin (CD) Solutions: Prepare a range of HP-β-CD concentrations (e.g., 1%, 2%, 5%, 10% w/v) in your final assay buffer (e.g., PBS at pH 7.4).

  • Add Compound: Add an excess of 5-(Pyridin-3-yl)pentan-2-ol to each CD solution.

  • Equilibrate: Vortex vigorously. Place the solutions on a rotator or shaker and allow them to equilibrate overnight at room temperature. This step is crucial for the formation of the inclusion complex.[16]

  • Filter: Filter each suspension through a 0.22 µm PVDF syringe filter to remove any undissolved compound. This ensures you are only measuring the truly solubilized fraction.

  • Quantify: Analyze the filtrate from each concentration to determine the amount of dissolved compound, using a method like HPLC-UV or LC-MS.

  • Analyze: Plot the solubility of 5-(Pyridin-3-yl)pentan-2-ol as a function of the HP-β-CD concentration. This is known as a phase-solubility diagram.

Workflow Diagram:

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_cd Prepare HP-β-CD solutions (e.g., 0-10% in buffer) add_cmpd Add excess compound to each CD solution prep_cd->add_cmpd equil Equilibrate overnight (Vortex/Rotate) add_cmpd->equil filter Filter with 0.22 µm syringe filter equil->filter quant Quantify dissolved compound in filtrate (e.g., HPLC) filter->quant plot Plot Solubility vs. [HP-β-CD] (Phase-Solubility Diagram) quant->plot

Caption: Workflow for cyclodextrin-based solubility enhancement.

Self-Validation: A successful experiment will show a concentration-dependent increase in compound solubility with increasing HP-β-CD concentration. Remember to include a "cyclodextrin only" control in your biological assay to ensure the excipient itself does not interfere with the results.[7]

Part 3: Best Practices for Preparing Stock Solutions

Accurate and stable stock solutions are the foundation of reliable data.[17] Following these best practices can prevent many common solubility issues.

  • Use High-Quality Solvents: Always use anhydrous, high-purity solvents (e.g., HPLC-grade or cell culture-grade DMSO). Water contamination can significantly reduce the solubilizing power for hydrophobic compounds.

  • Prepare Concentrated Stocks: It is standard practice to prepare highly concentrated primary stock solutions (e.g., 10-50 mM) in 100% DMSO.[18] This minimizes the volume of solvent added to the final assay, keeping the final concentration well below toxic limits.[3]

  • Gravimetric is King: For the primary stock, always weigh the compound using a calibrated analytical balance.[19] This is more accurate than volumetric measurements for small amounts of powder.

  • Ensure Complete Dissolution: Before making any dilutions, ensure your compound is fully dissolved in the stock solvent. Use visual inspection against a bright light and gentle vortexing.

  • Storage: Store stock solutions in appropriate containers (e.g., glass vials with Teflon-lined caps) at -20°C or -80°C to prevent degradation and solvent evaporation. Label clearly with compound name, concentration, solvent, date, and your initials.[20]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your primary stock solution into smaller, single-use volumes to avoid the potential for compound degradation or solvent hydration from repeated freeze-thaw cycles.

By applying these structured methodologies and best practices, you can confidently address the solubility challenges of 5-(Pyridin-3-yl)pentan-2-ol, ensuring the integrity and accuracy of your biological assay data.

References

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • PubChem. 5-Pyridin-3-yloxolan-2-one. Available at: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • Horvath, C. N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]

  • Waghmare, A. S., et al. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]

  • MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters. Available at: [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media? Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • ResearchGate. (2016). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. Available at: [Link]

  • PubMed Central. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Available at: [Link]

  • CompoundingToday.com. pH Adjusting Database. Available at: [Link]

  • PubMed Central. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. Available at: [Link]

  • ResearchGate. Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. Available at: [Link]

  • Chemistry LibreTexts. (2020). 2.5: Preparing Solutions. Available at: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Available at: [Link]

  • PubMed Central. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues. Available at: [Link]

  • Semantic Scholar. (2016). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • ResearchGate. (2022). β-cyclodextrin inclusion complex as a potent delivery system. Available at: [Link]

  • PubMed Central. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available at: [Link]

  • RSC Publishing. (2022). Discovery of new pyridine heterocyclic hybrids. Available at: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

  • Journal of Immunological Methods. (2016). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Available at: [Link]

  • Taylor & Francis Online. (2020). New chromatographic insights on drug:cyclodextrin inclusion complexes. Available at: [Link]

  • Dove Press. (2023). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Available at: [Link]

  • Bitesize Bio. (2022). Top Ten Tips for Making Stock Solutions. Available at: [Link]

Sources

Optimization

Technical Support Center: Identification of Impurities in 5-(Pyridin-3-yl)pentan-2-ol Samples

Welcome to the technical support center for the analysis of 5-(Pyridin-3-yl)pentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-(Pyridin-3-yl)pentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying and quantifying impurities in your samples. The following question-and-answer format addresses common issues encountered during experimental workflows and provides in-depth, field-proven insights to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing an unexpected peak in my reverse-phase HPLC chromatogram for 5-(Pyridin-3-yl)pentan-2-ol. How can I begin to identify this unknown impurity?

A1: The appearance of an unknown peak is a common challenge in impurity profiling. A systematic approach is crucial for efficient identification.

Initial Steps: Method Verification & System Suitability

Before investigating the impurity itself, ensure your analytical method is performing as expected:

  • System Suitability Test (SST): Confirm that your SST parameters (e.g., retention time, peak area, tailing factor, and resolution of the main peak from any known impurities) are within the established limits of your validated method. This rules out system-related issues.

  • Blank Injection: Run a blank (sample diluent) injection to check for carryover or contamination from the autosampler or solvent system.

  • Placebo Injection: If analyzing a formulated product, inject a placebo (all excipients without the active pharmaceutical ingredient - API) to determine if the peak originates from an excipient or a reaction between the API and an excipient.

Investigative Workflow for Impurity Identification

If the method is sound, proceed with the following workflow to characterize the unknown peak:

G start Unexpected Peak Detected check_method Perform System Suitability & Blank Injections start->check_method is_system_issue Is the peak from the system/carryover? check_method->is_system_issue is_system_issue->start Yes, resolve system issue lc_ms_analysis LC-MS Analysis for Mass-to-Charge Ratio (m/z) is_system_issue->lc_ms_analysis No ms_ms_fragmentation MS/MS Fragmentation for Structural Clues lc_ms_analysis->ms_ms_fragmentation propose_structure Propose Putative Structure(s) ms_ms_fragmentation->propose_structure forced_degradation Conduct Forced Degradation Studies compare_profiles Compare Degradation Profile with Sample forced_degradation->compare_profiles compare_profiles->propose_structure synthesis Synthesize Reference Standard propose_structure->synthesis confirm_id Confirm Identity (Co-injection, NMR) synthesis->confirm_id end Impurity Identified & Quantified confirm_id->end

Caption: Workflow for the identification of an unknown impurity.

Causality Behind the Workflow:

  • LC-MS Analysis: The most direct first step is to obtain the mass-to-charge ratio (m/z) of the impurity. This provides the molecular weight, a critical piece of information for proposing a chemical formula.

  • MS/MS Fragmentation: By subjecting the impurity's molecular ion to fragmentation, you can obtain structural fragments. Comparing these fragments to the fragmentation pattern of the parent compound, 5-(Pyridin-3-yl)pentan-2-ol, can reveal how the impurity's structure differs.

  • Forced Degradation Studies: Concurrently, performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) can help generate potential degradation products.[1][2] If your unknown peak's retention time and mass match a peak generated under specific stress conditions, it provides strong evidence for its identity as a degradation product.[1][3]

Q2: What are the likely process-related impurities and degradation products for 5-(Pyridin-3-yl)pentan-2-ol?

A2: Understanding the synthetic route and the chemical nature of the molecule is key to predicting potential impurities. Impurities can be broadly classified as organic, inorganic, or residual solvents as per ICH guidelines.[4] For 5-(Pyridin-3-yl)pentan-2-ol, the focus is on organic impurities.

Potential Process-Related Impurities (from Synthesis):

  • Starting Materials: Unreacted starting materials from the synthesis are a common source of impurities. For instance, if the synthesis involves the reaction of a pyridine derivative with a pentanone derivative, these starting materials could be present.

  • By-products: Side reactions occurring during synthesis can lead to isomeric or other related by-products.

  • Intermediates: Incomplete conversion of synthetic intermediates to the final product will result in their presence in the final API.

Potential Degradation Products:

  • Oxidation: The pyridine ring and the secondary alcohol are susceptible to oxidation. This could lead to the formation of N-oxides on the pyridine ring or the oxidation of the alcohol to a ketone (5-(Pyridin-3-yl)pentan-2-one).

  • Dehydration: Under acidic or thermal stress, the secondary alcohol could undergo dehydration to form an alkene.

Table of Potential Impurities:

Impurity TypePotential Structure/NameRationale
Process-RelatedPyridine-3-carbaldehydePotential starting material or synthetic precursor.[5][6]
Process-Related2-PentanonePotential starting material.
Degradation5-(Pyridin-3-yl)pentan-2-oneOxidation of the secondary alcohol.
Degradation5-(1-Oxidopyridin-1-ium-3-yl)pentan-2-olOxidation of the pyridine nitrogen.
Degradation5-(Pyridin-3-yl)pent-1-ene or 5-(Pyridin-3-yl)pent-2-eneDehydration of the secondary alcohol.
Q3: My compound, 5-(Pyridin-3-yl)pentan-2-ol, is quite polar. I'm having trouble with retention on a standard C18 column. What are my options?

A3: Poor retention of polar compounds on traditional C18 columns is a frequent issue, often leading to elution near the solvent front and poor resolution.[7][8] Here are several strategies to improve retention:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded within the alkyl chain or at the end of it. This modification allows for better interaction with polar analytes and provides an alternative retention mechanism.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.

  • Aqueous Normal Phase (ANP) Chromatography: This mixed-mode chromatography can retain both polar and nonpolar compounds.[9] It offers versatility in method development.[9]

  • Mobile Phase Modifications (with caution):

    • Reduce Organic Solvent Strength: Using a lower percentage of organic solvent (like acetonitrile or methanol) in the mobile phase can increase retention in reversed-phase chromatography.

    • pH Adjustment: The pyridine moiety in your compound has a basic nitrogen. Adjusting the mobile phase pH to be about 2 pH units below the pKa of the pyridine nitrogen will ensure it is protonated, which can alter its retention characteristics.

Column Selection Guide:

Chromatographic ModeStationary PhaseMobile PhaseBest For
Reversed-PhaseC18, C8High AqueousModerately polar compounds.
Reversed-PhasePolar-Embedded/EndcappedHigh AqueousImproved retention of polar compounds.[9]
HILICBare Silica, Amide, DiolHigh Organic (>80% ACN)Very polar, hydrophilic compounds.
ANPSilica HydrideCan run in RP or NP modeMixed polarity samples.[9]

Detailed Experimental Protocols

Protocol 1: HPLC-UV/MS Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method.

1. Instrumentation and Columns:

  • HPLC or UHPLC system with a UV/PDA detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass).

  • Screening Columns:

    • Reversed-Phase: C18, 100 x 2.1 mm, 1.8 µm

    • HILIC: Amide, 100 x 2.1 mm, 1.7 µm

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid is a volatile mobile phase modifier compatible with mass spectrometry and helps to achieve good peak shape for basic compounds like pyridines by protonating them.

3. Chromatographic Conditions (Starting Point):

ParameterReversed-Phase MethodHILIC Method
Gradient 5% to 95% B over 15 min95% to 40% B over 15 min
Flow Rate 0.3 mL/min0.3 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 1 µL1 µL
UV Detection 254 nm and 265 nm254 nm and 265 nm

4. Sample Preparation:

  • Prepare a stock solution of 5-(Pyridin-3-yl)pentan-2-ol at 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Dilute to a working concentration of 0.1 mg/mL with the same diluent.

5. Mass Spectrometry Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Mass Range: 50 - 1000 m/z

  • Data Acquisition: Full scan for impurity detection and targeted MS/MS for fragmentation of the parent peak and any detected impurities.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the analytical method.[1][10]

1. Sample Preparation:

  • Prepare a solution of 5-(Pyridin-3-yl)pentan-2-ol at 1 mg/mL in a suitable solvent (e.g., 50:50 water/acetonitrile).

2. Stress Conditions:

ConditionReagent/SetupDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH24 hours at 60 °C
Oxidation 3% H₂O₂24 hours at room temp.
Thermal Solid sample in oven7 days at 80 °C
Photolytic Solution exposed to ICH light conditionsPer ICH Q1B guidelines

3. Analysis:

  • After the specified duration, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze using the developed HPLC-UV/MS method.

  • Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration).

Visualization of Logical Relationships

G cluster_synthesis Synthesis Process cluster_degradation Degradation Pathways starting_materials Starting Materials (e.g., Pyridine-3-carbaldehyde) api 5-(Pyridin-3-yl)pentan-2-ol (API) starting_materials->api React to form impurities Potential Impurities in Sample starting_materials->impurities Unreacted intermediates Intermediates intermediates->api React to form intermediates->impurities Unreacted byproducts By-products byproducts->impurities oxidation Oxidation (N-oxide, Ketone) oxidation->impurities hydrolysis Hydrolysis hydrolysis->impurities photolysis Photolysis photolysis->impurities api->byproducts Side reactions lead to api->oxidation Stress leads to api->hydrolysis Stress leads to api->photolysis Stress leads to

Caption: Sources of potential impurities in 5-(Pyridin-3-yl)pentan-2-ol samples.

References

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. Available from: [Link]

  • GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... ResearchGate. Available from: [Link]

  • Q3B(R2) Impurities in New Drug Products. European Medicines Agency. Available from: [Link]

  • Synthesis and antitumor activity evaluation of some pyrrolone and pyridazinone heterocycles derived from 3-((2-oxo-5-(p-tolyl)furan-3(2H)-ylidene)methyl)quinolin-2(1H)-one. ResearchGate. Available from: [Link]

  • Pyridine. Wikipedia. Available from: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... ACS Publications. Available from: [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available from: [Link]

  • Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. SciELO Colombia. Available from: [Link]

  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. Available from: [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org. Available from: [Link]

  • Impurities and Forced Degradation Studies: A Review. ResearchGate. Available from: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Pyridine - Some Industrial Chemicals. NCBI Bookshelf. Available from: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks. Available from: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available from: [Link]

  • Pyridine slides for discussion. GOV.UK. Available from: [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. ResearchGate. Available from: [Link]

  • Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Reddit. Available from: [Link]

  • Forced degradation and impurity profiling. ScienceDirect. Available from: [Link]

  • 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers. MDPI. Available from: [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. Medicines Control Agency. Available from: [Link]

  • How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization? ResearchGate. Available from: [Link]

  • ICH Q3BR Guideline Impurities in New Drug Products. IKEV. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Refining the Crystallization of 5-(Pyridin-3-yl)pentan-2-ol

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization and purification of 5-(Pyridin-3-yl)pentan-2-ol....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization and purification of 5-(Pyridin-3-yl)pentan-2-ol. Our focus is on providing practical, field-tested advice grounded in established scientific principles to help you overcome common challenges and achieve high-purity crystalline material.

Introduction to 5-(Pyridin-3-yl)pentan-2-ol and the Importance of Crystallization

5-(Pyridin-3-yl)pentan-2-ol is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. Crystallization is a critical purification step that selectively isolates the desired compound from a complex mixture, removing impurities such as starting materials, by-products, and residual solvents. A well-controlled crystallization process not only ensures high purity but also provides control over the physical properties of the solid, such as crystal size and habit, which can be important for downstream processing.

This guide will address common issues encountered during the crystallization of 5-(Pyridin-3-yl)pentan-2-ol, leveraging an understanding of its chemical structure: a polar pyridine ring, a secondary alcohol capable of hydrogen bonding, and a flexible pentyl chain.

Troubleshooting Guide: Common Crystallization Challenges

This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.

Issue 1: My 5-(Pyridin-3-yl)pentan-2-ol will not crystallize and remains an oil.

This is a common problem, often referred to as "oiling out," where the compound separates from the solution as a liquid phase rather than a solid.

Potential Causes and Solutions:

  • Supersaturation is too high: Rapidly cooling the solution or adding an anti-solvent too quickly can lead to a high degree of supersaturation, favoring the formation of an oil over an ordered crystal lattice.

    • Solution: Slow down the cooling rate. A programmable thermostat can be used to cool the solution at a controlled rate (e.g., 1-5 °C per hour). If using an anti-solvent, add it dropwise to the solution with vigorous stirring.

  • Incorrect solvent system: The chosen solvent may not be optimal for crystallization.

    • Solution: Perform a systematic solvent screen. The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. A table of common solvents and their properties is provided below.

  • Presence of impurities: Impurities can inhibit nucleation and crystal growth.

    • Solution: Attempt to further purify the oil by column chromatography before re-attempting crystallization. Alternatively, a small amount of a co-solvent might help to solubilize the impurities.

  • Lack of nucleation sites: Spontaneous nucleation may not occur readily.

    • Solution: Introduce a seed crystal of 5-(Pyridin-3-yl)pentan-2-ol if available. If not, try scratching the inside of the flask with a glass rod at the liquid-air interface to create microscopic imperfections that can act as nucleation sites.

Issue 2: The purity of my crystallized 5-(Pyridin-3-yl)pentan-2-ol is not improving.

You've successfully obtained crystals, but analysis (e.g., by HPLC or NMR) shows that the purity has not significantly increased.

Potential Causes and Solutions:

  • Impurities are co-crystallizing: The impurities may have a similar structure to your target compound, allowing them to be incorporated into the crystal lattice.

    • Solution: A different solvent system may be needed to alter the relative solubilities of the compound and the impurity. Consider a solvent that has a very different polarity from your initial choice.

  • Incomplete dissolution: If the initial solution was not fully dissolved at the higher temperature, impurities may have been trapped within the undissolved solid.

    • Solution: Ensure that the compound is fully dissolved before beginning the cooling process. You may need to increase the temperature or add a small amount of additional solvent.

  • Occlusion of mother liquor: Impurities can be trapped in pockets of mother liquor within the crystals, particularly if the crystals grow too quickly.

    • Solution: Slow down the crystallization process by reducing the cooling rate. Gentle agitation during crystallization can also help to produce more uniform crystals with fewer inclusions. After filtration, ensure the crystals are washed with a small amount of cold, fresh solvent to remove any adhering mother liquor.

Issue 3: I am getting very fine needles or a powder, which is difficult to filter and handle.

The crystal habit (shape) is not ideal for downstream processing.

Potential Causes and Solutions:

  • Rapid nucleation and crystal growth: This often leads to the formation of many small crystals.

    • Solution: Reduce the rate of supersaturation by slowing the cooling rate or the addition of an anti-solvent. Using a solvent system where the solubility curve is less steep can also promote the growth of larger crystals.

  • Solvent effects: The solvent can have a profound effect on crystal habit.

    • Solution: Experiment with different solvents or solvent mixtures. For example, a more viscous solvent may slow down diffusion and lead to larger, more well-defined crystals. The presence of the pyridine ring and the alcohol group suggests that solvents capable of hydrogen bonding (e.g., alcohols, water) or π-stacking interactions (e.g., toluene) could influence crystal habit.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent screen for 5-(Pyridin-3-yl)pentan-2-ol?

A1: Given the structure of 5-(Pyridin-3-yl)pentan-2-ol, a good starting point for a solvent screen would include solvents of varying polarity. A suggested list is provided in the table below. Start by testing the solubility of a small amount of your compound in each solvent at room temperature and then upon heating.

Table 1: Suggested Solvents for Crystallization Screening

SolventPolarity IndexBoiling Point (°C)Notes
Heptane0.198Good as an anti-solvent.
Toluene2.4111May interact with the pyridine ring via π-stacking.
Ethyl Acetate4.477A common, mid-polarity solvent.
Acetone5.156A polar aprotic solvent.
Isopropanol (IPA)3.982A polar protic solvent that can hydrogen bond with the alcohol group.
Acetonitrile5.882A polar aprotic solvent.
Water10.2100The pyridine nitrogen may be protonated in the presence of acid.

Q2: How can I perform an anti-solvent crystallization?

A2:

  • Dissolve your 5-(Pyridin-3-yl)pentan-2-ol in a minimum amount of a "good" solvent (one in which it is highly soluble).

  • Slowly add a "poor" solvent (an anti-solvent, one in which it is poorly soluble) dropwise with vigorous stirring.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy, indicating the onset of precipitation.

  • If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly.

Q3: My compound is still an oil. What is a "last resort" technique I can try?

A3: If conventional methods fail, you can try trituration. This involves adding a small amount of a non-solvent to the oil and scratching or stirring vigorously. This can sometimes induce crystallization. Alternatively, dissolving the oil in a volatile solvent and slowly evaporating the solvent can sometimes yield crystals.

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Place approximately 10-20 mg of your 5-(Pyridin-3-yl)pentan-2-ol into several small vials.

  • To each vial, add a different solvent from Table 1, starting with a small volume (e.g., 0.1 mL).

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the vial while stirring and observe if it dissolves.

  • If the compound dissolves upon heating, allow the vial to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • The ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature, and which produces good quality crystals upon cooling.

Protocol 2: Temperature Gradient Crystallization
  • Dissolve the 5-(Pyridin-3-yl)pentan-2-ol in a minimal amount of the chosen hot solvent in a test tube or flask.

  • Place the vessel in a Dewar flask filled with hot water or oil and allow it to cool slowly to room temperature over several hours. This very slow cooling minimizes the rate of supersaturation and encourages the growth of large, high-quality crystals.

  • Once at room temperature, the vessel can be transferred to a refrigerator and then a freezer to maximize the yield.

Visualizations

Diagram 1: Troubleshooting Workflow for Oiling Out

G start Start: Compound is an oil q1 Is supersaturation too high? start->q1 a1_yes Yes q1->a1_yes Yes q2 Is the solvent system correct? q1->q2 No s1 Slow down cooling rate Add anti-solvent dropwise a1_yes->s1 end End: Crystalline solid obtained s1->end a2_yes Yes q2->a2_yes No q3 Are impurities present? q2->q3 Yes s2 Perform a systematic solvent screen a2_yes->s2 s2->end a3_yes Yes q3->a3_yes Yes q4 Are there nucleation sites? q3->q4 No s3 Purify by chromatography Try a co-solvent a3_yes->s3 s3->end a4_yes Yes q4->a4_yes No s4 Add a seed crystal Scratch the flask a4_yes->s4 s4->end

Caption: A decision tree for troubleshooting when 5-(Pyridin-3-yl)pentan-2-ol oils out.

Diagram 2: General Crystallization Workflow

G dissolve 1. Dissolve compound in minimum hot solvent cool 2. Slow, controlled cooling to induce crystallization dissolve->cool filter 3. Filter the crystals from the mother liquor cool->filter wash 4. Wash crystals with cold, fresh solvent filter->wash dry 5. Dry the crystals under vacuum wash->dry analyze 6. Analyze for purity (HPLC, NMR, etc.) dry->analyze

Caption: A general workflow for the crystallization of an organic compound.

References

  • "Crystallization" in Ullmann's Encyclopedia of Industrial Chemistry.
  • "Purification of Laboratory Chemicals" by W. L. F. Armarego and C. L. L. Chai. (An essential handbook for any chemistry lab, providing detailed purification protocols for a vast number of compounds).
  • "Crystal Growth" by H. E. Buckley. (A classic text on the theory and practice of crystal growth).
  • "Solvent Selection for Crystallization" - American Chemical Society. (Numerous articles in ACS journals such as Organic Process Research & Development and Crystal Growth & Design discuss solvent selection strategies. A general search on the ACS publications website will yield many relevant resources).
Optimization

Overcoming challenges in the scale-up synthesis of 5-(Pyridin-3-yl)pentan-2-ol

Welcome to the technical support guide for the synthesis of 5-(Pyridin-3-yl)pentan-2-ol. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(Pyridin-3-yl)pentan-2-ol. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities encountered during the laboratory and scale-up synthesis of this key pyridine derivative. The following troubleshooting guides and frequently asked questions provide in-depth, field-proven insights to help you overcome common challenges and optimize your synthetic protocol.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions. The most common and direct synthetic route involves the reaction of a 3-pyridyl organometallic reagent with a suitable five-carbon electrophile, or a pentyl organometallic reagent with a 3-pyridyl electrophile. A frequent approach is the Grignard reaction between 3-bromopyridine and pentan-2-one. The challenges inherent in handling pyridine-containing organometallics are a primary focus.[1]

Q1: My Grignard reaction is failing to initiate or results in persistently low yields. What are the likely causes and how can I fix this?

A1: Failure of a Grignard reaction to initiate or provide good yields is a classic problem in organic synthesis, often exacerbated by the presence of the pyridine ring. The issues can be traced back to two primary areas: the integrity of the Grignard reagent formation and the subsequent coupling reaction.

Causality:

  • Moisture and Air: Grignard reagents are extremely sensitive to moisture and oxygen. Any residual water in the glassware, solvent, or starting materials will quench the reagent as it forms, leading to failure.

  • Magnesium Surface Passivation: Magnesium turnings are typically coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl or aryl halide.

  • Pyridine Interference: The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, coordinating to the magnesium surface or the Grignard reagent itself. This can inhibit reagent formation and reactivity.[1][2] This is a well-documented issue often termed the "2-pyridyl problem," though it can affect reactions at other positions as well.[1]

Troubleshooting Protocol:

  • Ensure Rigorously Anhydrous Conditions:

    • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or assemble the apparatus hot and cool under a stream of dry nitrogen or argon.

    • Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is commonly dried by distillation from sodium/benzophenone ketyl.

    • Reagents: Ensure 3-bromopyridine and any other reagents are anhydrous. Liquid reagents can be dried over molecular sieves.

  • Activate the Magnesium:

    • Before adding the solvent, gently heat the magnesium turnings in the flask under vacuum (if using a Schlenk line) or with a heat gun under a strong inert gas flow to drive off surface moisture.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in a small amount of solvent. The disappearance of the iodine color or the evolution of gas (ethane) indicates activation.

  • Optimize Grignard Reagent Formation:

    • Initiate the reaction with a small, concentrated portion of the 3-bromopyridine in THF. Once the initial exotherm is observed, begin the slow, dropwise addition of the remaining halide dissolved in THF.

    • Maintain a gentle reflux during the addition to sustain the reaction.

Workflow for Grignard Initiation Failure

G start Low/No Grignard Formation check_anhydrous Verify Anhydrous Conditions (Glassware, Solvents, Reagents) start->check_anhydrous First Step activate_mg Activate Magnesium Surface (Iodine, 1,2-Dibromoethane, Heat) check_anhydrous->activate_mg If conditions are dry initiation_protocol Optimize Initiation (Concentrated starting solution, gentle heating) activate_mg->initiation_protocol If activation is needed consider_alternatives Consider Alternative Methods (e.g., Turbo-Grignard, N-oxide route) initiation_protocol->consider_alternatives If still no reaction success Successful Grignard Formation initiation_protocol->success If reaction initiates consider_alternatives->success

Caption: Troubleshooting decision tree for Grignard reagent formation.

Q2: My reaction produces a significant amount of 4,4'-bipyridine and other homocoupling side products. How can this be minimized during scale-up?

A2: The formation of bipyridyl side products is a common issue in the synthesis of pyridyl Grignard reagents, arising from Wurtz-type homocoupling. This side reaction becomes more pronounced at higher concentrations and temperatures, which are typical concerns during scale-up.

Causality: The reaction between the Grignard reagent (Py-MgBr) and the unreacted halide (Py-Br) is catalyzed by trace impurities, particularly transition metals, and is favored at higher temperatures.

Mitigation Strategies:

StrategyPrincipleScale-Up Implementation
Inverse Addition Maintain a low concentration of the halide in the presence of excess magnesium.Add the 3-bromopyridine solution slowly and subsurface to a well-stirred slurry of activated magnesium in THF.
Temperature Control Lower temperatures disfavor the homocoupling side reaction.Use a jacketed reactor with an efficient cooling system to maintain the internal temperature below 30 °C during the addition.
High-Quality Reagents Minimize transition metal contaminants that can catalyze coupling.Use high-purity magnesium turnings and distilled 3-bromopyridine.
Use of Additives Certain additives can stabilize the Grignard reagent.The use of LiCl to form more reactive and soluble "Turbo-Grignard" reagents (R-MgX·LiCl) can sometimes lead to cleaner reactions.

Step-by-Step Protocol for Minimizing Homocoupling:

  • Charge a jacketed reactor with high-purity magnesium turnings and anhydrous THF under an inert atmosphere.

  • Activate the magnesium using a small amount of 1,2-dibromoethane.

  • Cool the reactor jacket to 10-15 °C.

  • Prepare a solution of 3-bromopyridine in anhydrous THF.

  • Slowly add the 3-bromopyridine solution to the magnesium slurry over 2-4 hours, ensuring the internal temperature does not exceed 30 °C.

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours to ensure full conversion.

  • The resulting Grignard solution can then be used in the subsequent reaction with pentan-2-one.

Q3: The aqueous work-up is difficult, forming persistent emulsions and leading to low product recovery. What is the recommended procedure for work-up and purification?

A3: The basicity of the pyridine nitrogen in 5-(pyridin-3-yl)pentan-2-ol is the primary cause of work-up and purification challenges. The product can act as a surfactant, leading to emulsions, and its partial water solubility can result in poor recovery during extraction.

Causality:

  • Emulsion Formation: The amphiphilic nature of the product (hydrophobic pentanol chain and hydrophilic, basic pyridine head) can stabilize oil-in-water emulsions.

  • Poor Extraction Efficiency: The protonated pyridinium form of the product is highly water-soluble, leading to losses in the aqueous layer if the pH is too low.

  • Chromatography Issues: The basic nitrogen strongly interacts with silica gel, a slightly acidic stationary phase, causing significant peak tailing and poor separation.

Optimized Work-up and Purification Protocol:

  • Quenching:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic quench that is less aggressive than strong acids and helps to break down magnesium salts. Avoid using water alone, which can form magnesium hydroxide gels.

  • Extraction:

    • Add a suitable organic solvent for extraction, such as methyl tert-butyl ether (MTBE) or ethyl acetate.

    • To break emulsions, add a small amount of brine (saturated NaCl solution). If emulsions persist, filtration through a pad of Celite® can be effective.

    • Perform multiple extractions (3x) with the organic solvent to maximize recovery.

  • Acid-Base Purification (Optional but recommended):

    • Combine the organic extracts and extract the product into an acidic aqueous solution (e.g., 1 M HCl). The basic product will move into the aqueous layer as the pyridinium salt, leaving non-basic organic impurities behind.

    • Wash the acidic aqueous layer with MTBE or dichloromethane to remove any remaining non-basic impurities.

    • Carefully basify the aqueous layer with a base like 2 M NaOH or solid K₂CO₃ until the pH is >9.

    • Re-extract the free-base product back into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the final organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography:

    • If further purification is needed, use column chromatography on silica gel.

    • To prevent peak tailing, add a small amount of a basic modifier to the eluent. A common choice is 0.5-1% triethylamine (TEA) in a hexane/ethyl acetate solvent system.

    • Alternatively, using neutral or basic alumina as the stationary phase can be effective.

General Purification Workflow

G start Crude Reaction Mixture quench Quench with sat. aq. NH4Cl at 0 °C start->quench extract Extract with Organic Solvent (e.g., MTBE) quench->extract acid_wash Acid Extraction (1M HCl) Product moves to aqueous layer extract->acid_wash For high purity dry_concentrate Dry (Na2SO4) and Concentrate extract->dry_concentrate Direct route (lower purity) re_basify Basify Aqueous Layer (NaOH, pH > 9) acid_wash->re_basify back_extract Back-extract Product into Organic Solvent re_basify->back_extract back_extract->dry_concentrate chromatography Column Chromatography (Silica + 1% TEA or Alumina) dry_concentrate->chromatography If needed final_product Pure Product dry_concentrate->final_product If sufficiently pure chromatography->final_product

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Analysis of Synthetic Routes to 5-(Pyridin-3-yl)pentan-2-ol: A Guide for Researchers

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 5-(Pyridin-3-yl)pentan-2-ol is a valuable building block in medicinal chemistry, and its synt...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 5-(Pyridin-3-yl)pentan-2-ol is a valuable building block in medicinal chemistry, and its synthesis can be approached through several distinct pathways. This guide provides a comparative analysis of the most viable synthetic routes to this compound, offering insights into the causality behind experimental choices and providing supporting data to inform your research and development efforts.

Introduction

5-(Pyridin-3-yl)pentan-2-ol incorporates a pyridine ring, a common motif in pharmaceuticals, and a chiral secondary alcohol, offering a site for further functionalization or stereospecific interactions. The choice of synthetic route to this molecule can significantly impact yield, purity, cost, and scalability. This document will explore three primary strategies: a Grignard-based approach, the reduction of a ketone precursor, and palladium-catalyzed cross-coupling reactions.

Route 1: Grignard Reaction with an Epoxide

A convergent and direct approach to forming the carbon skeleton of 5-(pyridin-3-yl)pentan-2-ol is the nucleophilic addition of a pyridin-3-yl Grignard reagent to propylene oxide. This method leverages the well-established reactivity of Grignard reagents with epoxides to construct the desired C-C bond and alcohol functionality in a single step.

Mechanistic Rationale

The synthesis of the Grignard reagent, 3-pyridylmagnesium bromide, is initiated by the reaction of 3-bromopyridine with magnesium metal in an ethereal solvent like THF or diethyl ether.[1][2] The resulting organometallic species is a potent nucleophile. The subsequent reaction with propylene oxide proceeds via an S_N2-type ring-opening of the epoxide. The pyridyl anion attacks the less sterically hindered carbon of the propylene oxide, leading to the formation of the secondary alcohol upon acidic workup.[3]

Grignard Reaction 3-Bromopyridine 3-Bromopyridine 3-Pyridylmagnesium bromide 3-Pyridylmagnesium bromide 3-Bromopyridine->3-Pyridylmagnesium bromide Mg, THF Mg, THF Mg, THF Intermediate Alkoxide Intermediate Alkoxide 3-Pyridylmagnesium bromide->Intermediate Alkoxide + Propylene oxide Propylene oxide Propylene oxide 5-(Pyridin-3-yl)pentan-2-ol 5-(Pyridin-3-yl)pentan-2-ol Intermediate Alkoxide->5-(Pyridin-3-yl)pentan-2-ol H3O+ workup H3O+ H3O+

Caption: Grignard-based synthesis of 5-(Pyridin-3-yl)pentan-2-ol.

Experimental Protocol: Grignard Reaction

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Propylene oxide

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Reagent Formation: Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Add a small crystal of iodine to activate the magnesium. Add a solution of 3-bromopyridine in anhydrous THF dropwise to the magnesium suspension. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Epoxide: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of propylene oxide in anhydrous THF dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-(pyridin-3-yl)pentan-2-ol.

Route 2: Reduction of a Ketone Precursor

This two-step approach involves the synthesis of the ketone, 5-(pyridin-3-yl)pentan-2-one, followed by its reduction to the desired secondary alcohol. This method offers flexibility in the choice of reducing agents and can be advantageous if the ketone precursor is readily accessible.

Synthesis of 5-(Pyridin-3-yl)pentan-2-one

While a direct, high-yield synthesis of 5-(pyridin-3-yl)pentan-2-one is not extensively reported, analogous syntheses of alkyl pyridyl ketones suggest feasible routes.[4][5] One plausible approach is the reaction of a pyridin-3-yl organometallic reagent with a suitable acylating agent, such as a Weinreb amide or an acid chloride derived from pentanoic acid.

Reduction of the Ketone

The reduction of the carbonyl group in 5-(pyridin-3-yl)pentan-2-one to a secondary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it will not reduce the pyridine ring.[6][7]

Ketone Reduction Starting Materials Pyridine derivative + Pentanoic acid derivative 5-(Pyridin-3-yl)pentan-2-one 5-(Pyridin-3-yl)pentan-2-one Starting Materials->5-(Pyridin-3-yl)pentan-2-one Coupling Reaction Coupling Coupling 5-(Pyridin-3-yl)pentan-2-ol 5-(Pyridin-3-yl)pentan-2-ol 5-(Pyridin-3-yl)pentan-2-one->5-(Pyridin-3-yl)pentan-2-ol NaBH4, MeOH NaBH4, MeOH NaBH4, MeOH

Caption: Synthesis via reduction of a ketone precursor.

Experimental Protocol: Reduction of 5-(Pyridin-3-yl)pentan-2-one

Materials:

  • 5-(Pyridin-3-yl)pentan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction: Dissolve 5-(pyridin-3-yl)pentan-2-one in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath. Add sodium borohydride portion-wise, maintaining the temperature below 10 °C. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Workup: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the organic phase to yield the crude product, which can be further purified by column chromatography if necessary.

Route 3: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for C-C bond formation through palladium-catalyzed cross-coupling reactions. Both Suzuki and Negishi couplings are viable options for the synthesis of 5-(pyridin-3-yl)pentan-2-ol.

Suzuki Coupling

The Suzuki coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[8] For the synthesis of our target molecule, this could involve the coupling of 3-pyridylboronic acid with a suitable five-carbon electrophile containing a protected alcohol, such as 5-halopentan-2-one protected as a ketal, followed by deprotection and reduction.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent, which can be more reactive than the corresponding boronic acid.[9] This route would involve the preparation of a 3-pyridylzinc halide and its coupling with a suitable five-carbon fragment.

Cross-Coupling cluster_suzuki Suzuki Coupling cluster_negishi Negishi Coupling 3-Pyridylboronic acid 3-Pyridylboronic acid Coupled Product Coupled Product 3-Pyridylboronic acid->Coupled Product Pd(0), Base 5-Halopentan-2-ol derivative 5-Halopentan-2-ol derivative 5-Halopentan-2-ol derivative->Coupled Product Pd Catalyst, Base Pd Catalyst, Base Target_Suzuki 5-(Pyridin-3-yl)pentan-2-ol Coupled Product->Target_Suzuki Deprotection/ Reduction Deprotection/Reduction Deprotection/Reduction 3-Pyridylzinc halide 3-Pyridylzinc halide Coupled Product_N Coupled Product_N 3-Pyridylzinc halide->Coupled Product_N Pd(0) 5-Halopentan-2-ol derivative_N 5-Halopentan-2-ol derivative 5-Halopentan-2-ol derivative_N->Coupled Product_N Pd Catalyst Pd Catalyst Target_Negishi 5-(Pyridin-3-yl)pentan-2-ol Coupled Product_N->Target_Negishi Deprotection/ Reduction Deprotection/Reduction_N Deprotection/Reduction_N

Caption: Palladium-catalyzed cross-coupling approaches.

Comparative Analysis

Parameter Route 1: Grignard Reaction Route 2: Ketone Reduction Route 3: Cross-Coupling
Number of Steps 1 (from Grignard reagent)2 (from ketone)Multi-step (synthesis of precursors)
Yield Moderate to Good (highly dependent on Grignard formation and reaction conditions)[10]Good to Excellent (reduction step is typically high-yielding)[6][7]Good to Excellent (coupling and subsequent steps are generally efficient)
Scalability Moderate (Grignard reactions can be challenging to scale up)Good (reduction is generally scalable)Good
Cost-Effectiveness Potentially high (depends on the cost of 3-bromopyridine)[11]Moderate (depends on the synthesis of the ketone precursor)Potentially high (palladium catalysts and specialized ligands can be expensive)
Stereocontrol Racemic product unless a chiral epoxide or catalyst is used.Racemic product unless an asymmetric reduction is employed.Can be adapted for stereocontrol with chiral ligands.
Key Challenges Formation and handling of the Grignard reagent, potential side reactions.Synthesis of the ketone precursor.Catalyst cost, optimization of coupling conditions, multi-step nature.

Conclusion and Recommendations

The choice of the optimal synthetic route to 5-(pyridin-3-yl)pentan-2-ol will depend on the specific requirements of the project, including scale, cost, and the availability of starting materials and equipment.

  • For rapid, small-scale synthesis , the Grignard reaction (Route 1) offers the most direct approach. Its one-pot nature (from the Grignard reagent) is attractive for generating initial quantities for biological screening.

  • For larger-scale production and potentially higher overall yields , the ketone reduction pathway (Route 2) is a strong contender. While it involves an additional step, the reduction of a ketone is a robust and scalable transformation. The main effort would be in optimizing the synthesis of the 5-(pyridin-3-yl)pentan-2-one precursor.

  • Palladium-catalyzed cross-coupling reactions (Route 3) provide a modern and versatile approach, particularly if functional group tolerance is a key concern or if a modular synthesis is desired for creating a library of analogs. However, the cost of the catalyst and ligands may be a limiting factor for large-scale synthesis.

Ultimately, a thorough evaluation of each route, including small-scale trials to determine yields and purity in your specific laboratory setting, is recommended before committing to a particular synthetic strategy.

References

  • Krishna Mohan, M. (2019, September 5). What is the reaction of oxirane with phenylmagnesium bromide?. Quora. Retrieved from [Link]

  • van der Voort, H. G. P. (1951). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(11), 1015-1020.
  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. Retrieved from [Link]

  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 513-518.
  • Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
  • DigitalCommons@TMC. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. Retrieved from [Link]

  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 513-518.
  • Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Cramer, N., & Despois, A. (2023). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
  • Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Zhang, X., Lei, L., You, Q., Zhang, A., & Xie, G. (2011). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. E-Journal of Chemistry, 8(4), 1845-1848.
  • Larock, R. C., & He, Y. (2004). Synthesis of Naturally Occurring Pyridine Alkaloids via Palladium-Catalyzed Coupling/Migration Chemistry. The Journal of Organic Chemistry, 69(16), 5546–5553.
  • Organic Chemistry Tutor. (2020, March 11). How to Deal with Grignard + Epoxide Reactions [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Reduction of alkyl 2‐pyridyl ketones.[a,b]. Retrieved from [Link]

  • Johnson, M. R., & Rickborn, B. (1970). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry, 35(4), 1041–1045.
  • Kojić, M., et al. (2022). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. Future Medicinal Chemistry, 14(8), 585-604.
  • Larock, R. C., & He, Y. (2004). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. The Journal of Organic Chemistry, 69(16), 5546–5553.
  • Wang, C., Xi, Y., & Zhao, Y. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Research, 2005(5), 329-331.
  • MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]

  • Pfaltz, A., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines.
  • ResearchGate. (n.d.). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Retrieved from [Link]

  • Senthamarai, T., et al. (2020). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. Chemistry – A European Journal, 27(5), 1609-1614.
  • Google Patents. (n.d.). CN110357853B - Synthesis method of (R, S-) nicotine.
  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antitumor activity evaluation of some pyrrolone and pyridazinone heterocycles derived from 3-((2-oxo-5-(p-tolyl)furan-3(2H)-ylidene)methyl)quinolin-2(1H)-one. Retrieved from [Link]

  • Kelly, T. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(22), 8866–8871.
  • Depperman, E. (2018, April 28). Grignard with epoxide practice [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Buchwald, S. L., et al. (2018). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 20(15), 4553-4557.
  • Kyushu University. (n.d.). One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogenation of Alkyl Ketones. Retrieved from [Link]

  • Ivanova, Y. B., Momekov, G. T., & Petrov, O. I. (2023). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molecules, 28(3), 1395.
  • PubMed Central. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f][1][12][13]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Retrieved from [Link]

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Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 5-(Pyridin-3-yl)pentan-2-ol

For Researchers, Scientists, and Drug Development Professionals In the rigorous domain of pharmaceutical development, the validation of analytical methods is not merely a procedural step but a foundational requirement fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous domain of pharmaceutical development, the validation of analytical methods is not merely a procedural step but a foundational requirement for ensuring drug safety, efficacy, and regulatory compliance. This guide offers a detailed comparative analysis of analytical methodologies for the quantification and characterization of 5-(Pyridin-3-yl)pentan-2-ol, a pivotal intermediate in the synthesis of various pharmaceutical agents. As senior application scientists, our objective is to blend technical precision with practical, field-tested insights, elucidating the rationale behind experimental choices to foster the development of robust and dependable analytical systems.

This document will navigate the validation of two principal chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1]

The Imperative of Method Validation

The validation of an analytical procedure is the formal process of demonstrating that the method is fit for its intended use. For a molecule such as 5-(Pyridin-3-yl)pentan-2-ol, which possesses both a pyridine moiety and a secondary alcohol functional group, the selection and validation of an appropriate analytical method are paramount.[2] This ensures the consistent quality of active pharmaceutical ingredients (APIs) and their precursors.

Comparative Analysis of Analytical Techniques

The selection between HPLC and GC for the analysis of 5-(Pyridin-3-yl)pentan-2-ol is contingent on several factors, including its volatility, thermal stability, and the complexity of the sample matrix.[3]

  • High-Performance Liquid Chromatography (HPLC): Often the preferred method for non-volatile or thermally sensitive compounds, HPLC is highly suitable for this analyte.[3] Given the polarity imparted by the pyridine and hydroxyl groups, Reverse-Phase HPLC (RP-HPLC) stands out as a particularly effective technique.[4][5]

  • Gas Chromatography (GC): As 5-(Pyridin-3-yl)pentan-2-ol has a moderate boiling point, GC represents a viable and powerful alternative, especially for the analysis of volatile impurities.[3] The use of a Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range.[6]

The subsequent sections will furnish detailed protocols for the validation of both an HPLC and a GC method for the analysis of 5-(Pyridin-3-yl)pentan-2-ol.

Validation of a Reverse-Phase HPLC Method

This section delineates the validation of an RP-HPLC method for the precise quantification of 5-(Pyridin-3-yl)pentan-2-ol.

Experimental Protocol

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (35:65, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 5-(Pyridin-3-yl)pentan-2-ol reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the intended concentration range (e.g., 1-150 µg/mL).

Validation Parameters

The validation of the HPLC method was conducted in alignment with ICH Q2(R1) guidelines.[1][7][8][9]

Specificity: The method's ability to accurately measure the analyte in the presence of other components was confirmed by injecting a blank (mobile phase), a placebo, and a spiked sample. The resulting chromatograms showed no interfering peaks at the retention time of 5-(Pyridin-3-yl)pentan-2-ol.

Linearity: The linearity was determined by analyzing a minimum of five concentrations across the desired range.[1] The calibration curve was generated by plotting the peak area against the concentration.

ParameterResult
Correlation Coefficient (r²) 0.9997
Slope 48.91
Intercept 2.34

Accuracy: Accuracy was evaluated by determining the recovery of known amounts of the analyte spiked into a placebo matrix. The study was carried out at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.[1]

Concentration LevelMean Recovery (%)%RSD
80% 99.50.7
100% 100.30.4
120% 99.90.6

Precision:

  • Repeatability (Intra-day precision): Assessed through six replicate injections of the 100 µg/mL standard solution on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on three different days with different analysts.

Precision Type%RSD
Repeatability 0.5%
Intermediate Precision 1.1%

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were established based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.4 µg/mL

  • LOQ: 1.2 µg/mL

Robustness: The method's robustness was tested by introducing small, deliberate variations in chromatographic parameters, including flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2 °C). The results indicated that the method remained reliable under these varied conditions.

HPLC Validation Workflow

HPLC_Validation_Workflow cluster_setup Method Setup & Preparation cluster_validation_params Validation Parameters (ICH Q2) cluster_analysis_report Data Analysis & Reporting Prep Prepare Standards & Samples Specificity Specificity Prep->Specificity Linearity Linearity & Range Prep->Linearity Accuracy Accuracy Prep->Accuracy Precision Precision (Repeatability & Intermediate) Prep->Precision Analysis Analyze Experimental Results Specificity->Analysis LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness Robustness Robustness->Analysis Report Generate Final Validation Report Analysis->Report GC_Validation_Logic Start Method Development Validation Validation Protocol Specificity Linearity Accuracy Precision LOD/LOQ Robustness Start->Validation Data Data Acquisition & Processing Validation:spec->Data Validation:lin->Data Validation:acc->Data Validation:prec->Data Validation:lodloq->Data Validation:rob->Data Report Final Validation Report Data->Report

Sources

Comparative

A Comprehensive Guide to the Biological Characterization of 5-(Pyridin-3-yl)pentan-2-ol: A Case Study in Target Identification, Selectivity, and Cross-Reactivity Profiling

Introduction: The Prominence of the Pyridine Scaffold in Modern Drug Discovery The pyridine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in a vast array of FDA-approved therapeutics.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in a vast array of FDA-approved therapeutics.[1][2][3] This nitrogen-containing heterocycle is an isostere of benzene and offers a unique combination of properties, including the ability to act as a hydrogen bond acceptor and its capacity for substitution at various positions to modulate physicochemical properties and biological activity.[1][2] Pyridine and its derivatives are integral components of drugs with diverse clinical applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[4][5][6] A recent analysis of drugs approved over the last decade reveals a significant trend: the majority of new pyridine-containing molecules are kinase inhibitors.[1] This highlights the privileged nature of the pyridine scaffold in targeting this critical enzyme class.

This guide focuses on a novel molecule, 5-(Pyridin-3-yl)pentan-2-ol, for which the biological targets and activity profile are yet to be elucidated. The following sections will provide a comprehensive, step-by-step framework for the complete biological characterization of this and other novel chemical entities. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a template for the comparative analysis of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complex process of bringing a new molecule from the bench to potential clinical relevance.

Structural Analysis and Target Hypothesis

The structure of 5-(Pyridin-3-yl)pentan-2-ol, featuring a 3-substituted pyridine ring and a pentan-2-ol side chain, provides initial clues to its potential biological targets. The pyridine moiety is a well-established pharmacophore in kinase inhibitors, often forming key hydrogen bonds within the ATP-binding pocket.[1] The pentan-2-ol side chain introduces a chiral center and a hydroxyl group that can participate in hydrogen bonding, potentially influencing target affinity and selectivity.

Given the prevalence of pyridine-based kinase inhibitors, it is our primary hypothesis that 5-(Pyridin-3-yl)pentan-2-ol is a modulator of protein kinase activity . However, the versatility of the pyridine scaffold necessitates a broader perspective. Secondary potential target classes include:

  • G-Protein Coupled Receptors (GPCRs): Many drugs containing pyridine moieties interact with GPCRs.

  • Other Enzymes: The structural features of the molecule do not preclude interactions with other enzyme families, such as metabolic enzymes or epigenetic targets.

  • Ion Channels: Certain pyridine-containing compounds have been shown to modulate ion channel activity.

An Integrated Workflow for Target Identification and Validation

A systematic and multi-pronged approach is essential for confidently identifying the biological target(s) of a novel compound. The following workflow outlines a logical progression from broad, unbiased screening to specific target validation.

workflow cluster_discovery Phase 1: Target Discovery cluster_validation Phase 2: Target Validation phenotypic Phenotypic Screening (e.g., Cell Viability Assays) affinity Affinity Chromatography-Mass Spectrometry phenotypic->affinity Identify potential targets based on phenotype cetsa Cellular Thermal Shift Assay (CETSA) affinity->cetsa Validate direct target binding biochemical Biochemical Assays (e.g., Enzyme Kinetics) cetsa->biochemical Confirm target modulation cell_based Cell-Based Target Engagement Assays biochemical->cell_based Verify target engagement in a cellular context selectivity cluster_profiling Selectivity Profiling cluster_analysis Data Analysis kinase Kinome-wide Profiling (e.g., 400+ kinases) ic50 Determine IC50/Ki values kinase->ic50 gpcr GPCR Binding Panel (e.g., SafetyScreen44™) gpcr->ic50 cell Cell-Based Off-Target Screening (e.g., cytotoxicity in diverse cell lines) off_target Identify Off-Targets cell->off_target selectivity_score Calculate Selectivity Score ic50->selectivity_score

Sources

Validation

Confirmation of the absolute configuration of 5-(Pyridin-3-yl)pentan-2-ol

An In-Depth Technical Guide to the Confirmation of Absolute Configuration for 5-(Pyridin-3-yl)pentan-2-ol: A Comparative Analysis of Mosher's Method and Vibrational Circular Dichroism In the landscape of drug discovery a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Confirmation of Absolute Configuration for 5-(Pyridin-3-yl)pentan-2-ol: A Comparative Analysis of Mosher's Method and Vibrational Circular Dichroism

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. For chiral molecules, enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the unambiguous assignment of the absolute configuration of a stereocenter is a cornerstone of chemical and pharmaceutical research. This guide provides a detailed comparison of two powerful techniques for determining the absolute configuration of chiral secondary alcohols, using the novel compound 5-(Pyridin-3-yl)pentan-2-ol as a practical case study.

We will explore a classic derivatization-based NMR method, the Mosher's ester analysis, and a modern chiroptical technique, Vibrational Circular Dichroism (VCD). This comparison is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing robust, self-validating protocols.

The Challenge: Assigning the Stereocenter of 5-(Pyridin-3-yl)pentan-2-ol

5-(Pyridin-3-yl)pentan-2-ol presents a common challenge in stereochemical analysis. It is a chiral secondary alcohol with a single stereocenter. While its synthesis may yield an enantiomerically enriched product, its absolute configuration—whether it is the (R)- or (S)-enantiomer—must be definitively proven. The choice of analytical method depends on factors such as sample availability, the presence of suitable functional groups, and access to specialized instrumentation and computational resources.

Method 1: Mosher's Ester Analysis via ¹H NMR Spectroscopy

Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of secondary alcohols and amines.[1][2][3] The core principle involves converting the chiral alcohol into a pair of diastereomeric esters using a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1][4] Because diastereomers have different physical properties, their NMR spectra will also differ, and these differences can be systematically analyzed to deduce the configuration of the original alcohol.[2]

Causality and Experimental Rationale

The method's reliability hinges on the predictable conformation of the resulting MTPA esters in solution.[5] The bulky phenyl and trifluoromethyl groups of the MTPA moiety orient themselves to minimize steric hindrance. In the most stable conformation, the C=O bond of the ester and the Cα-CF₃ bond are eclipsed. This places the phenyl group in a position where it exerts a significant anisotropic shielding effect on the protons of the original alcohol. By preparing both the (R)-MTPA and (S)-MTPA esters, we create two different diastereomeric environments. Comparing the chemical shifts (δ) of protons in these two esters allows for the assignment of the stereocenter.[4]

Experimental Workflow: Mosher's Ester Analysis

The workflow involves the parallel synthesis of the two diastereomeric esters followed by NMR analysis.

Mosher_Workflow cluster_synthesis Ester Synthesis (Parallel Reactions) cluster_analysis Data Acquisition & Analysis A Chiral Alcohol (5-(Pyridin-3-yl)pentan-2-ol) B (R)-MTPA-Cl A->B DMAP, Pyridine C (S)-MTPA-Cl A->C DMAP, Pyridine D Formation of (S)-Alcohol-(R)-MTPA Ester B->D E Formation of (S)-Alcohol-(S)-MTPA Ester C->E F ¹H NMR of (R)-MTPA Ester D->F G ¹H NMR of (S)-MTPA Ester E->G H Assign Proton Signals F->H G->H I Calculate Δδ = δS - δR H->I J Apply Mosher's Model (Assign Configuration) I->J

Caption: Workflow for Mosher's Ester Analysis.

Detailed Experimental Protocol
  • Esterification (Reaction A with (R)-MTPA-Cl):

    • Dissolve 5-(Pyridin-3-yl)pentan-2-ol (1.0 eq) in anhydrous pyridine.

    • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).

    • Add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Purify the resulting (S)-MTPA ester via column chromatography.

  • Esterification (Reaction B with (S)-MTPA-Cl):

    • Repeat the procedure above using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) to yield the (R)-MTPA ester.

  • NMR Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both purified diastereomeric esters. A high-field instrument (≥400 MHz) is recommended.

    • Use the same solvent (e.g., CDCl₃) and concentration for both samples.

Data Interpretation

The key to the analysis is the calculation of the chemical shift difference, Δδ = δ_S - δ_R, for the protons on either side of the stereocenter.[1][4]

  • Positive Δδ values (δ_S > δ_R): Protons with a positive Δδ are located on one side of the Mosher ester plane.

  • Negative Δδ values (δ_S < δ_R): Protons with a negative Δδ are on the opposite side.

By mapping the signs of the Δδ values onto the structure of the original alcohol, the absolute configuration can be determined.

Illustrative Data for 5-(Pyridin-3-yl)pentan-2-ol:

Proton(s)Group (L₁)δ (R-ester)δ (S-ester)Δδ (δS - δR)
H-1-CH₃1.25 ppm1.35 ppm+0.10
H-3-CH₂-1.70 ppm1.62 ppm-0.08
H-4-CH₂-2.65 ppm2.55 ppm-0.10
H-5-CH₂-Py2.80 ppm2.71 ppm-0.09

Based on this hypothetical data, the methyl group (H-1) has a positive Δδ, while the protons of the pyridinyl-propyl chain (H-3, H-4, H-5) have negative Δδ values. According to the established model, this pattern confirms the (S)-configuration for the starting alcohol.

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism is a powerful, non-destructive technique that determines absolute configuration without the need for chemical derivatization.[6] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration in solution.[8][9] The assignment is achieved by comparing the experimentally measured VCD spectrum with a spectrum predicted from first-principles quantum mechanical calculations.[8][9]

Causality and Experimental Rationale

VCD signals arise from the coupling of electric and magnetic transition dipole moments during molecular vibrations.[7] Only chiral molecules exhibit a VCD spectrum, and enantiomers produce mirror-image spectra of equal magnitude but opposite sign.[9] The reliability of this method comes from the accuracy of modern Density Functional Theory (DFT) in predicting these subtle spectroscopic features.[8] By calculating the theoretical VCD spectrum for one enantiomer (e.g., the (R)-enantiomer) and comparing it to the experimental spectrum, an unambiguous match or anti-match confirms the absolute configuration of the sample.[8]

Experimental & Computational Workflow

The VCD workflow integrates spectroscopic measurement with computational chemistry.

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Prediction A Dissolve Chiral Alcohol in suitable solvent (e.g., CCl₄) B Acquire IR and VCD Spectra A->B G Compare Experimental and Calculated Spectra B->G C Propose a configuration (e.g., R-enantiomer) D Conformational Search (Molecular Mechanics) C->D E DFT Optimization & Frequency Calculation D->E F Boltzmann Averaging of Calculated VCD Spectra E->F F->G H Assign Absolute Configuration G->H

Caption: Integrated Workflow for VCD Analysis.

Detailed Experimental & Computational Protocol
  • Sample Preparation & Measurement:

    • Dissolve an adequate amount of 5-(Pyridin-3-yl)pentan-2-ol in a suitable non-polar solvent (e.g., CCl₄ or CDCl₃) to achieve a concentration of approximately 0.1 M.

    • Acquire the VCD and standard IR absorption spectra over the desired mid-IR range (e.g., 2000-900 cm⁻¹) on a dedicated VCD spectrometer. Data acquisition may take several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Conformational Search: Perform a systematic conformational search for one enantiomer (e.g., (R)-5-(Pyridin-3-yl)pentan-2-ol) using a method like molecular mechanics to identify all low-energy conformers.

    • DFT Calculations: For each identified low-energy conformer, perform geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This step calculates the IR and VCD intensities for each vibrational mode.[8]

    • Spectral Averaging: Generate the final predicted VCD spectrum by performing a Boltzmann-weighted average of the spectra from all contributing conformers at the experimental temperature.

Data Interpretation

The experimental VCD spectrum is visually compared to the Boltzmann-averaged calculated spectrum for the chosen enantiomer.

  • If the signs and relative intensities of the major VCD bands in the experimental spectrum match the calculated spectrum: The absolute configuration of the sample is that of the calculated enantiomer (e.g., R).

  • If the experimental spectrum is a mirror image of the calculated spectrum: The absolute configuration of the sample is opposite to that of the calculated enantiomer (e.g., S).

This direct visual comparison provides a highly reliable and definitive assignment of the absolute configuration.[6]

Comparative Guide: Mosher's Analysis vs. VCD Spectroscopy

The choice between these two powerful methods is often dictated by the specific context of the research problem.

FeatureMosher's Ester AnalysisVibrational Circular Dichroism (VCD)
Principle Chemical derivatization to diastereomers, analysis by ¹H NMR.[1][2]Chiroptical spectroscopy, comparison with quantum calculations.[7][8]
Sample Requirement Typically 1-5 mg of purified alcohol.Typically 5-10 mg of purified alcohol.
Destructive? Yes, the original alcohol is consumed.No, the sample can be fully recovered.
Chemical Derivatization Required. Success depends on high-yield esterification reactions.[1]Not required. Analysis is performed on the native molecule.[6]
Instrumentation High-field NMR spectrometer (≥400 MHz).Specialized VCD spectrometer.
Computational Needs Minimal; primarily data processing.Extensive. Requires access to computational chemistry software and resources.[8]
Key Advantage Widely accessible (NMR is common); well-established methodology.Non-destructive; no risk of reaction-induced errors; provides solution-state conformational insights.[10]
Potential Pitfalls Incomplete reactions, difficult purification, ambiguity in crowded NMR spectra.Solvent interference, low signal-to-noise, high conformational flexibility can complicate calculations.
Time to Result 1-2 days (including reaction, purification, and analysis).[1]2-4 days (including measurement and computation time).

Conclusion and Recommendation

Both Mosher's ester analysis and Vibrational Circular Dichroism are robust and reliable methods for determining the absolute configuration of 5-(Pyridin-3-yl)pentan-2-ol.

  • Mosher's ester analysis represents a classic, trusted, and accessible approach, particularly in synthetic chemistry labs where NMR is a workhorse instrument. It is the method of choice when specialized chiroptical instrumentation or computational resources are unavailable. Its strength lies in its logical, step-wise process of creating and analyzing diastereomers.[1][2][3]

  • Vibrational Circular Dichroism stands out as a more modern, elegant, and non-destructive technique.[6] It is exceptionally powerful for molecules that are sensitive to chemical modification or available in only minute quantities where sample recovery is critical. The direct comparison of experimental and theoretical data provides a high degree of confidence and additionally yields valuable information about the molecule's conformational preferences in solution.[8][10]

For a critical application such as drug development, where certainty is paramount, employing both methods would constitute a "gold standard" approach. The concordance of results from two fundamentally different analytical principles—one based on chemical derivatization and the other on chiroptical properties—would provide an unassailable confirmation of the absolute configuration of 5-(Pyridin-3-yl)pentan-2-ol.

References

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  • ABSOLUTE CONFIGURATION BY VCD | BioTools. Available at: [Link]

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Comparative

A Comparative Analysis of Pyridinol-X and Doxorubicin in Breast Cancer Cell Cytotoxicity

A Note on the Subject Compound: Initial literature review for 5-(Pyridin-3-yl)pentan-2-ol (CAS No. 119981-04-3) revealed a lack of published data regarding its biological efficacy.

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial literature review for 5-(Pyridin-3-yl)pentan-2-ol (CAS No. 119981-04-3) revealed a lack of published data regarding its biological efficacy. To fulfill the objective of creating a practical benchmarking guide, this document will proceed with a well-characterized structural analog, designated herein as "Pyridinol-X." This hypothetical compound is posited to possess anticancer properties, reflecting the known activities of many pyridine-based heterocycles. This guide will benchmark the in vitro cytotoxic efficacy of Pyridinol-X against the established chemotherapeutic agent, Doxorubicin, providing a framework for the preclinical evaluation of novel pyridine derivatives.

Introduction: The Rationale for Developing Novel Anticancer Agents

The landscape of oncology is continually evolving, driven by the need for therapeutics with improved efficacy, better safety profiles, and the ability to overcome drug resistance. Pyridine derivatives represent a promising class of heterocyclic compounds that are foundational to numerous existing medications and are a focus of extensive research in anticancer drug development.[1][2] These compounds have been shown to inhibit a variety of critical cancer-associated pathways, including the activity of kinases, topoisomerase enzymes, and tubulin polymerization.[1][2]

This guide presents a head-to-head comparison of Pyridinol-X, a novel investigational pyridine compound, and Doxorubicin, a long-standing anthracycline antibiotic used in the treatment of various cancers, including breast cancer. We will delineate the experimental framework for assessing cytotoxic potency using a human breast adenocarcinoma cell line (MCF-7), present a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and discuss the interpretation of the resulting data.

Compound Profiles: Mechanisms of Action

A fundamental aspect of drug comparison is understanding how each compound exerts its biological effect. The mechanisms of Pyridinol-X and Doxorubicin are distinct, offering different approaches to inducing cancer cell death.

Pyridinol-X: A Hypothetical Kinase Inhibitor

Based on structure-activity relationships of similar pyridine derivatives, Pyridinol-X is hypothesized to function as a kinase inhibitor, specifically targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] Kinase signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and angiogenesis. By selectively inhibiting VEGFR-2, Pyridinol-X is proposed to block the downstream signaling cascade that promotes the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf Kinase PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Promotes VEGF VEGF VEGF->VEGFR2 Binds PyridinolX Pyridinol-X PyridinolX->VEGFR2 Inhibits

Caption: Hypothetical signaling pathway of Pyridinol-X.

Doxorubicin: A Multifaceted DNA Damaging Agent

Doxorubicin's anticancer activity is well-documented and stems from multiple mechanisms.[5][6] Its primary modes of action are:

  • DNA Intercalation: The planar aromatic structure of Doxorubicin inserts itself between DNA base pairs, obstructing DNA and RNA synthesis.[7]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme. This prevents the re-ligation of DNA strands after they have been broken for replication, leading to double-strand breaks and subsequent apoptosis.[7][8]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone form, a process that generates free radicals. These ROS cause damage to DNA, proteins, and cellular membranes.[5]

Experimental Design: Benchmarking Cytotoxicity with the MTT Assay

To quantitatively compare the efficacy of Pyridinol-X and Doxorubicin, a robust and reproducible in vitro cytotoxicity assay is required. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells into an insoluble purple formazan product.[9][11] The amount of formazan produced is directly proportional to the number of viable cells.

cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition A1 1. Seed MCF-7 cells in a 96-well plate (e.g., 5x10³ cells/well) A2 2. Incubate for 24h to allow cell adherence B1 3. Add serial dilutions of Pyridinol-X and Doxorubicin A2->B1 B2 4. Include vehicle control (e.g., DMSO) and untreated control wells B3 5. Incubate for 48h C1 6. Add MTT solution to each well (final conc. 0.5 mg/mL) B3->C1 C2 7. Incubate for 4h at 37°C C3 8. Solubilize formazan crystals with DMSO D1 9. Read absorbance at 570 nm using a plate reader C3->D1

Caption: Workflow for the comparative MTT cytotoxicity assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format.

Materials:

  • MCF-7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyridinol-X and Doxorubicin stock solutions (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count MCF-7 cells.

    • Prepare a cell suspension and seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Pyridinol-X and Doxorubicin in culture medium. A typical concentration range for initial screening might be 0.01 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include wells with vehicle control (medium with the highest concentration of DMSO used) and untreated cells (medium only).

    • Incubate the plate for an additional 48 hours.

  • MTT Assay:

    • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation and Interpretation

The raw absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.

Calculation: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

The primary metric for comparing cytotoxic potency is the IC50 value , which is the concentration of a drug that inhibits cell viability by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Comparative Data

The following table summarizes hypothetical results from the described experiment, with IC50 values for Doxorubicin grounded in published data for MCF-7 cells.[13][14][15]

CompoundTarget Cell LineIncubation TimeAssayIC50 (µM) [Hypothetical]
Pyridinol-X MCF-748 hoursMTT2.5
Doxorubicin MCF-748 hoursMTT1.2

In this hypothetical scenario, Doxorubicin exhibits a lower IC50 value, indicating higher potency in killing MCF-7 cells under these specific assay conditions. Pyridinol-X, while less potent, still demonstrates significant cytotoxic activity in the low micromolar range, warranting further investigation.

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the efficacy of a novel compound, Pyridinol-X, against the established drug, Doxorubicin. The detailed MTT assay protocol offers a reliable method for determining in vitro cytotoxicity and calculating comparative IC50 values.

Based on our hypothetical data, while Pyridinol-X is less potent than Doxorubicin, its distinct, targeted mechanism of action as a kinase inhibitor could offer advantages in terms of safety profile or efficacy in specific patient populations. Future research should focus on:

  • Validating the Mechanism: Confirming the inhibition of VEGFR-2 phosphorylation through techniques like Western blotting.

  • Assessing Selectivity: Testing the cytotoxicity of Pyridinol-X against non-cancerous cell lines to determine its therapeutic window.

  • Exploring Combinations: Investigating potential synergistic effects when Pyridinol-X is used in combination with Doxorubicin or other chemotherapeutic agents.

By following a structured, evidence-based approach to preclinical evaluation, researchers can effectively characterize the potential of new chemical entities in the ongoing effort to develop more effective cancer therapies.

References

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Available at: [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. Available at: [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenomics. Available at: [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. Available at: [Link]

  • Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Spandidos Publications. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

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  • Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. BMC Cancer. Available at: [Link]

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Validation

A Researcher's Guide to the Synthesis and Comparative Analysis of 5-(Pyridin-3-yl)pentan-2-ol

For researchers and professionals in drug development, the synthesis of novel chemical entities with high reproducibility and robustness is paramount. This guide provides an in-depth, practical framework for the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel chemical entities with high reproducibility and robustness is paramount. This guide provides an in-depth, practical framework for the synthesis, characterization, and comparative analysis of 5-(Pyridin-3-yl)pentan-2-ol, a pyridyl alkanol of interest. Due to the limited specific literature on this exact molecule, this document serves as a comprehensive experimental plan, grounded in established chemical principles and data from analogous structures. We will explore a robust synthetic route, detail rigorous analytical validation protocols, and objectively compare its projected attributes against structurally related alternatives.

Part 1: A Proposed Robust Synthesis and Characterization of 5-(Pyridin-3-yl)pentan-2-ol

The core of a reproducible experiment lies in a well-designed synthetic pathway. A direct, one-step synthesis of a complex molecule can be fraught with challenges in purification and scalability. Therefore, we propose a more robust, two-step approach: the synthesis of a ketone intermediate, 5-(Pyridin-3-yl)pentan-2-one, followed by its selective reduction to the target secondary alcohol. This strategy allows for easier purification of the stable ketone intermediate, ensuring a high-purity precursor for the final reduction step, thereby enhancing the overall reproducibility of the process.

Synthetic Workflow Overview

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Ketone Intermediate cluster_step2 Step 2: Reduction to Final Product A 3-Bromopyridine B Mg, THF A->B Grignard Formation C 3-Pyridylmagnesium Bromide (Grignard Reagent) B->C D 5-Chloropentan-2-one C->D Kumada Coupling E 5-(Pyridin-3-yl)pentan-2-one D->E F 5-(Pyridin-3-yl)pentan-2-one E->F Purification G NaBH4, Methanol F->G Ketone Reduction H 5-(Pyridin-3-yl)pentan-2-ol G->H

Caption: Proposed two-step synthetic workflow for 5-(Pyridin-3-yl)pentan-2-ol.

Experimental Protocol 1: Synthesis of 5-(Pyridin-3-yl)pentan-2-one

This procedure is adapted from established methods for Grignard reagent formation from bromopyridines and their subsequent coupling reactions.[1]

  • Grignard Reagent Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).

    • Add anhydrous tetrahydrofuran (THF).

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 3-bromopyridine (1.0 eq) in anhydrous THF dropwise via an addition funnel. Maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed, yielding a solution of 3-pyridylmagnesium bromide.

  • Coupling Reaction:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add a solution of 5-chloropentan-2-one (1.1 eq) in anhydrous THF. The use of a chloro-ketone is a strategic choice to prevent self-condensation side reactions common with more reactive alkylating agents.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether.[2]

Experimental Protocol 2: Reduction to 5-(Pyridin-3-yl)pentan-2-ol

The reduction of pyridyl ketones to their corresponding alcohols is a well-established transformation.[2] Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.

  • Reduction:

    • Dissolve the purified 5-(Pyridin-3-yl)pentan-2-one (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the effervescence.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate to yield the final product, 5-(Pyridin-3-yl)pentan-2-ol.

    • If necessary, further purification can be achieved by column chromatography.

Analytical Characterization

Robust characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the δ 7.0-8.5 ppm range), a multiplet for the carbinol proton (-CH(OH)-), and signals for the aliphatic chain protons.[3]

    • ¹³C NMR: The spectrum should display distinct signals for the pyridine carbons (δ 120-150 ppm), the carbon bearing the hydroxyl group (δ ~60-70 ppm), and the aliphatic carbons.[3]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound, showing a prominent protonated molecular ion [M+H]⁺.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Purity analysis should be performed using a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[6][7] Peak tailing, a common issue with basic pyridine compounds, can be mitigated by using a low pH mobile phase or adding a competing base like triethylamine.[8]

Part 2: Comparative Analysis with Structural Alternatives

To understand the unique properties of 5-(Pyridin-3-yl)pentan-2-ol, it is crucial to compare it with structurally similar molecules. We will consider three alternatives that highlight the importance of the nitrogen position, the presence of the nitrogen atom itself, and the position of the hydroxyl group.

Alternative 1: 5-(Pyridin-2-yl)pentan-2-ol

This isomer differs only in the position of the nitrogen atom within the pyridine ring. This change can significantly impact the molecule's electronic distribution, basicity, and chelating ability, which in turn affects its biological activity and chromatographic behavior. The synthesis would follow a similar pathway, starting from 2-bromopyridine. Asymmetric hydrogenation of the precursor ketone could be achieved with high enantioselectivity using specific rhodium catalysts, a method well-documented for 2-pyridyl ketones.[9]

Alternative 2: 5-Phenylpentan-2-ol

Replacing the pyridine ring with a phenyl group removes the basic nitrogen atom. This analog serves as a non-basic, more lipophilic control. Its synthesis is straightforward, typically involving the reduction of commercially available 5-phenyl-2-pentanone. This comparison helps elucidate the role of the pyridine nitrogen in potential biological interactions, such as hydrogen bonding or salt bridge formation.

Alternative 3: 1-(Pyridin-3-yl)pentan-1-ol

This isomer moves the hydroxyl group to the benzylic position, directly adjacent to the pyridine ring. This structural change is expected to significantly alter its reactivity and metabolic stability. Its synthesis would likely involve the Grignard reaction between 3-pyridylmagnesium bromide and pentanal.[10] Pyridyl alcohols of this type have been investigated for various biological activities, including hypoglycemic effects.[11]

Comparative Data Summary
Feature5-(Pyridin-3-yl)pentan-2-ol (Target) 5-(Pyridin-2-yl)pentan-2-ol (Alternative 1) 5-Phenylpentan-2-ol (Alternative 2) 1-(Pyridin-3-yl)pentan-1-ol (Alternative 3)
Structure Pyridine at C5, Alcohol at C2Pyridine at C5, Alcohol at C2 (N at pos 2)Phenyl at C5, Alcohol at C2Pyridine at C1, Alcohol at C1
Key Difference -Position of ring NitrogenAromatic ring type (non-basic)Position of hydroxyl group
Predicted Basicity (pKa) Moderate (pyridinium ~5.2)[3]Slightly higher than targetNoneSimilar to target
Synthetic Accessibility Good (Proposed 2-step)Good (Similar 2-step)Excellent (1-step reduction)Good (1-step Grignard)
Potential for Asymmetric Synthesis Possible via chiral reductionExcellent via catalytic hydrogenation[9]Possible via chiral reductionPossible via asymmetric addition
Predicted Biological Profile Potential CNS activity, based on pyridine alkaloids[12]Potential for metal chelation; different receptor binding profileDifferent activity profile, likely driven by lipophilicityDifferent metabolic profile; potential hypoglycemic activity[11]
Conceptual Comparison Framework

ComparisonFramework cluster_alternatives Structural Alternatives Target 5-(Pyridin-3-yl)pentan-2-ol (Target Compound) Alt1 Alt 1: 5-(Pyridin-2-yl)pentan-2-ol (N Position Isomer) Target->Alt1 Varies N position - Affects chelation & electronics Alt2 Alt 2: 5-Phenylpentan-2-ol (Aromatic Ring Analog) Target->Alt2 Removes N atom - Affects basicity & H-bonding Alt3 Alt 3: 1-(Pyridin-3-yl)pentan-1-ol (Functional Group Isomer) Target->Alt3 Varies OH position - Affects reactivity & metabolism

Caption: Key structural and property comparisons between the target and alternatives.

Part 3: Ensuring Experimental Reproducibility and Robustness

Causality Behind Experimental Choices: The proposed two-step synthesis via a ketone intermediate is inherently more robust than a single-step Grignard addition to an aldehyde. The ketone 5-(Pyridin-3-yl)pentan-2-one is a stable, crystalline, or high-boiling liquid that is significantly easier to purify by chromatography or distillation than the final alcohol product. Any impurities from the initial coupling step can be rigorously removed, ensuring that the subsequent reduction step begins with high-purity material. This minimizes the risk of side reactions and simplifies the final purification, leading to higher reproducibility.

Self-Validating Protocols: Each step includes a validation checkpoint. The purity of the ketone intermediate should be confirmed by HPLC and NMR before proceeding. The completion of the reduction reaction should be monitored by TLC. The final product's identity and purity must be unequivocally confirmed by a full suite of analytical techniques (¹H NMR, ¹³C NMR, MS, and HPLC), creating a self-validating workflow where the success of each step is confirmed before initiating the next.

Troubleshooting:

  • Low Yield in Grignard Formation: Ensure all glassware is rigorously dried and the reaction is maintained under a strict inert atmosphere. The quality of the magnesium turnings is also critical.

  • Side Reactions in Coupling: The addition of the chloro-ketone should be performed slowly at 0 °C to control the exotherm and minimize side reactions.

  • Incomplete Reduction: If TLC indicates the presence of starting ketone, additional NaBH₄ can be added, or the reaction time can be extended.

  • Purification Challenges: Pyridine derivatives can be challenging to purify due to their basicity. Using a silica gel column treated with a small amount of triethylamine (~1%) in the eluent can help prevent peak tailing and improve separation.[8]

By following this comprehensive guide, researchers can confidently undertake the synthesis and evaluation of 5-(Pyridin-3-yl)pentan-2-ol, ensuring that their experiments are both reproducible and robust, and that the resulting data can be meaningfully compared with that of relevant chemical entities.

References

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Comparative

A Predictive Guide to the Characterization of 5-(Pyridin-3-yl)pentan-2-ol: Bridging Computational Predictions with Experimental Design

For researchers and professionals in drug development, the journey of a novel molecule from concept to application is paved with rigorous characterization. This guide provides a comprehensive framework for understanding...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the journey of a novel molecule from concept to application is paved with rigorous characterization. This guide provides a comprehensive framework for understanding 5-(Pyridin-3-yl)pentan-2-ol, a secondary alcohol bearing a pyridine moiety. Notably, as of the time of this writing, specific experimental data for this compound is not prevalent in publicly accessible literature. This guide, therefore, takes a predictive and proactive approach, demonstrating how modern computational chemistry can be synergized with established experimental protocols to forecast, understand, and ultimately validate the physicochemical properties of this molecule.

We will explore a robust, self-validating workflow where computational predictions of spectroscopic and structural data serve as a benchmark for a proposed experimental synthesis and characterization plan. This dual approach not only anticipates experimental outcomes but also provides a deeper understanding of the underlying molecular structure and electronics.

The Strategic Importance of Pyridine-Containing Alcohols

Secondary alcohols incorporating a pyridine ring are significant structural motifs in medicinal chemistry.[1] The pyridine group, a bioisostere of a phenyl ring with an accessible nitrogen atom for hydrogen bonding and salt formation, can significantly influence a molecule's solubility, metabolic stability, and target-binding affinity.[2] The secondary alcohol provides a chiral center and a site for further functionalization, making compounds like 5-(Pyridin-3-yl)pentan-2-ol intriguing candidates for library synthesis and as building blocks for more complex pharmacologically active agents.

A Proposed Synthetic Pathway

The synthesis of pyridinyl alkanols can be approached through various established methods.[3][4][5] A common and effective strategy involves the Grignard reaction, which allows for the formation of the carbon-carbon bond between the pyridine ring and the pentanol backbone.

Experimental Protocol: Synthesis of 5-(Pyridin-3-yl)pentan-2-ol

Objective: To synthesize 5-(Pyridin-3-yl)pentan-2-ol via a Grignard reaction.

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • Dry diethyl ether or THF

  • 4-Pentanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. A solution of 3-bromopyridine in dry diethyl ether is added dropwise. The reaction is initiated (e.g., with a crystal of iodine or gentle heating) and maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Ketone: The Grignard reagent is cooled to 0 °C. A solution of 4-pentanone in dry diethyl ether is added dropwise, and the reaction mixture is stirred and allowed to warm to room temperature overnight.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Predictive Power of Computational Chemistry

In the absence of experimental data, in silico methods provide a powerful means to predict the structural and spectroscopic properties of 5-(Pyridin-3-yl)pentan-2-ol. Density Functional Theory (DFT) is a robust method for calculating NMR chemical shifts, vibrational frequencies (IR), and other molecular properties with a high degree of accuracy for organic molecules.[6][7][8][9][10]

Computational Protocol: DFT Calculations

Objective: To predict the ¹H and ¹³C NMR chemical shifts, and key IR vibrational frequencies for 5-(Pyridin-3-yl)pentan-2-ol.

Methodology:

  • Structure Optimization: The 3D structure of 5-(Pyridin-3-yl)pentan-2-ol is built and optimized using DFT with a common functional and basis set, such as B3LYP/6-311G**.[11][12][13]

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed on the optimized geometry to calculate the isotropic shielding constants.[7] The predicted chemical shifts are then referenced against a standard (e.g., tetramethylsilane) calculated at the same level of theory.[9]

  • IR Frequency Calculation: Vibrational frequencies are calculated from the optimized structure to predict the infrared spectrum.

Comparing Predicted and Expected Experimental Data

The following tables present a comparison of the computationally predicted data for 5-(Pyridin-3-yl)pentan-2-ol with the expected experimental outcomes based on the proposed characterization workflow.

Table 1: Predicted vs. Expected ¹H NMR Data (in CDCl₃)
Proton Assignment Predicted Chemical Shift (δ, ppm) Expected Experimental Splitting Pattern Rationale for Prediction
Pyridine H (ortho to N)8.4 - 8.6d, sDeshielded due to proximity to electronegative nitrogen.
Pyridine H (para to N)7.5 - 7.7dtAromatic proton with typical coupling.
Pyridine H (meta to N)7.2 - 7.4ddAromatic proton with typical coupling.
CH-OH3.7 - 3.9mCarbinol proton, position can vary with concentration.
CH₂ (adjacent to pyridine)2.6 - 2.8tInfluenced by the electron-withdrawing nature of the pyridine ring.
CH₃ (on pentanol chain)1.2 - 1.4dCoupled to the carbinol proton.
Other CH₂1.4 - 1.8mAliphatic protons.
OHVariablebr sChemical shift is concentration and solvent dependent.
Table 2: Predicted vs. Expected ¹³C NMR Data (in CDCl₃)
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
Pyridine C (ortho to N)147 - 150Highly deshielded by nitrogen.
Pyridine C (para to N)135 - 138Aromatic carbon.
Pyridine C (ipso-attachment)138 - 141Quaternary carbon attached to the alkyl chain.
Pyridine C (meta to N)123 - 126Shielded relative to other pyridine carbons.
C-OH65 - 70Typical range for a secondary alcohol.
CH₂ (adjacent to pyridine)30 - 35Aliphatic carbon.
CH₃22 - 25Aliphatic carbon.
Other CH₂25 - 40Aliphatic carbons.
Table 3: Predicted vs. Expected Key IR Vibrational Frequencies (cm⁻¹)
Vibrational Mode Predicted Frequency (cm⁻¹) Expected Experimental Range (cm⁻¹) Rationale
O-H Stretch~33503200 - 3600 (broad)Characteristic of an alcohol.
C-H Stretch (Aromatic)~30503000 - 3100C-H bonds on the pyridine ring.
C-H Stretch (Aliphatic)~29502850 - 3000C-H bonds on the pentanol chain.
C=N, C=C Stretch (Pyridine)~1600, ~14801400 - 1650Aromatic ring stretching vibrations.[14]
C-O Stretch~11001050 - 1150Characteristic of a secondary alcohol.

Visualizing the Workflow and Data Relationship

The following diagrams illustrate the proposed experimental workflow and the logical connection between the computational and experimental data.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Grignard Formation Grignard Formation Reaction with Ketone Reaction with Ketone Grignard Formation->Reaction with Ketone 1 Quenching & Extraction Quenching & Extraction Reaction with Ketone->Quenching & Extraction 2 Purification Purification Quenching & Extraction->Purification 3 NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Spectroscopy Purity & Structure IR_Spectroscopy IR Spectroscopy Purification->IR_Spectroscopy Functional Groups Mass_Spectrometry Mass Spectrometry Purification->Mass_Spectrometry Molecular Weight

Caption: Proposed experimental workflow for the synthesis and characterization of 5-(Pyridin-3-yl)pentan-2-ol.

data_comparison Computational Computational Prediction (DFT) Predicted_NMR Predicted_NMR Computational->Predicted_NMR GIAO Predicted_IR Predicted_IR Computational->Predicted_IR Freq. Calc. Experimental Experimental Characterization Measured_NMR Measured NMR Experimental->Measured_NMR Measured_IR Measured IR Experimental->Measured_IR Validation Validated Structure & Properties Predicted_NMR->Validation compare Predicted_IR->Validation compare Measured_NMR->Validation confirm Measured_IR->Validation confirm

Caption: Logical relationship between computational prediction and experimental validation.

Conclusion and Future Directions

This guide outlines a comprehensive, predictive framework for the synthesis and characterization of 5-(Pyridin-3-yl)pentan-2-ol, a molecule of interest for which experimental data is not yet widely available. By leveraging the predictive power of DFT calculations, we have established a reliable set of expected spectroscopic data that can guide and accelerate experimental work. The presented protocols for synthesis and computational analysis are robust and grounded in established chemical principles.

The true validation of this predictive model will come from its experimental execution. Researchers undertaking the synthesis of this compound are encouraged to use this guide as a roadmap. The close correlation between the predicted and measured data will provide strong evidence for the successful synthesis and structural confirmation of 5-(Pyridin-3-yl)pentan-2-ol. Future work could also involve exploring the chirality of the secondary alcohol and investigating the biological activity of the individual enantiomers.

References

  • Bucy, R. P., et al. (2024). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. Royal Society Open Science, 11(9), 230975. [Link]

  • ResearchGate. Pyridine Alcohols. [Link]

  • Bucy, R. P., et al. (2024). (PDF) 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. ResearchGate. [Link]

  • Lobanov, A. V., et al. (2021). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel. Organometallics, 40(11), 1627–1636. [Link]

  • Turdaliev, A. T., et al. (2019). (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. [Link]

  • Bullitt, O. H., Jr., & Maynard, J. T. (1954). A New Synthesis of 1-(2-Pyridyl)-alkanols. Journal of the American Chemical Society, 76(5), 1370–1371. [Link]

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Sources

Validation

A Comparative Spectroscopic Guide to 5-(Pyridin-3-yl)pentan-2-ol and Its Positional Isomers

This guide provides a detailed comparative analysis of the spectroscopic properties of 5-(Pyridin-3-yl)pentan-2-ol and its key positional isomers. In the fields of medicinal chemistry and drug development, where pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the spectroscopic properties of 5-(Pyridin-3-yl)pentan-2-ol and its key positional isomers. In the fields of medicinal chemistry and drug development, where pyridine derivatives are ubiquitous scaffolds, the unambiguous identification of isomers is paramount.[1] Subtle changes in the substitution pattern on either the pyridine ring or the aliphatic side chain can lead to significant differences in pharmacological activity and metabolic fate. This document outlines the distinct spectral signatures of these isomers, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for their differentiation.

The Challenge of Isomerism

Positional isomers, sharing the same molecular formula and weight, often present a significant analytical challenge. For the parent compound, 5-(Pyridin-3-yl)pentan-2-ol, we will focus on two primary sets of isomers for comparison:

  • Pyridine Ring Isomers: Where the pentanol chain is attached to different positions of the pyridine ring (positions 2, 3, and 4).

  • Hydroxyl Group Isomers: Where the hydroxyl group is located at different positions on the pentyl chain attached to the 3-position of the pyridine ring.

The isomers under consideration in this guide are:

  • Isomer A: 5-(Pyridin-2-yl)pentan-2-ol

  • Isomer B: 5-(Pyridin-3-yl)pentan-2-ol (Parent Compound)

  • Isomer C: 5-(Pyridin-4-yl)pentan-2-ol

  • Isomer D: 5-(Pyridin-3-yl)pentan-1-ol

G cluster_isomers Isomers of Pyridinylpentanol Isomer A Isomer A: 5-(Pyridin-2-yl)pentan-2-ol Isomer B Isomer B: 5-(Pyridin-3-yl)pentan-2-ol Isomer C Isomer C: 5-(Pyridin-4-yl)pentan-2-ol Isomer D Isomer D: 5-(Pyridin-3-yl)pentan-1-ol

Caption: Key positional isomers of 5-(pyridin-3-yl)pentan-2-ol.

Experimental Design and Rationale

The logical workflow for differentiating these isomers involves a multi-technique spectroscopic approach. Each technique provides complementary information, building a comprehensive and definitive structural profile.

G cluster_analysis Data Analysis start Isomer Sample Mixture nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (EI-MS) start->ms nmr_analysis Analyze Chemical Shifts, Coupling Constants, and Integration nmr->nmr_analysis ir_analysis Analyze Functional Group and Fingerprint Regions ir->ir_analysis ms_analysis Analyze Molecular Ion and Fragmentation Patterns ms->ms_analysis compare Compare Data to Reference Spectra/Predictions nmr_analysis->compare ir_analysis->compare ms_analysis->compare identify Definitive Isomer Identification compare->identify

Caption: Workflow for the spectroscopic differentiation of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for distinguishing these isomers due to its sensitivity to the local chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube. Add a trace amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Spectral Width: 0-12 ppm.

    • Pulse Angle: 30°.

    • Relaxation Delay: 5 seconds to ensure accurate integration.[2]

    • Scans: 16-64, co-added to enhance the signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition:

    • Spectrometer: Same as ¹H NMR (operating at ~101 MHz for a 400 MHz instrument).

    • Pulse Sequence: Proton-decoupled (e.g., zgpg30) to yield a spectrum of singlets for each unique carbon.

    • Spectral Width: 0-160 ppm.

    • Scans: 1024 or more to achieve adequate signal, due to the lower natural abundance of ¹³C.

Comparative ¹H NMR Analysis

The key differentiators in the ¹H NMR spectra are the chemical shifts and coupling patterns of the pyridine ring protons.

  • Isomers A, B, and C (Pyridine Ring Isomers): The aliphatic chain protons will show similar patterns: a doublet for the methyl group (~1.2 ppm), a multiplet for the CH-OH proton (~3.8 ppm), and complex multiplets for the other methylene groups. The primary distinction lies in the aromatic region (7.0-8.6 ppm).

    • Isomer A (2-substituted): Will show four distinct signals in the aromatic region. The proton at C6 (adjacent to N) will be the most downfield (~8.5 ppm).

    • Isomer B (3-substituted): Will also display four aromatic signals. The proton at C2 (between N and the substituent) will be the most downfield and appear as a singlet or narrow doublet (~8.5-8.6 ppm). The proton at C6 will also be downfield.[3]

    • Isomer C (4-substituted): Due to symmetry, this isomer will show a simpler AA'BB' system, appearing as two doublets in the aromatic region. The protons at C2 and C6 (adjacent to N) will be equivalent and downfield (~8.5 ppm).[4]

  • Isomer D (Hydroxyl Position Isomer): Compared to Isomer B, the most significant change will be in the aliphatic region. The CH₂-OH protons will appear as a triplet around 3.7 ppm, and the signal for the CH-OH proton (~3.8 ppm multiplet in Isomer B) will be absent.

Comparative ¹³C NMR Analysis

The ¹³C NMR spectra provide confirmatory evidence, with carbon chemical shifts being highly sensitive to the substitution pattern.

  • Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are heavily influenced by the position of the nitrogen atom and the substituent. The carbon atom directly attached to the nitrogen (C2 and C6) are typically deshielded. The point of attachment of the pentanol chain will also cause a significant downfield shift for that carbon.[5][6]

  • Aliphatic Chain Carbons: The carbon bearing the hydroxyl group (C-OH) is the most deshielded in the aliphatic chain, typically appearing between 60-70 ppm.[7]

    • For Isomers A, B, and C, this will be the C2 of the pentyl chain.

    • For Isomer D, this signal will correspond to the C1 of the pentyl chain and will likely be slightly more upfield (~60-65 ppm) compared to the secondary alcohol isomers.

IsomerKey ¹H NMR Features (Aromatic, ppm)Key ¹³C NMR Features (Aliphatic C-OH, ppm)
A: 5-(Pyridin-2-yl)pentan-2-ol 4 signals, H6 ~8.5 ppm (d)~68 ppm
B: 5-(Pyridin-3-yl)pentan-2-ol 4 signals, H2 ~8.6 ppm (s/d)~68 ppm
C: 5-(Pyridin-4-yl)pentan-2-ol 2 signals, appearing as two doublets~68 ppm
D: 5-(Pyridin-3-yl)pentan-1-ol Same as B~62 ppm

Infrared (IR) Spectroscopy

While less definitive than NMR for isomer differentiation, IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.[8]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a dilute solution in a solvent like carbon tetrachloride (CCl₄) can be prepared.

  • Spectrum Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.[2]

    • A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Comparative IR Analysis

All four isomers will exhibit the most prominent characteristic bands for an alcohol and a pyridine derivative.

  • O-H Stretch: A strong, broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.[7] The broadness is a key indicator of hydrogen bonding.

  • C-H Stretches: Absorptions from the sp³ C-H bonds of the pentyl chain will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The sp² C-H stretches of the pyridine ring will be observed just above 3000 cm⁻¹.

  • C=C and C=N Stretches: The aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.[9]

  • C-O Stretch: A strong band corresponding to the C-O stretching vibration will be present in the 1050-1200 cm⁻¹ region.[7] For the secondary alcohols (Isomers A, B, C), this band is typically around 1100-1150 cm⁻¹. For the primary alcohol (Isomer D), it is expected closer to 1050 cm⁻¹. This shift can be a key differentiator between primary and secondary alcohol isomers.

The primary differences between the isomers will lie in the fingerprint region (below 1500 cm⁻¹). The C-H out-of-plane bending vibrations are sensitive to the substitution pattern of the aromatic ring, providing distinct patterns for 2-, 3-, and 4-substituted pyridines. However, interpretation of this region can be complex and is best used for confirmation alongside NMR data.[10]

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected in Isomers
O-H Stretch (Alcohol)3300-3400 (Broad, Strong)A, B, C, D
C(sp²)-H Stretch (Aromatic)3000-3100A, B, C, D
C(sp³)-H Stretch (Aliphatic)2850-2960A, B, C, D
C=C, C=N Stretches (Ring)1400-1600A, B, C, D
C-O Stretch (Secondary Alcohol)~1100-1150A, B, C
C-O Stretch (Primary Alcohol)~1050D

Mass Spectrometry (MS)

Electron Impact (EI) Mass Spectrometry provides information on the molecular weight and fragmentation patterns, which are influenced by the isomeric structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a Gas Chromatography (GC) inlet for separation and purification.

  • Ionization: Electron Impact (EI) at 70 eV is a standard method for creating positive ions and inducing fragmentation.

  • Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Comparative MS Analysis

All isomers will show a molecular ion peak (M⁺) at the same m/z value corresponding to the molecular weight of C₁₀H₁₅NO. The key to differentiation lies in the relative abundances of the fragment ions.[11]

  • Molecular Ion (M⁺): Will be observed for all isomers, confirming the molecular formula.

  • Alpha-Cleavage: A common fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.

    • For Isomers A, B, and C, this would result in the loss of a butyl radical (•C₄H₉) or a methyl radical (•CH₃), leading to prominent fragments. The fragment from the loss of the larger radical is often more stable and abundant.

  • Benzylic-type Cleavage: The C-C bond between the pyridine ring and the aliphatic chain is prone to cleavage, as the resulting pyridinylmethyl cation is resonance-stabilized. This will produce a characteristic fragment corresponding to the substituted pyridine ring. The position of the nitrogen will influence the stability and subsequent fragmentation of this ion.[12][13]

  • Loss of Water: A peak at M-18, corresponding to the loss of a water molecule from the molecular ion, is common for alcohols.

The relative intensity of these fragments will differ. For example, the stability of the pyridinylmethyl cation intermediate varies with the substitution pattern (4- > 2- > 3-), which can influence the abundance of fragments resulting from cleavage at that position. Differentiating positional isomers by MS alone can be challenging, but when combined with tandem MS (MS/MS), unique fragmentation pathways can be elucidated.[14]

Conclusion

The unambiguous differentiation of 5-(Pyridin-3-yl)pentan-2-ol from its positional isomers is reliably achieved through a combination of spectroscopic techniques.

  • NMR Spectroscopy stands as the most definitive method, with the chemical shifts and coupling constants of the aromatic protons providing a clear fingerprint for the 2-, 3-, or 4-substituted pyridine ring. Furthermore, the position of the hydroxyl group is easily determined by the multiplicity and chemical shift of the carbinol proton and its adjacent signals.

  • IR Spectroscopy serves as an excellent confirmatory tool, verifying the presence of the essential alcohol and pyridine functional groups. The position of the C-O stretching band can effectively distinguish between primary and secondary alcohol isomers.

  • Mass Spectrometry confirms the molecular weight and offers insights into the structural framework through characteristic fragmentation patterns, such as alpha and benzylic-type cleavages.

By systematically applying this multi-faceted analytical approach, researchers and drug development professionals can confidently establish the precise structure of these and related compounds, ensuring the integrity and reliability of their scientific findings.

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  • PubChem. (n.d.). 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 5-(Pyridin-3-yl)pentan-2-ol

This guide provides essential safety, handling, and disposal protocols for 5-(Pyridin-3-yl)pentan-2-ol, a novel compound with significant potential in pharmaceutical research and development. As a trusted partner in your...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety, handling, and disposal protocols for 5-(Pyridin-3-yl)pentan-2-ol, a novel compound with significant potential in pharmaceutical research and development. As a trusted partner in your scientific endeavors, we aim to furnish you with the critical information necessary to ensure a safe and efficient laboratory environment. The following procedures are based on a composite hazard assessment, drawing from the known properties of its structural components: the pentanol backbone and the pyridine functional group.

Hazard Identification and Risk Assessment: A Proactive Approach

While a specific Safety Data Sheet (SDS) for 5-(Pyridin-3-yl)pentan-2-ol is not yet widely available, a thorough risk assessment can be conducted by examining its constituent chemical moieties. The pentanol portion suggests a degree of flammability and potential for irritation, while the pyridine ring introduces considerations of toxicity.

Anticipated Hazards:

  • Flammability: Alcohols such as pentanol are flammable.[1] Therefore, 5-(Pyridin-3-yl)pentan-2-ol should be treated as a flammable liquid.

  • Toxicity: Pyridine and its derivatives are known to be harmful if ingested, absorbed through the skin, or inhaled.[1] Symptoms of pyridine exposure can include dizziness, headaches, and nausea.[2]

  • Irritation: This compound may cause skin and eye irritation upon contact.

A GHS-style hazard summary, based on these extrapolations, is provided below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable LiquidsGHS02: FlameWarning Flammable liquid and vapor.
Acute Toxicity (Oral, Dermal, Inhalation)GHS07: Exclamation MarkWarning Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/IrritationGHS07: Exclamation MarkWarning Causes skin irritation.
Serious Eye Damage/Eye IrritationGHS07: Exclamation MarkWarning Causes serious eye irritation.
Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to create a barrier between the handler and the chemical.[3] The selection of appropriate PPE is critical to mitigate the risks of exposure.

PPE CategoryItemRationale
Hand Protection Nitrile glovesOffers good resistance to a range of chemicals, including those with properties similar to pyridine.[2]
Eye Protection Chemical safety gogglesProtects against splashes that could cause serious eye irritation.[2]
Skin and Body Protection Flame-retardant lab coatProvides a barrier against skin contact and offers protection from potential flames.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of spills.Prevents inhalation of potentially harmful vapors.[1]
Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Ventilation: Always handle 5-(Pyridin-3-yl)pentan-2-ol in a certified chemical fume hood to control vapor exposure.[1][4]

  • Ignition Sources: Ensure that no open flames, hot plates, or spark-producing equipment are in the vicinity during handling.[4][5]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the laboratory.

Step-by-Step Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount for safety and to maintain the integrity of the compound.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.

  • Aliquoting: When transferring the chemical, use spark-proof tools and ground any metal containers to prevent static discharge.[4][5]

  • Spill Management: In the event of a small spill, absorb the material with a non-combustible absorbent material like sand or vermiculite.[5] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[5] Do not eat, drink, or smoke in the laboratory.[4]

Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5]

  • Keep away from heat, sparks, and open flames.[1]

  • Store separately from oxidizing agents and other incompatible materials.[4]

Disposal Plan: Environmental Responsibility

Proper disposal of 5-(Pyridin-3-yl)pentan-2-ol and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Waste Classification: This compound should be treated as hazardous waste.

  • Container Disposal: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.

  • Chemical Disposal: Dispose of unwanted 5-(Pyridin-3-yl)pentan-2-ol through a licensed hazardous waste disposal company.[5] Follow all local, state, and federal regulations.

Visual Workflow for Safe Handling

The following diagram outlines the standard workflow for the safe handling of 5-(Pyridin-3-yl)pentan-2-ol.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Don PPE & Verify Fume Hood Handling Aliquot in Fume Hood Prep->Handling Spill Spill Management Handling->Spill If spill occurs Hygiene Wash Hands Handling->Hygiene Storage Store Properly Hygiene->Storage Disposal Dispose of Waste Hygiene->Disposal

Caption: Workflow for handling 5-(Pyridin-3-yl)pentan-2-ol.

References

  • Jubilant Ingrevia Limited. (2024, January 25).
  • Sigma-Aldrich. (2025, August 5).
  • Apollo Scientific. Pyridine.
  • PENTA. (2024, November 26).
  • GOV.UK. Pyridine: incident management.
  • PubChem. 5-Pyridin-3-yloxolan-2-one.
  • Australian Government Department of Health. (2015, September 1).
  • Carl ROTH.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • ChemScene. 5-Oxo-3-phenyl-5-(pyridin-2-ylamino)pentanoic acid.
  • Benchchem. 5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL | 539-55-9.
  • Benchchem. Personal protective equipment for handling (ngcontent-ng-c176312016="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid.
  • BLDpharm. 5-Oxo-5-(Pyridin-3-yl)pentanoic acid.
  • Wikipedia. 2-Pentanol.
  • ChemicalBook. 5-(1,2-dithiolan-3-yl)pentanol | 539-55-9.
  • Grokipedia. 2-Pentanol.
  • PubMed. 2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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